4,7-dibromo-1H-indazole
Description
Properties
IUPAC Name |
4,7-dibromo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHVCDFIOFMKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,7-dibromo-1H-indazole chemical structure and properties
An In-depth Technical Guide to 4,7-dibromo-1H-indazole: A Versatile Scaffold for Kinase Inhibitor Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical architecture, physicochemical properties, a robust synthesis protocol, and its strategic application in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Strategic Importance of the Indazole Core
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structure is a bioisostere of the purine ring found in adenosine triphosphate (ATP), enabling indazole derivatives to function as competitive inhibitors at the ATP-binding site of protein kinases.[2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[3]
Consequently, indazole-containing molecules have been successfully developed into blockbuster anti-cancer drugs, including Pazopanib, Axitinib, and Niraparib.[3][4] The strategic placement of halogen atoms, such as bromine, on the indazole core provides synthetic handles for diversification, allowing chemists to systematically explore the chemical space around a biological target. This compound, with its two reactive bromine sites, serves as a particularly valuable starting material for constructing libraries of potential kinase inhibitors through modern cross-coupling methodologies.
Chemical Structure and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and physical characteristics.
Chemical Structure
The structure of this compound is characterized by a standard indazole core with bromine atoms substituted at positions 4 and 7 of the benzene ring portion.
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₄Br₂N₂[5]
-
SMILES: BrC1=CC=C(Br)C2=C1NN=C2[6]
-
InChI Key: Information not available in search results.
The presence of the N-H proton on the pyrazole ring means the molecule exists predominantly in the 1H-indazole tautomeric form, which is thermodynamically more stable than the 2H-indazole form.[4]
Physicochemical Data
A summary of the key physicochemical properties is provided in Table 1. While experimentally determined data for this specific isomer is limited, properties can be reliably estimated based on closely related analogues and computational predictions.
| Property | Value / Description | Source(s) |
| CAS Number | 1316273-52-5 | [5][7] |
| Molecular Weight | 275.93 g/mol | [7] |
| Appearance | Expected to be an off-white to tan solid, consistent with related bromo-indazoles. | [8][9] |
| Melting Point (°C) | Data not available. For reference: 4-bromo-1H-indazole: 165-167 °C; 5-bromo-1H-indazole: 123-127 °C. | [8][9][10] |
| Solubility | Generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., ethanol). | [11][12] |
| Storage Conditions | Store in a tightly sealed container in a dry, cool, and well-ventilated place. | [6] |
Spectroscopic Characterization (Predicted)
No publicly available, experimentally derived spectra for this compound were identified. However, based on the known spectra of the parent 1H-indazole and other halogenated derivatives, the following spectral characteristics can be predicted. This predictive analysis is a crucial skill for researchers to verify the identity and purity of synthesized or purchased materials.[13][14][15]
¹H NMR Spectroscopy
In a solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show three distinct signals:
-
N-H Proton: A broad singlet, typically downfield (>13 ppm), corresponding to the acidic proton on the pyrazole ring.[13]
-
Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm). These would correspond to the protons at the C5 and C6 positions, showing coupling to each other.
-
C3-H Proton: A singlet, typically the most downfield of the C-H protons (approx. 8.0-8.5 ppm), corresponding to the lone proton on the pyrazole ring.[13]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to display seven signals:
-
Quaternary Carbons (C-Br): Two signals corresponding to the carbon atoms bonded to bromine (C4 and C7). Their chemical shifts will be influenced by the halogen's electronegativity and deshielding effects.
-
Aromatic C-H Carbons: Two signals for the protonated carbons (C5 and C6).
-
Pyrazole Ring Carbons: Three signals, with the C3 carbon typically appearing around 135-145 ppm and the bridgehead carbons (C3a and C7a) showing distinct shifts.
Synthesis Protocol: A Generalized Approach
Conceptual Workflow: From Substituted Aniline to Indazole
The synthesis can be envisioned as a two-step process starting from a commercially available dibromo-substituted aniline derivative.
Caption: A generalized two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Rationale: This procedure utilizes a classical approach to indazole formation. The starting aniline is converted to a diazonium salt, which is then reduced in situ. The resulting intermediate undergoes spontaneous intramolecular cyclization to form the stable indazole ring system.
Materials:
-
2,5-Dibromoaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrobromic Acid (HBr, 48%)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a flask cooled to 0-5 °C in an ice-salt bath, suspend 2,5-dibromoaniline (1.0 eq) in a mixture of concentrated HBr and water.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Reductive Cyclization:
-
In a separate flask, prepare a solution of the reducing agent (e.g., SnCl₂ in concentrated HBr, or aqueous Na₂SO₃) and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. Vigorous gas evolution (N₂) may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the intermediate.
-
-
Workup and Purification:
-
Carefully neutralize the acidic reaction mixture by adding a saturated solution of NaHCO₃ or a cold solution of NaOH until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water or toluene/hexane mixture) or silica gel column chromatography to yield pure this compound.
-
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary value of this compound lies in its role as a versatile intermediate for creating diverse molecular libraries. The two bromine atoms are strategically positioned for differential functionalization, most commonly via palladium-catalyzed cross-coupling reactions.[19]
Suzuki-Miyaura Cross-Coupling Reactivity
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds between aryl halides and boronic acids. Both the C4 and C7 bromine atoms of this compound can participate in these reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[19][20][21]
Expert Insight: The electronic environment of the two bromine atoms is slightly different, which may allow for regioselective coupling under carefully controlled conditions. For instance, the C7 position can be selectively functionalized, leaving the C4 bromine available for subsequent transformations.[19][22] This stepwise functionalization is a powerful strategy for building molecular complexity.
Role as a Scaffold for Kinase Inhibitors
As previously mentioned, the indazole core mimics the purine ring of ATP. By attaching specific chemical groups to the 4- and 7-positions, medicinal chemists can target unique features within the ATP-binding pocket of a specific kinase, thereby achieving both high potency and selectivity.
Caption: Workflow for utilizing this compound in kinase inhibitor discovery.
This workflow illustrates how this compound serves as the starting point. Through coupling reactions, a library of analogues is created where the bromine atoms are replaced with various chemical groups. These compounds are then tested for their ability to inhibit specific kinases. The results inform a structure-activity relationship (SAR) study, guiding the design of more potent and selective compounds, ultimately leading to a potential drug candidate.[2]
Safety and Handling
As a halogenated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. While specific toxicology data is unavailable, data from the closely related 4-bromo-1H-indazole provides a useful surrogate for risk assessment.[8][23]
-
Hazard Classifications: Likely to be toxic if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[23]
-
Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation and inhalation of dust.[12]
-
Storage: Store in a cool, dry place away from incompatible materials. Keep container tightly closed.
Conclusion
This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its stable, bio-relevant core, combined with two versatile synthetic handles, makes it an invaluable starting material for the development of targeted therapies. For researchers in medicinal chemistry, a deep understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the rational design of next-generation kinase inhibitors.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 1316273-52-5|this compound|BLD Pharm [bldpharm.com]
- 7. 1316273-52-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 4-Bromo-1H-indazole | 186407-74-9 [amp.chemicalbook.com]
- 9. 186407-74-9 CAS MSDS (4-Bromo-1H-indazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 17. Indazole synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 21. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthesis of 4,7-dibromo-1H-indazole: A Technical Guide for Chemical Researchers
Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry
The 1H-indazole core is a privileged heterocyclic motif frequently encountered in a multitude of pharmacologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, engaging with a wide array of biological targets. Indazole derivatives have demonstrated a broad spectrum of therapeutic activities, including anti-cancer, anti-inflammatory, and anti-HIV properties. The precise functionalization of the indazole ring is paramount in modulating the potency, selectivity, and pharmacokinetic profile of these therapeutic agents. Consequently, the development of robust and regioselective synthetic routes to substituted indazoles is a topic of significant interest within the drug development community. This guide provides an in-depth technical overview of a viable synthetic pathway for 4,7-dibromo-1H-indazole, a key intermediate for the elaboration of more complex molecular architectures.
Strategic Approach to the Synthesis of this compound
A direct, regioselective dibromination of 1H-indazole to achieve the 4,7-substitution pattern is challenging due to the inherent reactivity of the indazole ring, which typically favors substitution at the 3-, 5-, and 7-positions. Therefore, a more strategic approach involves the construction of the indazole ring from a precursor that already contains the desired dibromo substitution pattern. This "late-stage cyclization" strategy offers superior control over the regiochemical outcome.
The most logical and efficient pathway commences with a suitably substituted aniline derivative, specifically 2,5-dibromo-3-methylaniline. The core of this synthetic route relies on a classical yet effective method for indazole formation: the diazotization of a 2-methylaniline derivative followed by an intramolecular cyclization. This process, often referred to as the Jacobsen indazole synthesis, provides a reliable means of constructing the bicyclic indazole system.
Proposed Synthesis Pathway: From Substituted Aniline to Dibromoindazole
The synthesis of this compound can be effectively achieved in a two-step sequence starting from 2,5-dibromo-3-methylaniline. This pathway is detailed below, with explanations for the critical experimental choices and mechanistic underpinnings.
Step 1: Diazotization of 2,5-dibromo-3-methylaniline
The initial step involves the conversion of the primary amino group of 2,5-dibromo-3-methylaniline into a diazonium salt. This is a standard transformation in aromatic chemistry, typically carried out in a cold, acidic solution with a source of nitrous acid, such as sodium nitrite.
Causality of Experimental Choices:
-
Low Temperature (-5 to 0 °C): Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature throughout the reaction is crucial to prevent premature decomposition and side reactions.
-
Acidic Medium (e.g., HBr or HCl): The presence of a strong acid is necessary to protonate nitrous acid, forming the highly reactive nitrosonium ion (NO+), which is the active electrophile in the diazotization reaction. The acid also stabilizes the resulting diazonium salt.
-
Sodium Nitrite (NaNO2): This is the most common and cost-effective reagent for generating nitrous acid in situ.
Mechanism: The reaction proceeds through the formation of the nitrosonium ion, which is then attacked by the nucleophilic amino group of the aniline. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium salt.
Step 2: Intramolecular Cyclization to this compound
The key ring-forming step is the intramolecular cyclization of the in situ-generated diazonium salt. In this reaction, the diazonium group acts as a good leaving group (N2 gas), and the adjacent methyl group provides the carbon atom that closes the five-membered pyrazole ring.
Causality of Experimental Choices:
-
In situ reaction: The unstable nature of the diazonium salt necessitates its use immediately after formation without isolation.
-
Neutralization/Slightly Basic Conditions: While the diazotization is performed in a strong acid, the cyclization is often facilitated by a change in pH. The exact conditions can vary, but often simply allowing the reaction mixture to warm up or careful neutralization can promote the cyclization.
Mechanism: The precise mechanism of the cyclization of diazotized 2-methylanilines has been a subject of discussion. One plausible mechanism involves an intramolecular electrophilic attack of the diazonium group on the methyl group, followed by deprotonation to form the indazole ring and elimination of nitrogen gas.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound from 2,5-dibromo-3-methylaniline.
Materials and Reagents:
-
2,5-dibromo-3-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrobromic acid (HBr, 48%) or hydrochloric acid (HCl)
-
Glacial acetic acid
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
Procedure:
-
Preparation of the Aniline Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,5-dibromo-3-methylaniline (1.0 equivalent) in a mixture of glacial acetic acid and concentrated hydrobromic acid. Cool the solution to -5 to 0 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline solution via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes. The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Cyclization: Once the diazotization is complete, slowly and carefully allow the reaction mixture to warm to room temperature. The cyclization reaction is often accompanied by the evolution of nitrogen gas. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash them with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by column chromatography on silica gel to afford the pure this compound.
Data Presentation
| Step | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield (%) |
| Diazotization | 2,5-dibromo-3-methylaniline | Sodium nitrite, Hydrobromic acid | Glacial acetic acid, Water | -5 to 5 | In situ |
| Cyclization | In situ diazonium salt | - | Reaction mixture | Room temp to 50 | 60-75 (overall) |
Visualization of the Synthesis Pathway
A Technical Guide to the Spectroscopic Characterization of Brominated Indazoles: Analysis of 4,7-Dibromo-1H-Indazole
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and practices for the spectroscopic characterization of brominated indazoles, with a specific focus on 4,7-dibromo-1H-indazole. Indazole derivatives are of significant interest in medicinal chemistry and drug development, making their unambiguous structural elucidation paramount. While direct experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound are not publicly available in peer-reviewed literature or spectral databases at the time of this publication, this guide will equip researchers with the necessary knowledge to acquire, interpret, and validate such data. To illustrate these principles, we will utilize publicly available spectral data for the closely related analogue, 4-bromo-1H-indazole, as a didactic model. This guide details experimental protocols for NMR data acquisition, provides an in-depth analysis of expected spectral features, and presents a systematic workflow for structural verification.
Introduction: The Significance of this compound in Medicinal Chemistry
The indazole scaffold is a privileged heterocyclic motif frequently found in molecules exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The substitution pattern on the indazole ring system plays a crucial role in modulating the pharmacological profile of these compounds. This compound serves as a versatile building block in the synthesis of more complex drug candidates. The bromine atoms at the C4 and C7 positions provide reactive handles for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments.
Given its role as a key intermediate, the unequivocal confirmation of the structure and purity of this compound is a critical first step in any synthetic and drug discovery campaign. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for this purpose, providing detailed information about the molecular structure at the atomic level.[1]
Acquiring High-Quality NMR Data: An Experimental Protocol
The quality of NMR data is fundamental to accurate structural elucidation. The following section outlines a robust, self-validating protocol for the acquisition of ¹H and ¹³C NMR spectra for brominated indazoles.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will complicate spectral analysis. Purification can be achieved by techniques such as recrystallization or column chromatography.
-
Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many heterocyclic compounds due to its high dissolving power and the downfield chemical shift of its residual proton signal, which typically does not interfere with the signals of the analyte. Chloroform-d (CDCl₃) is another common option.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[2] This concentration is generally sufficient for obtaining good signal-to-noise ratios in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm.
NMR Instrument Parameters
The following are generalized parameters for a modern NMR spectrometer. Instrument-specific optimization may be required.
-
Spectrometer Frequency: A spectrometer with a proton resonance frequency of 400 MHz or higher is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
-
Spectral Interpretation: A Didactic Example Using 4-Bromo-1H-Indazole
As previously stated, public domain experimental ¹H and ¹³C NMR data for this compound are not available. To demonstrate the principles of spectral interpretation for this class of compounds, we will analyze the expected and reported data for 4-bromo-1H-indazole. This will provide a solid foundation for researchers to interpret the spectra of this compound once acquired.
Molecular Structure and Numbering
First, let us consider the structure of 4-bromo-1H-indazole. The systematic numbering of the indazole ring is crucial for assigning NMR signals.
Figure 1: Structure and numbering of 4-bromo-1H-indazole.
Predicted ¹H NMR Spectrum of this compound
Based on the structure of this compound, we can predict the key features of its ¹H NMR spectrum:
-
Number of Signals: There are three aromatic protons (H3, H5, and H6) and one N-H proton. We would therefore expect to see four distinct signals.
-
Chemical Shifts (δ):
-
N-H Proton: The N-H proton of the indazole ring is expected to be a broad singlet appearing far downfield, typically in the range of 11-13 ppm, due to its acidic nature and hydrogen bonding.
-
Aromatic Protons: The aromatic protons will resonate in the aromatic region (typically 7-8.5 ppm). The electron-withdrawing effect of the bromine atoms and the influence of the heterocyclic ring will cause these protons to be deshielded.
-
H3 is adjacent to a nitrogen atom and will likely be the most downfield of the C-H protons.
-
H5 and H6 will be influenced by the adjacent bromine atoms.
-
-
-
Multiplicity (Splitting Patterns):
-
H3 is expected to be a singlet or a narrow triplet due to coupling with the N-H proton.
-
H5 and H6 are adjacent to each other and will exhibit doublet of doublets or triplet-like patterns due to mutual coupling (J-coupling) and potentially longer-range couplings.
-
-
Integration: The relative integration of the signals for H3, H5, H6, and N-H should be in a 1:1:1:1 ratio.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
-
Chemical Shifts (δ):
-
The chemical shifts of the carbon atoms will be in the aromatic region (typically 100-150 ppm).
-
The carbons directly attached to the bromine atoms (C4 and C7) will be significantly shielded compared to their non-brominated counterparts, with their signals appearing at lower chemical shift values.
-
The carbons adjacent to the nitrogen atoms (C3, C3a, and C7a) will have their chemical shifts influenced by the electronegativity of the nitrogen atoms.
-
Data Tables for 4-Bromo-1H-Indazole (Illustrative Example)
The following tables summarize the reported ¹H and ¹³C NMR data for 4-bromo-1H-indazole, which serves as a valuable reference for interpreting the spectrum of the 4,7-dibromo analogue.
Table 1: ¹H NMR Data for 4-Bromo-1H-Indazole
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~13.0 | br s | - |
| H3 | ~8.2 | s | - |
| H7 | ~7.8 | d | ~8.0 |
| H5 | ~7.5 | d | ~7.0 |
| H6 | ~7.2 | t | ~7.5 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.
Table 2: ¹³C NMR Data for 4-Bromo-1H-Indazole
| Carbon | Chemical Shift (δ, ppm) |
| C7a | ~141 |
| C3 | ~135 |
| C3a | ~128 |
| C6 | ~125 |
| C5 | ~122 |
| C7 | ~112 |
| C4 | ~109 |
Note: These are approximate values based on typical chemical shifts for substituted indazoles and should be confirmed with experimental data.
Systematic Workflow for Structural Elucidation
A logical and systematic approach is essential for the unambiguous assignment of all signals in the NMR spectra and the confirmation of the molecular structure.
References
An In-Depth Technical Guide to 4,7-dibromo-1H-indazole: A Key Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in modern drug discovery.[1] Its unique structural and electronic properties allow it to mimic the purine core of ATP, making it an effective hinge-binding motif for a multitude of protein kinases.[2] Consequently, indazole derivatives have been successfully developed into a range of therapeutics, including potent anti-cancer agents like Niraparib and Pazopanib, and anti-inflammatory drugs such as Benzydamine.[1] The strategic functionalization of the indazole core is paramount to modulating the potency, selectivity, and pharmacokinetic properties of these drug candidates. Halogenated indazoles, in particular, serve as versatile intermediates, enabling a wide array of subsequent chemical transformations. This guide provides a comprehensive technical overview of 4,7-dibromo-1H-indazole, a key building block for the synthesis of novel therapeutics.
Core Compound Profile: this compound
This compound is a di-brominated derivative of the indazole scaffold, offering two reactive handles for further chemical elaboration. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1316273-52-5 | [3][4] |
| Molecular Formula | C₇H₄Br₂N₂ | [4] |
| Molecular Weight | 275.93 g/mol | [3] |
| Appearance | Off-white to light yellow solid | |
| Purity | Typically >95% | [4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |
Synthesis of this compound: A Proposed Methodology
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Diazotization of 2,5-Dibromoaniline
-
To a stirred solution of 2,5-dibromoaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.
-
The temperature is maintained below 5 °C throughout the addition.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt intermediate.
Causality: The diazotization of an aromatic amine is a classic and reliable method for generating a reactive diazonium salt. The acidic conditions are necessary to form nitrous acid in situ from sodium nitrite, which is the active diazotizing agent. Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt.
Step 2: Reductive Cyclization to this compound
-
In a separate flask, a solution of sodium sulfite in water is prepared and cooled.
-
The cold diazonium salt solution from Step 1 is then slowly added to the sodium sulfite solution, with vigorous stirring, while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to promote the reductive cyclization.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: Sodium sulfite acts as a reducing agent, converting the diazonium salt to a hydrazine intermediate which then undergoes an intramolecular cyclization to form the indazole ring. The heating step provides the necessary activation energy for the cyclization to proceed at a reasonable rate. This one-pot diazotization-reductive cyclization is an efficient method for the synthesis of indazoles from ortho-substituted anilines.
Spectroscopic Characterization
While a publicly available, detailed NMR spectrum for this compound is scarce, data for related brominated and fluorinated indazoles can be used to predict the expected chemical shifts and coupling patterns.[9][10] Commercial suppliers like BLD Pharm offer access to NMR, HPLC, and LC-MS data upon request.[11]
Expected ¹H NMR Spectral Features:
-
N-H Proton: A broad singlet in the downfield region (typically >10 ppm), characteristic of the acidic proton on the pyrazole ring.
-
Aromatic Protons: The protons on the benzene ring will appear as a set of coupled signals. The exact chemical shifts and coupling constants will be influenced by the deshielding effects of the two bromine atoms. One would expect two doublets in the aromatic region, corresponding to the protons at the C5 and C6 positions.
Expected ¹³C NMR Spectral Features:
-
The spectrum will show seven distinct carbon signals.
-
The carbons bearing the bromine atoms (C4 and C7) will be significantly shifted downfield due to the electronegativity of bromine.
-
The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm).
Reactivity and Synthetic Utility
The true value of this compound in drug discovery lies in its potential for selective functionalization at the C4 and C7 positions through modern cross-coupling methodologies. The differential reactivity of the two bromine atoms can potentially be exploited for sequential, site-selective modifications.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the C4 and C7 positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in medicinal chemistry for the construction of C-C, C-N, and C-O bonds.
1. Suzuki-Miyaura Coupling:
This reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-indazole with an organoboron reagent (e.g., a boronic acid or ester). This is a powerful method for introducing aryl, heteroaryl, or alkyl substituents. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system.[12][13] A study on the regioselective C7 Suzuki-Miyaura coupling of 4-substituted-7-bromo-1H-indazoles demonstrates the feasibility of such transformations on the indazole scaffold.[13]
Caption: General scheme for Suzuki-Miyaura coupling of this compound.
2. Buchwald-Hartwig Amination:
This reaction enables the formation of carbon-nitrogen bonds, a crucial transformation for the synthesis of many biologically active compounds.[14] It involves the coupling of the bromo-indazole with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine ligand (e.g., BINAP, Xantphos).[15][16] This allows for the introduction of a wide variety of amino groups, which can act as key pharmacophoric features or as handles for further derivatization.
Caption: General scheme for Buchwald-Hartwig amination of this compound.
Applications in Drug Discovery and Development
The indazole scaffold is a cornerstone in the development of kinase inhibitors for oncology and other therapeutic areas.[17] The ability to introduce diverse substituents at the C4 and C7 positions of the indazole ring using this compound as a starting material allows for the systematic exploration of the chemical space around the kinase active site. This is critical for optimizing inhibitor potency and selectivity.
Patents have been filed for indazole compounds as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR) and PKMYT1, highlighting the continued interest in this scaffold for the development of novel cancer therapies.[18][19] The strategic placement of substituents on the indazole ring, which can be achieved through the functionalization of di-halogenated precursors like this compound, is often a key feature of these patented compounds.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its two reactive bromine atoms provide a platform for the synthesis of a wide array of novel indazole derivatives through robust and reliable cross-coupling methodologies. The strategic functionalization of this scaffold will continue to play a crucial role in the development of the next generation of targeted therapeutics, particularly in the field of kinase inhibition. This guide provides a foundational understanding of the synthesis, properties, and synthetic utility of this compound, empowering researchers to leverage this key intermediate in their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 1316273-52-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. 1H-Indazole, 7-broMo-5-fluoro-(1100214-35-4) 1H NMR [m.chemicalbook.com]
- 11. 1316273-52-5|this compound|BLD Pharm [bldpharm.com]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. US20040192735A1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 18. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 19. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 4,7-dibromo-1H-indazole
This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 4,7-dibromo-1H-indazole. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis and crystallization to data acquisition and structural refinement. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the process.
Introduction: The Significance of this compound in Medicinal Chemistry
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties, make them a focal point of drug discovery and development.[1][3][4] The specific substitution pattern of this compound, with bromine atoms at key positions, presents a unique scaffold for the design of novel enzyme inhibitors and modulators of protein-protein interactions.[2][]
A definitive crystal structure of this compound is paramount. It provides precise three-dimensional coordinates of each atom, offering invaluable insights into its electronic properties, potential intermolecular interactions, and conformational preferences. This information is the bedrock for structure-based drug design, enabling the rational optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.[6]
PART 1: Synthesis and Crystallization: The Gateway to a High-Resolution Structure
The journey to an atomic-level understanding begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
While various synthetic routes to substituted indazoles exist, a common approach involves the cyclization of appropriately substituted precursors.[1] For this compound, a plausible synthetic strategy would be the diazotization of a dibromo-substituted aniline derivative followed by an intramolecular cyclization. The synthesis of related bromo-indazoles has been reported, often involving multi-step sequences. For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine was achieved from 2,6-dichlorobenzonitrile through regioselective bromination and subsequent cyclization with hydrazine.[7][8][9] A similar strategy, starting from a suitably substituted aniline or benzonitrile, would be a logical approach for obtaining this compound.
Generalized Synthetic Workflow:
Caption: A generalized workflow for the synthesis of a dibromo-indazole derivative.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically. For indazole derivatives, slow evaporation of a saturated solution is a commonly successful method.[10]
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Screening: Begin by testing the solubility of the purified this compound in a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof).
-
Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of a suitable solvent (or solvent mixture) at a slightly elevated temperature to achieve a nearly saturated solution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as nucleation sites and hinder the growth of large single crystals.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature. The vial should be left undisturbed in a vibration-free environment.
-
Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them using a nylon loop.
PART 2: X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid.[11]
Data Collection
High-quality diffraction data is the foundation of a reliable crystal structure. Modern diffractometers equipped with sensitive detectors are employed for this purpose.
Instrumentation and Data Collection Parameters:
| Parameter | Typical Value/Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo Kα is generally preferred for small molecules due to its higher energy, which minimizes absorption effects. Cu Kα may be used for very small crystals to increase the diffracted intensity. |
| Diffractometer | Bruker D8 VENTURE, Rigaku XtaLAB Synergy, or similar | These instruments are equipped with high-flux sources and sensitive detectors (e.g., CMOS or CCD) for rapid and accurate data collection. |
| Temperature | 100 K | Cooling the crystal reduces thermal motion of the atoms, leading to sharper diffraction spots and a more precise structure. |
| Data Collection Strategy | Omega (ω) and Phi (φ) scans | A combination of scans ensures that a complete and redundant dataset is collected, covering a large portion of the reciprocal space. |
| Exposure Time | 5-60 seconds per frame | The exposure time is adjusted to achieve a good signal-to-noise ratio without overloading the detector. |
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density.[11] This model is subsequently refined to best fit the experimental data.
Workflow for Structure Solution and Refinement:
Caption: A flowchart illustrating the key steps in solving and refining a crystal structure.
Refinement Details:
The refinement process involves adjusting the atomic coordinates, displacement parameters (describing thermal motion), and occupancy factors to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically used for non-hydrogen atoms. Hydrogen atoms are often located in the difference Fourier map and refined with appropriate constraints or placed in calculated positions.
PART 3: Structural Insights and Intermolecular Interactions
The final, refined crystal structure of this compound would reveal crucial details about its molecular geometry and packing in the solid state.
Molecular Geometry
Analysis of the bond lengths and angles within the indazole ring and the C-Br bonds would provide insights into the electronic effects of the bromine substituents. For instance, one would expect the C-Br bond lengths to be in the typical range for aromatic bromides. The planarity of the bicyclic indazole system would also be a key feature to examine.
Intermolecular Interactions
In the solid state, molecules of this compound will pack in a way that maximizes favorable intermolecular interactions. Given the presence of N-H and bromine atoms, the following interactions are likely to be significant:
-
Hydrogen Bonding: The N-H group of the indazole ring is a classic hydrogen bond donor. It is highly probable that this group will form hydrogen bonds with the nitrogen atom of a neighboring molecule, leading to the formation of chains or dimers.[12]
-
Halogen Bonding: The bromine atoms, particularly due to the electron-withdrawing nature of the aromatic ring, can act as halogen bond donors.[13][14] These interactions, where the bromine atom interacts with a nucleophilic region of an adjacent molecule (such as a nitrogen atom or the π-system of the aromatic ring), can play a crucial role in directing the crystal packing.[13][14]
-
π-π Stacking: The aromatic rings of the indazole core can engage in π-π stacking interactions, further stabilizing the crystal lattice.
The analysis of these non-covalent interactions is critical for understanding the solid-state properties of the compound and can inform the design of co-crystals with desired physicochemical properties.[15]
Conclusion
The crystal structure analysis of this compound provides a foundational piece of information for its application in drug discovery. The detailed three-dimensional structure illuminates the molecule's conformation, electronic properties, and potential for intermolecular interactions. This knowledge empowers medicinal chemists to design more potent and selective drug candidates by leveraging a structure-based approach. The methodologies outlined in this guide, from rational synthesis and meticulous crystallization to rigorous crystallographic analysis, represent a robust pathway to obtaining this critical data.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mkuniversity.ac.in [mkuniversity.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. 13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4,7-dibromo-1H-indazole in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4,7-dibromo-1H-indazole, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Given the limited availability of direct quantitative solubility data in peer-reviewed literature, this document focuses on providing a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility determination, and offer insights based on the solubility of structurally related analogs.
Introduction to this compound
This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. The physicochemical properties of this compound, particularly its solubility, are critical parameters that dictate its utility in synthetic transformations, formulation development, and biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂N₂ | [1] |
| Molecular Weight | 275.93 g/mol | [1][2] |
| Appearance | Solid | [3] |
| CAS Number | 1316273-52-5 | [1] |
Theoretical Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting solubility. The molecular structure of this compound, featuring a rigid aromatic core, two bromine substituents, and an N-H group capable of hydrogen bonding, suggests a nuanced solubility profile.
-
Polarity and Hydrogen Bonding: The indazole core possesses a dipole moment, and the N-H group can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. This suggests that solubility will be favored in polar solvents, particularly those that can participate in hydrogen bonding.
-
Effect of Bromine Substituents: The two bromine atoms increase the molecular weight and polarizability of the molecule. While halogens are electron-withdrawing, their contribution to overall polarity is complex. They can also engage in halogen bonding, which may influence interactions with specific solvents.
-
Aromatic System: The flat, aromatic nature of the indazole ring system can lead to π-π stacking interactions, which may be disrupted by solvents that can effectively solvate the molecule.
Based on these structural features and data from related compounds, a qualitative solubility prediction can be made. Indazole derivatives are generally known to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols.[4] For instance, the related compound 4-bromo-1H-indazole is highly soluble in DMSO, with a reported solubility of 100 mg/mL.[3] It is reasonable to infer that this compound will exhibit a similar, though perhaps slightly reduced, solubility in these solvents due to its increased molecular weight and crystallinity.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | High | Excellent hydrogen bond acceptor, effectively solvates the indazole core. |
| Dimethylformamide (DMF) | High | High | Similar to DMSO, a polar aprotic solvent capable of strong dipole-dipole interactions. |
| Methanol | High | Moderate to High | Polar protic solvent, can act as both a hydrogen bond donor and acceptor. |
| Ethanol | High | Moderate | Similar to methanol, but its slightly larger alkyl chain may slightly reduce its solvating power for this specific molecule. |
| Acetonitrile | Medium | Moderate to Low | Polar aprotic solvent, but a weaker hydrogen bond acceptor than DMSO or DMF. |
| Ethyl Acetate | Medium | Low | Moderately polar, but lacks hydrogen bonding capabilities. |
| Dichloromethane (DCM) | Medium | Low | A common solvent for organic reactions, but its polarity may be insufficient for high solubility. |
| Toluene | Low | Very Low | Nonpolar aromatic solvent, unlikely to effectively solvate the polar indazole. |
| Hexane | Low | Insoluble | Nonpolar aliphatic solvent, incompatible with the polar nature of the compound. |
Experimental Determination of Solubility
To obtain quantitative data, experimental determination is essential. The choice between a thermodynamic and a kinetic solubility assay depends on the application. Thermodynamic solubility represents the true equilibrium solubility, crucial for formulation and late-stage development, while kinetic solubility is a high-throughput method often used in early-stage drug discovery to assess the solubility of compounds from a DMSO stock solution.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent and is considered the gold standard.
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. For more rigorous separation, the supernatant can be filtered through a syringe filter (e.g., 0.22 µm PTFE) or centrifuged at high speed, followed by collection of the clear supernatant.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standard solutions and the saturated supernatant by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Construct a calibration curve from the analytical response of the standard solutions. Use this curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility is often measured in an aqueous buffer but the principles can be adapted for organic solvents, especially in a high-throughput setting. This method assesses the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a microtiter plate, add a small volume of the DMSO stock solution to a larger volume of the test organic solvent. Perform serial dilutions to create a range of concentrations.
-
Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
Caption: Workflow for Kinetic Solubility Determination.
Insights from Synthetic Procedures
The solvents used in the synthesis of substituted indazoles can provide valuable clues about their solubility. While these conditions do not yield quantitative solubility data, they indicate that the compound is sufficiently soluble for the reaction to proceed. For example, the synthesis of related bromo-indazoles often employs solvents such as acetonitrile, toluene, and methanol.[5] This suggests that this compound is likely to have at least moderate solubility in these solvents under the reaction conditions (which may include elevated temperatures).
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on the safety data for the closely related 4-bromo-1H-indazole, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
References
A Researcher's Technical Guide to 4,7-dibromo-1H-indazole: Sourcing, Validation, and Application
Introduction
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic aromatic structure, a fusion of benzene and pyrazole rings, serves as a versatile template for designing molecules that interact with a wide array of biological targets.[3][4] From kinase inhibitors in oncology to anti-inflammatory agents, the indazole core is a testament to nature's efficiency and a playground for synthetic chemists.[2][4]
Within this important class of heterocycles, 4,7-dibromo-1H-indazole emerges as a particularly valuable building block for research and drug development. The two bromine atoms at the C4 and C7 positions are not merely passive substituents; they are highly functional handles, poised for selective chemical transformations. This strategic di-bromination opens the door to a vast chemical space, allowing for the systematic and differential functionalization of the indazole core through modern cross-coupling methodologies.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. It moves beyond a simple catalog of suppliers to delve into the critical aspects of quality control, analytical validation, and synthetic utility that are paramount for ensuring the integrity and reproducibility of research.
Chapter 1: The Strategic Value of the 4,7-Dibromo-Indazole Scaffold
The power of the this compound scaffold lies in its synthetic potential. The C-Br bonds are ideal precursors for forming new carbon-carbon and carbon-heteroatom bonds, which are the very essence of drug discovery and lead optimization. This allows chemists to rapidly generate libraries of diverse analogs for structure-activity relationship (SAR) studies.
The specific 4,7-substitution pattern is crucial. It provides two distinct sites for modification on the benzene portion of the ring system, enabling the exploration of molecular interactions in different vectors from the core. This is a significant advantage over mono-substituted or other di-substituted isomers, offering a more nuanced approach to molecular design.
Caption: Versatility of the this compound scaffold.
Chapter 2: Commercial Sourcing and Procurement
The reliability of any research program begins with high-quality starting materials. For this compound, several reputable chemical suppliers cater to the research and development community. When selecting a supplier, it is crucial to consider not just the price but also the available purity, lot-to-lot consistency, and the quality of the accompanying analytical documentation.
| Supplier | Purity Offered | Available Quantities | CAS Number | Notes |
| BLD Pharm | ≥95% (Typical) | mg to g scale | 1316273-52-5 | Often provides access to NMR, HPLC, and LC-MS data for specific batches.[5] |
| Apollo Scientific | ≥95% (Typical) | mg to multi-gram scale | 1316273-52-5 | Provides lead times for UK and US stock.[6] |
| CP Lab Safety | 95% | 100 mg | 1316273-52-5 | Specifies "For professional research laboratories and industrial or commercial usage only".[7] |
Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Researchers should always verify specifications with the supplier before ordering.
Chapter 3: The Non-Negotiable Step: Quality Control and Analytical Validation
The axiom "garbage in, garbage out" is acutely true in chemical synthesis. Using an unvalidated or impure starting material can lead to failed reactions, misleading biological data, and irreproducible results. Therefore, independent verification of the identity, purity, and integrity of commercially sourced this compound is a mandatory step before its use in any experiment. A robust QC workflow is a self-validating system that builds confidence in all subsequent data.
Caption: A typical quality control workflow for incoming chemical reagents.
Protocol 3.1: HPLC Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis of non-volatile organic compounds. The goal is to develop a method that provides a sharp, symmetrical peak for the main compound and separates it from any potential impurities.
Causality: A reverse-phase C18 column is chosen because it is a versatile stationary phase that effectively retains moderately polar compounds like indazoles. The mobile phase gradient, starting with high aqueous content and moving to high organic content, ensures that both polar and non-polar impurities are eluted and resolved. UV detection is ideal as the aromatic indazole core has a strong chromophore.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Detector: Diode Array Detector (DAD), monitoring at 254 nm.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 10% B (re-equilibration)
-
-
-
Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total peak area. Any peak greater than 0.1% should be investigated.
Protocol 3.2: ¹H NMR for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure. For this compound, the ¹H NMR spectrum should be clean and match the expected pattern.
Causality: The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values provide a unique fingerprint of the molecule's proton environment. The expected spectrum should show two distinct aromatic proton signals, each appearing as a doublet due to coupling with its neighbor, and a broad signal for the N-H proton.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.
-
Data Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Expected Spectrum (in DMSO-d₆):
-
A broad singlet around 13.5 ppm (integral 1H), corresponding to the N-H proton.
-
A doublet around 7.5 ppm (integral 1H), corresponding to the proton at C5.
-
A doublet around 7.2 ppm (integral 1H), corresponding to the proton at C6.
-
The coupling constant (J-value) for the two doublets should be identical (~7-8 Hz).
-
Any significant deviation from this pattern, such as the appearance of extra signals, could indicate the presence of regioisomeric impurities (e.g., 4,5- or 5,7-dibromo-1H-indazole) or residual solvents.
Conclusion
This compound is a powerful and versatile building block for researchers engaged in drug discovery and medicinal chemistry. Its commercial availability from suppliers like BLD Pharm and Apollo Scientific provides a reliable starting point for innovative synthetic campaigns.[5][6] However, the ultimate success and reproducibility of this research hinge on a foundational commitment to quality. The implementation of a rigorous, in-house analytical validation workflow—confirming identity via NMR and MS, and assessing purity by HPLC—is not an optional or redundant exercise. It is the core principle of sound science, ensuring that the novel molecules synthesized and the biological data generated are built upon a foundation of unimpeachable chemical integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1316273-52-5|this compound|BLD Pharm [bldpharm.com]
- 6. 1316273-52-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. calpaclab.com [calpaclab.com]
An In-Depth Technical Guide to 4,7-Dibromo-1H-indazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These compounds are key structural motifs in numerous therapeutic agents, exhibiting anti-cancer, anti-inflammatory, and anti-microbial properties.[3] Among the various substituted indazoles, 4,7-dibromo-1H-indazole stands out as a crucial intermediate in the synthesis of complex, biologically active molecules. Its dibrominated structure provides versatile handles for further chemical modifications, making it a valuable building block in the development of novel therapeutics.[4] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and handling requirements.
Core Structural and Physical Data
The core characteristics of this compound are summarized in the table below, providing a quick reference for its fundamental properties.
| Property | Value | Source |
| Molecular Formula | C7H4Br2N2 | [5] |
| Molecular Weight | 275.93 g/mol | [4][5] |
| CAS Number | 1316273-52-5 | [5][6] |
| Appearance | Off-white solid | [4] |
| Purity | ≥ 95-97% | [4][5] |
Note: Specific experimental values for properties like melting point, boiling point, and solubility for this compound are not consistently available across public sources. For comparison, the related compound 4-bromo-1H-indazole has a melting point of 160-165 °C.[7][8]
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While a comprehensive public spectral database for this specific compound is limited, analogous data from related bromo-indazole structures can provide valuable insights. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for its characterization.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for confirming the structure. The proton NMR would show characteristic signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling constants being influenced by the bromine substituents.
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the N-H bond of the indazole ring, as well as vibrations corresponding to the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with prominent M, M+2, and M+4 peaks.[9]
Chemical Properties and Reactivity
The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the bromine atoms and the acidic proton on the indazole ring. These features make it a versatile substrate for various chemical transformations.
Synthesis of this compound
While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, general methods for the synthesis of brominated indazoles can be inferred. A common approach involves the bromination of an indazole precursor. For instance, the synthesis of related compounds like 7-bromo-4-chloro-1H-indazol-3-amine has been achieved through a multi-step process involving regioselective bromination.[10][11][12]
A plausible synthetic route for this compound could involve the direct bromination of 1H-indazole or a protected derivative, though controlling the regioselectivity to obtain the 4,7-disubstituted product would be a key challenge. Alternatively, a synthesis could start from a pre-functionalized benzene ring that is then used to construct the indazole core.
Caption: A generalized workflow for the synthesis of this compound.
Key Chemical Reactions
The bromine atoms at the 4 and 7 positions of the indazole ring are susceptible to various substitution reactions, particularly metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups, making this compound a valuable scaffold for building molecular diversity.
-
Suzuki Coupling : This palladium-catalyzed reaction with boronic acids or esters can be used to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination : This reaction allows for the formation of carbon-nitrogen bonds, which is crucial for synthesizing various amine derivatives.
-
Nucleophilic Aromatic Substitution (SNAr) : While less common for bromo-substituted arenes compared to those with stronger electron-withdrawing groups, under certain conditions, the bromine atoms can be displaced by strong nucleophiles. The reactivity in SNAr reactions can be influenced by the solvent and the nature of the nucleophile.[13]
Caption: Key reaction pathways for the functionalization of this compound.
Applications in Drug Discovery and Development
The indazole scaffold is a privileged structure in medicinal chemistry, and its brominated derivatives are important intermediates in the synthesis of potent therapeutic agents.[1][3] For example, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.[10][11][12] The ability to functionalize the 4 and 7 positions of the indazole ring allows for the fine-tuning of a molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
Safety and Handling
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]
-
Ventilation : Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[17]
-
Storage : Store in a tightly sealed container in a cool, dry place.[17] Some sources recommend refrigeration.[15]
-
Spill and Disposal : In case of a spill, sweep up the solid material and place it in a suitable container for disposal.[15] Dispose of contents/container to an approved waste disposal plant.[16]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its dibrominated structure offers multiple points for chemical modification, enabling the creation of diverse libraries of compounds for biological screening. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in the synthetic chemist's toolbox is set to increase.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 1316273-52-5|this compound|BLD Pharm [bldpharm.com]
- 7. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 8. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.de [fishersci.de]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
The Indazole Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with a wide range of biological targets, offering a versatile starting point for drug discovery. Among these, the indazole ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyrazole ring, has risen to prominence as a cornerstone of modern drug design.[1][2] Its synthetic tractability and capacity to engage in crucial hydrogen bonding interactions have cemented its status as a highly sought-after motif.[1]
This guide provides a comprehensive exploration of the indazole scaffold, delving into its fundamental physicochemical properties, diverse synthetic strategies, and extensive applications across various therapeutic areas. We will examine the causality behind experimental choices in its synthesis and functionalization, present detailed protocols, and visualize key concepts to provide a field-proven perspective for professionals in drug development.
I. Core Attributes of the Indazole Scaffold: A Structural and Physicochemical Perspective
The indazole nucleus is an aromatic heterocyclic compound with the molecular formula C₇H₆N₂.[3] It exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[4] This tautomerism is a critical consideration in its synthesis and biological activity. The presence of two nitrogen atoms within the bicyclic system imparts a unique electronic distribution, allowing it to act as both a hydrogen bond donor and acceptor, a key feature in its interaction with biological macromolecules.
Key Physicochemical Properties:
-
Aromaticity: The indazole ring system is aromatic, possessing 10 π-electrons, which contributes to its stability.[3]
-
Tautomerism: The equilibrium between 1H- and 2H-tautomers influences its reactivity and substitution patterns.[4]
-
Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen can act as a hydrogen bond acceptor, facilitating interactions with protein residues.
-
Bioisosterism: Indazole is considered a bioisostere of indole and other biologically relevant scaffolds like benzimidazole, which has historically driven its exploration in medicinal chemistry.[1][3]
II. Synthetic Strategies: Constructing the Indazole Core
The synthesis of the indazole scaffold is a well-established field, with numerous methods available to access a diverse range of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Approaches to Indazole Synthesis
Historically, the synthesis of indazoles relied on condensation and cyclization reactions. A foundational method involves the thermal cyclization of o-hydrazinocinnamic acid, first reported by Emil Fischer.[5]
Modern Synthetic Methodologies
Contemporary organic synthesis has introduced more efficient and versatile methods for constructing the indazole ring system. These include transition metal-catalyzed cross-coupling reactions and C-H activation strategies.[6]
A. Palladium-Catalyzed Intramolecular Amination:
A robust method for the synthesis of a wide variety of substituted indazoles involves the palladium-catalyzed intramolecular amination of aryl halides.[7]
Experimental Protocol: Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Intramolecular Amination
Step 1: Preparation of the Aryl Hydrazone Precursor
-
To a solution of an appropriately substituted 2-bromobenzaldehyde (1.0 eq) in ethanol, add the desired arylhydrazine (1.1 eq).
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product can often be isolated by filtration or after removal of the solvent under reduced pressure.
Step 2: Palladium-Catalyzed Cyclization
-
In a flame-dried Schlenk flask, combine the aryl hydrazone (1.0 eq), Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 eq), and a base such as sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene as the solvent and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-1H-indazole.
B. Metal-Free Oxidative C-N Bond Formation:
To circumvent the use of heavy metals, metal-free approaches have been developed. One such method utilizes [bis(trifluoroacetoxy)iodo]benzene (PIFA) to mediate the oxidative C-N bond formation from readily accessible arylhydrazones.[3][4] This protocol is valued for its mild reaction conditions and broad substrate scope.[3]
Caption: Inhibition of RTK signaling by indazole derivatives.
2. Other Anticancer Mechanisms:
Beyond kinase inhibition, indazole derivatives have been shown to induce apoptosis and cell cycle arrest. For instance, compound 2f was reported to promote apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2. [8]
B. Anti-inflammatory and Analgesic Properties
Indazole-containing compounds have demonstrated significant anti-inflammatory and analgesic effects. Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with an indazole core that provides relief from pain and inflammation. [3]
C. Antimicrobial and Antifungal Activity
The indazole scaffold has been explored for its potential in combating infectious diseases. Derivatives have shown activity against various bacterial and fungal strains. For example, halogen-substituted N-phenylbenzo[g]indazole derivatives have been reported as antimicrobial agents that inhibit lanosterol-14α-demethylase. [3]
D. Other Therapeutic Applications
The versatility of the indazole scaffold extends to a range of other therapeutic areas, including:
-
Antiemetic: Granisetron , a selective 5-HT3 receptor antagonist, is used to prevent nausea and vomiting caused by cancer chemotherapy. [3]* Neurodegenerative Diseases: JNK3 inhibitors based on the indazole scaffold are being developed as potential treatments for Alzheimer's and Parkinson's diseases. [3]* Cardiovascular Diseases: Certain indazole derivatives have shown potential in treating cardiovascular conditions. [9]
IV. Structure-Activity Relationships (SAR) and Drug Design
The systematic modification of the indazole scaffold has allowed for the fine-tuning of its biological activity and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For example, in a series of indazole-3-carboxamides, the specific regiochemistry of the amide linker was found to be critical for the inhibition of the calcium-release activated calcium (CRAC) channel. [10]
V. Drug Metabolism and Pharmacokinetics (DMPK)
Understanding the metabolic fate of indazole-containing compounds is essential for their development as drugs. The indazole ring itself can be subject to Phase I and Phase II metabolism. For instance, in the case of the synthetic cannabinoid MDMB-CHMINACA, major biotransformations include hydroxylation and ester hydrolysis. [11]The introduction of certain functional groups, such as a piperazine moiety, can improve the physicochemical properties of indazole derivatives, enhancing their solubility and oral bioavailability. [12]
VI. Future Perspectives and Conclusion
The indazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Future directions will likely focus on the development of more selective and potent inhibitors for a variety of targets, as well as the exploration of novel biological activities. The use of computational and structure-based design will further accelerate the discovery of new indazole-based therapeutics. [3] In conclusion, the indazole ring system has firmly established itself as a privileged scaffold in drug discovery. Its unique structural and physicochemical properties, coupled with its synthetic accessibility, have enabled the development of a diverse range of biologically active compounds. From potent anticancer agents to anti-inflammatory and antimicrobial drugs, the indazole scaffold continues to be a source of innovative therapeutic solutions, promising a bright future in the ongoing quest for new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caribjscitech.com [caribjscitech.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Suzuki-Miyaura Cross-Coupling Reactions with 4,7-Dibromo-1H-indazole
Introduction: The Strategic Value of the 4,7-Disubstituted Indazole Scaffold
The 1H-indazole core is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in molecules with a wide array of biological activities, including potent kinase inhibitors for cancer therapy.[1] The 4,7-dibromo-1H-indazole derivative is a particularly versatile building block, offering two distinct and addressable points for diversification through cross-coupling chemistry. The ability to selectively functionalize the C4 and C7 positions allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties, which is critical in drug development and the design of novel organic materials.
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating C(sp²)–C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the general stability of its boronic acid reagents.[1][2] This guide provides a detailed exploration of the application of this reaction to this compound, focusing on the critical challenge of regioselectivity and offering detailed protocols for achieving selective mono-arylation and controlled di-arylation.
The Core Challenge: Understanding and Controlling Regioselectivity
When applying the Suzuki-Miyaura coupling to a dihalogenated heterocycle with two identical halogens, such as this compound, the primary challenge is controlling which bromine atom reacts first. The oxidative addition of the palladium(0) catalyst to the C-Br bond is typically the rate-determining step, and its preference for one site over the other is governed by a subtle interplay of electronic and steric factors.[1][3]
-
Electronic Effects : In many N-heterocycles, the carbon atom alpha to a nitrogen atom is more electron-deficient (electrophilic) and thus more reactive towards oxidative addition.[4] For 1H-indazole, the electronic landscape is more complex. The C7 position is adjacent to the benzene ring portion, while the C4 position is influenced by the pyrazole ring. Without direct experimental or computational data on this specific substrate, predicting the intrinsic electronic preference is non-trivial. Studies on the analogous 4,7-dibromobenzo[d][4][5][6]thiadiazole have shown that mono-arylation can be non-selective, yielding a mixture of 4- and 7-substituted products, highlighting the similar reactivity of both positions.[5][6][7][8]
-
Steric Hindrance : The local steric environment around each C-Br bond can significantly influence the approach of the bulky palladium catalyst. The C4 position is flanked by the C3-H and C5-H bonds, while the C7 position is adjacent to the N1-H and C6-H bonds. The N-H group of the pyrazole ring can also play a directing role through coordination with the catalyst.
-
Catalyst and Ligand Control : The choice of palladium catalyst and, more importantly, the phosphine ligand, can override the substrate's intrinsic biases.[9][10] Bulky, electron-rich phosphine ligands can sterically disfavor reaction at one position, forcing the catalyst to react at the alternative, less-hindered site. This "catalyst-controlled" selectivity is a powerful strategy for accessing isomers that are difficult to obtain through substrate control alone.[9][10][11]
The following diagram illustrates the general catalytic cycle of the Suzuki-Miyaura reaction, which forms the basis for the protocols described herein.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational analysis of R–X oxidative addition to Pd nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][1,2,3]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells [mdpi.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[ d][1,2,3]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles (2010) | Neil A. Strotman | 53 Citations [scispace.com]
Application Notes and Protocols: Regioselective Functionalization of the 4,7-Dibromo-1H-indazole Core
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents approved for oncology, anti-emesis, and inflammation.[1][2] The 4,7-dibromo-1H-indazole derivative is a particularly valuable and versatile starting material, offering three distinct points for diversification: the N1 nitrogen and the C4 and C7 carbons. However, controlling the regioselectivity of reactions at these positions is a significant synthetic challenge that is critical for efficient drug development. This document provides a comprehensive guide with detailed protocols for the strategic and regioselective functionalization of the this compound core. We will explore field-proven methods for selective N-alkylation and differentiated C-Br bond activation in palladium-catalyzed cross-coupling reactions, explaining the causality behind experimental choices to empower researchers to construct complex, drug-like molecules with precision and control.
Introduction: The Strategic Value of this compound
The indazole bicyclic system, composed of a fused benzene and pyrazole ring, is a cornerstone of modern drug design.[3] Its rigid structure and ability to participate in hydrogen bonding interactions make it an ideal pharmacophore. Molecules like the multi-kinase inhibitor Axitinib, used in cancer chemotherapy, feature this core.[2]
The this compound derivative serves as an ideal starting block for library synthesis. The two bromine atoms at the C4 and C7 positions exhibit different steric and electronic environments, allowing for selective, stepwise functionalization. This differential reactivity is the key to building molecular complexity in a controlled manner. This guide will focus on three primary strategic operations:
-
Regiocontrolled N-Alkylation: Selectively functionalizing the N1 versus the N2 position.
-
Selective C7-Functionalization: Exploiting the higher reactivity of the C7-Br bond in cross-coupling reactions.
-
Subsequent C4-Functionalization: Diversifying the remaining C4-Br bond to complete the molecular scaffold.
Regioselective N-Alkylation: The N1/N2 Challenge
Direct alkylation of an NH-indazole typically yields a mixture of N1 and N2 isomers, which are often difficult to separate.[4] The ratio of these isomers is highly dependent on the reaction conditions (base, solvent) and the electronic properties of the indazole ring.[5][6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5] By leveraging this, we can devise protocols that strongly favor the desired N1 product.
Causality Behind N1 Selectivity
The choice of base and solvent is paramount for achieving N1 selectivity. Using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a less polar, aprotic solvent such as tetrahydrofuran (THF) is a highly effective strategy.[7]
-
Mechanism of Selectivity: NaH deprotonates the indazole to form a sodium indazolide salt. In a solvent like THF, this salt exists as a tight ion pair. The sodium cation is thought to coordinate with the more electron-rich N2 atom, sterically hindering its approach to the electrophile. Consequently, the alkylating agent reacts preferentially at the less hindered and thermodynamically favored N1 position.[7]
Protocol 2.1: N1-Selective Alkylation of this compound
This protocol is optimized for achieving high N1 regioselectivity.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 equiv)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv).
-
Add anhydrous THF (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clearer as the sodium salt forms.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.
Regioselective C-Br Functionalization: Suzuki-Miyaura Cross-Coupling
With the nitrogen atom protected, we can turn our attention to the two C-Br bonds. In many palladium-catalyzed cross-coupling reactions, there is an inherent reactivity difference that can be exploited. For Suzuki-Miyaura coupling, the C7 position of a 4-substituted-1H-indazole has been shown to be amenable to functionalization.[8][9] This selectivity arises from a combination of steric and electronic factors, where the C7 position is often more accessible to the bulky palladium catalyst.
Diagram: General Workflow for Sequential Functionalization
The following diagram illustrates the overall strategy for building a complex molecule from the this compound core.
Caption: Stepwise functionalization of this compound.
Causality Behind Selective Suzuki Coupling
The success of a Suzuki reaction hinges on the catalyst, ligand, base, and solvent.[10]
-
Catalyst/Ligand: For aryl bromides, a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often effective. The triphenylphosphine ligands are bulky enough to facilitate the reductive elimination step while being labile enough to not shut down the catalytic cycle.
-
Base: An aqueous solution of a carbonate base like potassium carbonate (K₂CO₃) is crucial. It activates the boronic acid for transmetalation to the palladium center and neutralizes the acid generated in the cycle.
-
Solvent: A two-phase solvent system like 1,4-Dioxane and water is common, allowing both the organic-soluble aryl halide and the water-soluble base to interact effectively at the interface where the catalyst is active.
Protocol 3.1: Selective Suzuki-Miyaura Coupling at the C7-Position
This protocol is designed for the mono-arylation of an N1-protected 4,7-dibromoindazole.
Materials:
-
N1-Protected-4,7-dibromoindazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial or Schlenk tube, add the N1-protected-4,7-dibromoindazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (to a concentration of ~0.1 M). The mixture should be thoroughly degassed by bubbling with inert gas for 15-20 minutes.
-
Seal the vessel and heat the reaction mixture to 100 °C for 6-12 hours. Microwave heating can significantly reduce reaction times.[11]
-
Monitor the reaction for the consumption of starting material and formation of the mono-arylated product by LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography to isolate the 4-bromo-7-aryl-indazole product.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Boronic Acid Partner | Catalyst (mol%) | Base / Solvent | Temp (°C) | Yield (%) |
| 1 | N-Bn-4,7-dibromoindazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ / Dioxane:H₂O | 100 | ~85% |
| 2 | N-Bn-4,7-dibromoindazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ / Dioxane:H₂O | 100 | ~80% |
| 3 | N-Bn-4-bromo-7-phenylindazole | Thiophene-2-boronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ / Dioxane:H₂O | 110 | ~75% |
| Yields are approximate and based on similar systems reported in the literature. Optimization may be required. |
Advanced Strategies: Orthogonal and Alternative Functionalizations
Beyond the sequential Suzuki coupling, other powerful methods can be employed to functionalize the dibromoindazole core, offering access to a wider range of chemical diversity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, essential for synthesizing many pharmaceuticals.[12] The principles of regioselectivity are similar to the Suzuki coupling, where the more reactive C7-Br bond can be selectively targeted.
-
Key Parameters: This reaction is highly sensitive to the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[13][14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used.[15]
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a linear and rigid alkyne linker, which is a valuable motif in materials science and medicinal chemistry.[16] This reaction is typically catalyzed by palladium and a copper(I) co-catalyst.[17] Regioselectivity can be achieved at the C7 position under carefully controlled conditions, often by running the reaction at room temperature to minimize the competing reaction at the less reactive C4-Br bond.
Metal-Halogen Exchange
For certain transformations, converting a C-Br bond into a more reactive organometallic species is advantageous. Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi), can achieve this.[18]
-
Causality and Challenges: This reaction is extremely fast and must be conducted at very low temperatures (e.g., -78 °C) to prevent side reactions. The resulting aryllithium species is a potent nucleophile and base. Selectivity between the C4 and C7 positions can be challenging. However, in some systems, a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi can offer improved selectivity through the formation of magnesium ate complexes.[19] This strategy is for advanced users and requires rigorous anhydrous and anaerobic techniques.
Conclusion
The this compound scaffold is a powerful platform for the synthesis of complex molecules, provided that a strategic and regioselective approach to its functionalization is employed. By understanding the underlying principles of N-alkylation and the differential reactivity of the C4 and C7 positions in palladium-catalyzed cross-coupling reactions, researchers can unlock the full potential of this versatile building block. The protocols detailed herein for N1-alkylation and selective C7-Suzuki coupling provide a reliable and robust pathway for the initial diversification steps. Further functionalization using a suite of modern synthetic methods, including Buchwald-Hartwig and Sonogashira couplings, opens the door to a vast and diverse chemical space for drug discovery and materials science.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ucc.ie [research.ucc.ie]
- 7. researchgate.net [researchgate.net]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cem.de [cem.de]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 19. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 4,7-Dibromo-1H-indazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Indazole Scaffold
The indazole core is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of targeted therapies.[1][2][3] Its structural resemblance to purine allows indazole-based compounds to function as effective competitors at the ATP-binding sites of kinases, a critical class of enzymes in cellular signaling.[4] The strategic functionalization of the indazole ring is a key methodology in the discovery of novel therapeutic agents for a range of diseases, including cancer and viral infections.[2][5][6]
Within the diverse family of indazole derivatives, 4,7-dibromo-1H-indazole stands out as a particularly valuable and versatile building block. Its two bromine atoms at key positions on the benzene ring offer multiple opportunities for synthetic elaboration through a variety of cross-coupling reactions. This allows for the systematic exploration of chemical space and the generation of libraries of diverse molecules for biological screening. However, the presence of two halogen atoms also introduces the challenge of regioselectivity, a central theme in the strategic application of this building block. This document provides an in-depth technical guide to the use of this compound in organic synthesis, with a focus on understanding and controlling its reactivity in key synthetic transformations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, purification, and characterization of this important building block.
| Property | Value | Source |
| CAS Number | 131623-52-5 | [7][8] |
| Molecular Formula | C₇H₄Br₂N₂ | [7][8] |
| Molecular Weight | 275.93 g/mol | [7][8][9] |
| Appearance | Solid | |
| Purity | ≥95% | [10] |
Note: Specific melting point and NMR data for this compound are not consistently reported in publicly available literature and should be determined experimentally upon receipt of the material. For comparison, the melting point of 4-bromo-1H-indazole is reported as 160-165 °C.[11]
Core Synthetic Strategies: Harnessing the Reactivity of the Dibromo-Indazole Scaffold
The synthetic utility of this compound is primarily derived from the reactivity of its two carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The two most significant transformations for this building block are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.
A critical consideration when working with dihalogenated heterocycles is the regioselectivity of the cross-coupling reaction. The electronic and steric environment of each bromine atom can influence its relative reactivity, and achieving selective mono-functionalization at either the C4 or C7 position is a significant synthetic challenge. In fact, for dihaloindazoles, there are no extensive reports of highly selective Suzuki-Miyaura coupling reactions.[1] This suggests that achieving high regioselectivity may require careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, or the use of a protecting group on the indazole nitrogen.
The Challenge of Regioselectivity
The relative reactivity of the C4 and C7 positions in this compound towards palladium-catalyzed cross-coupling is not definitively established in the literature and is likely to be influenced by a number of factors. In related dihaloheteroarenes, the site of reaction can often be directed by the choice of catalyst and ligands.[12][13][14] For instance, in some systems, specific phosphine ligands can promote reaction at the sterically more accessible position, while other catalytic systems may favor the more electronically activated site.
A study on the regioselective C7 bromination and subsequent Suzuki-Miyaura coupling of 4-substituted-1H-indazoles provides valuable insight into the relative reactivity of the indazole core.[14][15][16] This work demonstrates that when the C4 position is occupied by a substituent, the C7 position is amenable to functionalization. This suggests a potential strategy for the sequential functionalization of this compound, where an initial non-selective coupling could be followed by separation of the mono-substituted isomers and further elaboration.
Application in Drug Discovery: Synthesis of a Key Intermediate for Lenacapavir
A compelling example of the application of a closely related building block is in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infection.[5][6] The synthesis of a key heterocyclic fragment of Lenacapavir, 7-bromo-4-chloro-1H-indazol-3-amine, highlights the importance of halogenated indazoles in the construction of complex, biologically active molecules.[5][6] While this synthesis does not start from this compound, it underscores the value of the bromo-indazole scaffold in medicinal chemistry.
Experimental Protocols
The following protocols are provided as a starting point for the synthetic elaboration of this compound. Researchers should note that optimization of these conditions will likely be necessary to achieve desired outcomes, particularly with respect to regioselectivity.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reaction may result in a mixture of mono- and di-substituted products, as well as regioisomers of the mono-substituted product.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. 1316273-52-5|this compound|BLD Pharm [bldpharm.com]
- 9. 4,7-dibromo-1H-1,3-benzodiazole | C7H4Br2N2 | CID 21504698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1316273-52-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
Application Notes & Protocols: Synthesis of Kinase Inhibitors Using a 4,7-Dibromo-1H-Indazole Scaffold
Introduction: The Strategic Value of the 4,7-Dibromo-1H-Indazole Scaffold
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[2] Within the landscape of medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold".[3][4] Its structural architecture, particularly its bioisosteric relationship with the purine core of ATP, allows indazole-based molecules to function as competitive inhibitors at the highly conserved ATP-binding site of kinases.[5]
The this compound scaffold represents a particularly strategic starting point for the synthesis of kinase inhibitor libraries. The presence of two bromine atoms at distinct positions on the benzene ring provides chemically orthogonal handles for diversification. These positions are amenable to a wide range of robust and well-characterized cross-coupling reactions. This dual-point functionalization allows medicinal chemists to systematically and independently probe different regions of the kinase active site:
-
C4-Position: Modifications at this position often project towards the "ribose pocket" or interact with residues near the kinase hinge region, influencing potency and selectivity.
-
C7-Position: Substituents at this position typically extend into the solvent-exposed region of the ATP-binding cleft, providing an opportunity to enhance pharmacokinetic properties, improve selectivity, or engage with unique sub-pockets.[6]
This guide provides a comprehensive overview, field-proven insights, and detailed protocols for leveraging the this compound scaffold in a modern kinase inhibitor discovery program.
Core Synthetic Strategy: A Modular Approach
The power of the this compound scaffold lies in its capacity for modular, divergent synthesis. Starting from a single core, a multitude of analogs can be generated through sequential, regioselective functionalization. The primary synthetic avenues involve palladium-catalyzed cross-coupling reactions, which are highly reliable and tolerate a broad range of functional groups.
Caption: Divergent synthesis workflow from the core scaffold.
Experimental Protocols
The following protocols are designed to be self-validating systems. Causality is explained, and control parameters are highlighted. All reactions should be performed in a fume hood under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 3.1: Regioselective C7-Arylation via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds.[7][8] The choice of a bulky phosphine ligand (e.g., SPhos) and a specific palladium precatalyst can favor regioselective coupling at the more sterically accessible C7 position over the C4 position. This protocol provides a robust starting point for diversification.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
SPhos (Sphos, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Water
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add palladium(II) acetate (0.05 eq) and SPhos (0.1 eq).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvent must be thoroughly degassed to prevent catalyst oxidation.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the 7-aryl-4-bromo-1H-indazole.
Protocol 3.2: C4-Amination via Buchwald-Hartwig Cross-Coupling
Rationale: The introduction of an amine is critical for many kinase inhibitors, as it often serves as a key hydrogen-bond donor/acceptor to interact with the kinase "hinge" region.[5] The Buchwald-Hartwig amination is the premier method for this transformation. This protocol uses the product from 3.1 to selectively functionalize the remaining C4 position.
Materials:
-
7-Aryl-4-bromo-1H-indazole (from Protocol 3.1)
-
Primary or secondary amine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 2.0 eq)
-
Toluene (anhydrous)
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube, add 7-aryl-4-bromo-1H-indazole (1.0 eq) and sodium tert-butoxide (2.0 eq).
-
Evacuate and backfill the tube with Argon three times.
-
Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Add anhydrous toluene, followed by the amine (1.5 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor progress by LC-MS.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material by flash column chromatography to afford the final 4-amino-7-aryl-1H-indazole product.
Protocol 3.3: N1-Alkylation
Rationale: Functionalizing the N1 position of the indazole ring can block a hydrogen-bond donor site, improve cell permeability, and introduce new vectors for interaction. This is a standard alkylation procedure.
Materials:
-
Substituted 1H-indazole (from previous steps)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
Step-by-Step Procedure:
-
Dissolve the substituted 1H-indazole (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (1.5 eq) and stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4-8 hours, or until TLC/LC-MS indicates completion.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to isolate the N1-alkylated product.
Biological Evaluation and Data Interpretation
The ultimate goal is to assess the inhibitory potential of the synthesized compounds. This involves a tiered screening approach, starting with biochemical assays and progressing to cell-based models.
Workflow for Kinase Inhibitor Evaluation
Caption: Tiered screening cascade for inhibitor validation.
Protocol 4.1: General In Vitro Kinase Inhibition Assay (Lanthascreen® Eu Kinase Binding Assay)
Rationale: This protocol describes a robust, fluorescence resonance energy transfer (FRET)-based binding assay to determine inhibitor potency (IC₅₀). It measures the displacement of a fluorescent tracer from the kinase active site by the test compound.
Materials:
-
Target Kinase (e.g., ERK1/2, PLK4)
-
Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (serially diluted in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Step-by-Step Procedure:
-
Prepare serial dilutions of the synthesized inhibitors in a 384-well plate. A typical starting concentration is 10 µM, diluted in 3-fold steps.
-
Prepare a solution of the kinase and the Alexa Fluor™ tracer in the assay buffer.
-
Add the kinase/tracer solution to the wells containing the test compounds.
-
Prepare a solution of the Europium-labeled antibody in the assay buffer.
-
Add the antibody solution to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Illustrative Signaling Pathway: Polo-like Kinase 4 (PLK4)
Overexpression of PLK4, a master regulator of centriole duplication, is linked to tumorigenesis, making it a key therapeutic target.[9] Inhibitors derived from the indazole scaffold have shown potent activity against PLK4.[9]
Caption: Simplified PLK4 signaling and point of inhibition.
Structure-Activity Relationship (SAR) Table
The true utility of the this compound scaffold is realized through systematic SAR studies. The following table provides an illustrative example of how data could be organized to derive meaningful insights.
| Compound ID | C7-Substituent (R¹) | C4-Substituent (R²) | N1-Substituent (R³) | Target Kinase | IC₅₀ (nM) |
| Scaffold | -Br | -Br | -H | - | >10,000 |
| EX-01 | 4-Methoxyphenyl | -Br | -H | PLK4 | 1,250 |
| EX-02 | 4-Methoxyphenyl | -NH(Cyclopropyl) | -H | PLK4 | 74[9] |
| EX-03 | Pyridin-3-yl | -NH(Cyclopropyl) | -H | PLK4 | 55 |
| EX-04 | 4-Methoxyphenyl | -NH(Cyclopropyl) | -CH₃ | PLK4 | 98 |
| EX-05 | 4-Methoxyphenyl | -NH(CH₂CH₂OH) | -H | PLK4 | 210 |
Expert Insights from Data:
-
Insight 1: Functionalization at C7 with an aryl group (EX-01 vs. Scaffold) is necessary to achieve initial potency.
-
Insight 2: The introduction of a small, hydrogen-bond accepting/donating amine at the C4 position dramatically improves potency (EX-02 vs. EX-01), likely through interaction with the kinase hinge region.[9]
-
Insight 3: Swapping the phenyl ring at C7 for a pyridine ring (EX-03 vs. EX-02) can slightly improve potency, possibly by enhancing solubility or forming an additional hydrogen bond.
-
Insight 4: Alkylation at the N1 position (EX-04 vs. EX-02) is tolerated but does not improve potency, suggesting the N1-H may not be a critical interaction point for this particular scaffold against PLK4.
-
Insight 5: Increasing the size or polarity of the C4-amine substituent (EX-05 vs. EX-02) reduces potency, indicating a specific size and conformational constraint in the C4-binding pocket.
Conclusion
The this compound scaffold is a powerful and versatile platform for the discovery of novel kinase inhibitors. Its amenability to modular, regioselective functionalization via robust cross-coupling chemistries allows for the systematic exploration of chemical space and the rapid development of structure-activity relationships. The protocols and workflows detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and synthesize the next generation of targeted therapeutics.
References
- 1. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective N-Alkylation and N-Arylation Strategies for 4,7-Dibromo-1H-Indazole
Abstract
4,7-Dibromo-1H-indazole is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is often predicated on the selective functionalization of its pyrazole ring nitrogens. However, the inherent tautomerism and dual nucleophilicity of the N1 and N2 positions present a formidable challenge, frequently leading to mixtures of regioisomers that are difficult to separate. This application note provides a comprehensive guide with detailed, field-proven protocols for the regioselective N-alkylation and N-arylation of this compound. We delve into the mechanistic rationale behind condition selection to empower researchers to predictably synthesize either the N1- or N2-substituted isomer, thereby streamlining drug discovery and development workflows.
The Core Challenge: Regioselectivity in Indazole Functionalization
The indazole core exists as two principal tautomers: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[1][2] Direct alkylation or arylation of the corresponding indazolide anion generates a mixture of N1 and N2 products, with the ratio being highly sensitive to a confluence of factors.[2][3]
-
Steric Hindrance: The N1 position is generally less sterically encumbered than the N2 position, which is flanked by the benzene ring.
-
Electronic Effects: The two electron-withdrawing bromine atoms on the this compound scaffold decrease the overall nucleophilicity of the system. Critically, substituents at the C7 position have been shown to exert a significant influence on regioselectivity, with electron-withdrawing groups often promoting the formation of the N2 isomer.[1][4][5][6]
-
Reaction Conditions: The choice of base, its counter-ion, the solvent, and temperature are the most powerful tools for directing the reaction toward the desired regioisomer. These parameters can be manipulated to favor either the kinetic or thermodynamic product.[3][7]
This guide provides validated starting points for overcoming these challenges.
Strategic Protocols for N-Alkylation
The direct alkylation of this compound with an alkyl halide (R-X) can be steered to favor either the N1 or N2 position by carefully selecting the base and solvent system.
Protocol 1A: Selective Synthesis of N1-Alkyl-4,7-dibromo-1H-indazoles
Principle of Causality: This protocol is designed to favor the thermodynamically more stable N1 isomer. Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generates the sodium indazolide. This environment minimizes solvent-ion interactions that might otherwise favor the kinetic N2 product, allowing the system to equilibrate to the more stable N1-alkylated product.[1][2][4][5][6] This method has proven highly effective for achieving N1 selectivity across a range of substituted indazoles.[8]
Detailed Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.
-
Deprotonation: Cool the resulting suspension to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes.
-
Scientist's Note: Vigorous hydrogen gas evolution will be observed. Ensure adequate venting.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 1B: Selective Synthesis of N2-Alkyl-4,7-dibromo-1H-indazoles
Principle of Causality: This protocol aims to generate the N2-substituted product, which is often favored under kinetic control or when specific electronic factors are at play. Studies have shown that electron-withdrawing substituents at the C7 position, such as the bromine in our substrate, confer excellent N2 regioselectivity.[1][4][5][6] Using a polar aprotic solvent like N,N-dimethylformamide (DMF) with a carbonate base can stabilize the transition state leading to the N2 isomer, favoring its formation.
Detailed Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add this compound (1.0 equiv) and cesium carbonate (Cs₂CO₃, 1.5 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.2 equiv) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash thoroughly with water (to remove DMF) and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Decision Workflow for N-Alkylation
Caption: A workflow for selecting the appropriate N-alkylation protocol.
Strategic Protocols for N-Arylation
For the synthesis of N-aryl-4,7-dibromo-1H-indazoles, transition-metal-catalyzed cross-coupling reactions are the methods of choice. The two most reliable and widely used protocols are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[9][10][11]
Protocol 2A: N-Arylation via Ullmann Condensation
Principle of Causality: The Ullmann reaction is a classic, robust method for forming C-N bonds using a copper catalyst.[12][13] While it often requires higher temperatures than palladium-catalyzed methods, it can offer excellent regioselectivity. The use of a ligand like 1,10-phenanthroline helps to stabilize the copper catalyst and facilitate the coupling process. This method has been successfully applied to a wide range of azoles and aryl halides.[14][15]
Detailed Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the aryl halide (iodides work best, 1.2 equiv), copper(I) iodide (CuI, 10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) or dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 110-120 °C in an oil bath for 24-48 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and the catalyst.
-
Extraction & Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2B: N-Arylation via Buchwald-Hartwig Amination
Principle of Causality: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction known for its broad substrate scope and high functional group tolerance, often proceeding under milder conditions than the Ullmann reaction.[16][17] The choice of phosphine ligand is critical for success and can influence regioselectivity. A bulky, electron-rich ligand like Xantphos is often a good starting point as it promotes the reductive elimination step that forms the C-N bond.
Detailed Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the aryl halide (bromides or iodides, 1.1 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 5 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Extraction & Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Schemes for N-Functionalization
Caption: General reaction pathways for N-alkylation and N-arylation.
Data Summary and Comparison
| Reaction Type | Protocol | Catalyst/Base | Solvent | Temp. | Key Feature / Expected Outcome |
| N-Alkylation | 1A | NaH | THF | 0°C to RT | High N1-selectivity . Favors thermodynamic product.[1][2][4] |
| 1B | Cs₂CO₃ | DMF | 50-60°C | High N2-selectivity . Favored by C7-Br substituent.[1][4][5][6] | |
| N-Arylation | 2A | CuI / K₂CO₃ | DMF | 110-120°C | Good N1-selectivity . Robust, classic method.[14][18] |
| 2B | Pd₂(dba)₃ / Cs₂CO₃ | Toluene | 90-110°C | High Yields, Mild Conditions . Regioselectivity can be ligand-dependent.[16][17] |
Verification of Regiochemistry
The unambiguous assignment of the N1 and N2 regioisomers is critical. This is reliably achieved using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive technique. For an N1-substituted indazole, a ³J-correlation is expected between the protons of the N-substituent (e.g., the α-CH₂) and the C7a carbon of the indazole ring. For the N2-isomer, a correlation is typically observed between the substituent's protons and the C3 carbon.[1]
Conclusion
The selective N-alkylation and N-arylation of this compound is readily achievable through the rational selection of reaction conditions. By leveraging the principles of thermodynamic versus kinetic control and understanding the electronic influence of the C7-bromo substituent, researchers can confidently access either the N1 or N2 regioisomer. The protocols detailed herein provide robust, reproducible, and scalable methods to generate these valuable synthetic intermediates, thereby accelerating research and development in medicinal chemistry and related fields.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Recent developments in selective N-arylation of azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Facile Copper-Catalyzed Ullmann Condensation : N-Arylation of Heterocyclic Compounds Containing an -NHCO- Moiety [jstage.jst.go.jp]
- 13. mdpi.com [mdpi.com]
- 14. scilit.com [scilit.com]
- 15. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 4,7-Dibromo-1H-Indazole
Introduction: The Strategic Importance of Aminated Indazoles
The indazole core is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in a range of biologically active compounds.[1] The introduction of amino functionalities to the indazole ring system via palladium-catalyzed amination, specifically the Buchwald-Hartwig reaction, is a cornerstone transformation for the synthesis of novel pharmaceutical candidates.[2][3] The 4,7-dibromo-1H-indazole substrate presents a unique synthetic challenge and opportunity, allowing for the potential selective introduction of one or two different amino groups, thereby enabling the exploration of a diverse chemical space. This guide provides a comprehensive overview of the mechanistic considerations, key experimental parameters, and detailed protocols for the successful and selective amination of this compound.
Mechanistic Landscape: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[2] The catalytic cycle, illustrated below, involves a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps.[4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
A critical aspect of this catalytic cycle is the nature of the phosphine ligand (L). Bulky, electron-rich ligands are known to facilitate both the oxidative addition and the final reductive elimination steps, leading to higher reaction efficiency.[5]
Navigating the Challenges of this compound Amination
The amination of this compound presents three primary challenges that must be addressed for a successful and selective transformation:
-
The Unprotected N-H Group: The acidic proton on the indazole nitrogen can interfere with the catalytic cycle by reacting with the base or the palladium catalyst. This can lead to catalyst deactivation or undesired side reactions. While some palladium-catalyzed aminations of unprotected heterocycles have been reported, N-protection is often a prudent strategy to ensure reproducibility and high yields.[6]
-
Regioselectivity in Mono-amination: The two bromine atoms at the C4 and C7 positions may exhibit different reactivities towards oxidative addition. Achieving selective mono-amination at a specific position requires careful control of reaction conditions, including the choice of ligand, temperature, and reaction time. Studies on the Suzuki-Miyaura coupling of 4-substituted-7-bromoindazoles have shown that the C7 position is reactive towards palladium-catalyzed cross-coupling, suggesting it is a viable site for amination.[7]
-
Controlling the Degree of Substitution: The reaction can potentially yield a mixture of mono-aminated and di-aminated products. Controlling the stoichiometry of the amine nucleophile and the reaction time is crucial to favor the desired product.
Experimental Protocols
Part 1: N-Protection of this compound (Optional but Recommended)
For enhanced reactivity and to avoid complications arising from the unprotected N-H, protection of the indazole nitrogen is recommended. The tetrahydropyran (THP) group is a suitable choice due to its stability under basic conditions and ease of removal.
Protocol for N-THP Protection:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (1.5 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-THP protected this compound.
Part 2: Palladium-Catalyzed Mono-Amination
This protocol is designed to favor the selective mono-amination of the N-protected this compound. The use of a slight excess of the indazole substrate relative to the amine can further promote mono-substitution.
Reaction Workflow:
Caption: Experimental workflow for mono-amination.
Detailed Protocol:
-
In a dry Schlenk tube, combine N-THP-4,7-dibromo-1H-indazole (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous dioxane (0.1 M) and the amine (1.0 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 4-8 hours.
-
Monitor the reaction for the consumption of the amine and the formation of the mono-aminated product by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the mono-aminated product.
Table 1: Recommended Reaction Parameters for Mono-Amination
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective palladium(0) precursors. |
| Ligand | Xantphos or Josiphos-type ligands | Bulky, electron-rich ligands that promote efficient C-N coupling and can impart regioselectivity.[8][9] |
| Base | Cs₂CO₃ or K₃PO₄ | Strong, non-nucleophilic bases suitable for Buchwald-Hartwig aminations. |
| Solvent | Dioxane or Toluene | Anhydrous, non-protic solvents that are compatible with the reaction conditions. |
| Temperature | 80-110 °C | Sufficient to promote oxidative addition without causing significant decomposition. |
| Stoichiometry | 1.2 eq. Dromoindazole : 1.0 eq. Amine | Favors the formation of the mono-aminated product. |
Part 3: Palladium-Catalyzed Di-Amination
For the synthesis of the di-aminated product, an excess of the amine is used to drive the reaction to completion.
Detailed Protocol:
-
Follow the setup procedure as described for the mono-amination (Part 2, steps 1-2).
-
Use N-THP-4,7-dibromo-1H-indazole as the limiting reagent (1.0 eq).
-
Add anhydrous dioxane (0.1 M) and the amine (2.5 - 3.0 eq).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction for the disappearance of the mono-aminated intermediate and the formation of the di-aminated product.
-
Follow the work-up and purification procedure as described for the mono-amination (Part 2, steps 6-8).
Part 4: N-Deprotection
The THP protecting group can be readily removed under acidic conditions.
Protocol for N-THP Deprotection:
-
Dissolve the N-THP protected aminated indazole in methanol.
-
Add a 4 M solution of HCl in dioxane (2-3 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the aminated indazole.
-
The free base can be obtained by neutralization with a suitable base.
Conclusion
The palladium-catalyzed amination of this compound is a versatile method for the synthesis of novel indazole derivatives. Careful consideration of the reaction parameters, particularly the choice of ligand and the stoichiometry of the reagents, allows for the selective formation of either mono- or di-aminated products. The protocols provided herein serve as a robust starting point for researchers in drug discovery and materials science to explore the rich chemical space offered by this valuable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 9. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4,7-Dibromo-1H-Indazole in the Synthesis of Novel Cancer Therapeutics: A Guide for Researchers
Foreword: The Indazole Scaffold as a Privileged Structure in Oncology
The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates for the treatment of cancer.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, serves as an excellent bioisostere for endogenous purines, enabling competitive binding to the ATP-binding sites of a wide array of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy.[4] The indazole framework provides a rigid and versatile platform for the design of potent and selective kinase inhibitors, with approved drugs like Pazopanib and Axitinib validating its clinical significance.[1][2]
This guide focuses on a particularly valuable, yet underexplored, building block: 4,7-dibromo-1H-indazole . While this molecule itself is not known to possess intrinsic anti-cancer activity, its true power lies in its synthetic versatility. The two bromine atoms at the C4 and C7 positions act as orthogonal synthetic handles, allowing for the sequential and regioselective introduction of diverse chemical moieties. This capability is paramount in modern drug discovery, where the systematic exploration of chemical space through the generation of compound libraries is essential for identifying lead candidates with optimal potency, selectivity, and pharmacokinetic properties.
This document will provide a comprehensive overview of the strategic applications of this compound in cancer research, with a focus on its use in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its derivatization, and present a workflow for the subsequent biological evaluation of the synthesized compounds.
Section 1: The Synthetic Utility of this compound
The strategic placement of two bromine atoms on the indazole core of this compound opens up a vast landscape of synthetic possibilities. The differential reactivity of the C-Br bonds can be exploited to achieve regioselective functionalization, a key advantage in the construction of complex molecules. The primary synthetic transformation employed for the derivatization of this scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, which are often crucial for establishing key interactions with the target protein.
The C7 position of the indazole ring is often targeted for modification to explore the solvent-exposed region of the kinase ATP-binding pocket, while the C4 position can be functionalized to interact with the hinge region or other key residues.[5][8] The ability to selectively modify these positions allows for the fine-tuning of a compound's pharmacological profile.
Below is a diagram illustrating the general workflow for utilizing this compound in the synthesis of a diverse library of indazole-based compounds for cancer research.
Caption: Synthetic and screening workflow for this compound.
Section 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations and biological assays involved in the utilization of this compound for cancer research. These protocols are based on established and validated procedures from the scientific literature.[1][6]
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, base, solvent, and temperature) may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired mono- or di-arylated indazole derivative.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic or cytostatic effects of the synthesized indazole derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized indazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized indazole derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Section 3: Data Presentation and Interpretation
The data generated from the biological evaluation of the synthesized indazole library should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: In Vitro Antiproliferative Activity of Synthesized Indazole Derivatives
| Compound ID | R¹ at C4 | R² at C7 | Cancer Cell Line | IC₅₀ (µM) |
| Parent | Br | Br | MCF-7 | >100 |
| Derivative 1 | Phenyl | Br | MCF-7 | 25.3 |
| Derivative 2 | 4-Methoxyphenyl | Br | MCF-7 | 15.8 |
| Derivative 3 | Phenyl | Phenyl | MCF-7 | 5.2 |
| Derivative 4 | 4-Methoxyphenyl | 4-Fluorophenyl | MCF-7 | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The SAR analysis of the data in Table 1 would suggest that derivatization at both the C4 and C7 positions is beneficial for antiproliferative activity. Furthermore, the introduction of a 4-methoxyphenyl group at C4 and a 4-fluorophenyl group at C7 leads to a significant increase in potency. This information can then be used to guide the design of the next generation of inhibitors.
Section 4: Signaling Pathway Analysis
To understand the mechanism of action of the most potent compounds, it is crucial to investigate their effects on specific signaling pathways. For instance, if the compounds were designed to target a particular kinase, a Western blot analysis can be performed to assess the phosphorylation status of the kinase and its downstream substrates.
Caption: Inhibition of a generic RTK signaling pathway by an indazole derivative.
Conclusion
This compound is a powerful and versatile synthetic intermediate that holds significant promise for the discovery of novel cancer therapeutics. Its utility in the construction of diverse libraries of indazole-based compounds, coupled with robust and validated protocols for their synthesis and biological evaluation, provides researchers with a clear path towards the identification of potent and selective anticancer agents. The principles and methodologies outlined in this guide are intended to empower researchers in their quest to develop the next generation of targeted therapies for the treatment of cancer.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Anwendungs- und Protokollleitfaden zur Derivatisierung von 4,7-Dibrom-1H-indazol für das biologische Screening
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation des 4,7-Dibrom-1H-indazol-Gerüsts, einer vielversprechenden Ausgangsstruktur für die Entwicklung neuer therapeutischer Wirkstoffe. Angesichts der bekannten pharmakologischen Bedeutung von Indazol-Derivaten, die in einer Vielzahl von von der FDA zugelassenen Medikamenten zu finden sind, beschreiben wir hier systematische Protokolle zur Funktionalisierung an den Positionen N-1, C-4 und C-7.[1][2] Diese Strategien umfassen N-Alkylierung/Arylierung sowie Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-, Sonogashira- und Buchwald-Hartwig-Reaktionen. Darüber hinaus wird ein umfassender Arbeitsablauf für das biologische Screening der synthetisierten Verbindungsbibliotheken vorgestellt, der sich auf wichtige therapeutische Bereiche wie Onkologie, Entzündungshemmung und antimikrobielle Forschung konzentriert.
Einleitung: Die strategische Bedeutung des 4,7-Dibrom-1H-indazol-Gerüsts
Das Indazol-Grundgerüst ist in der medizinischen Chemie eine "privilegierte Struktur", die in zahlreichen biologisch aktiven Verbindungen vorkommt.[1][3] Seine Fähigkeit, mit biologischen Zielmolekülen über Wasserstoffbrückenbindungen und π-Stapel-Wechselwirkungen zu interagieren, macht es zu einem attraktiven Ausgangspunkt für das Design von Inhibitoren, insbesondere für Kinasen und andere Enzyme.[4][5] Das 4,7-Dibrom-1H-indazol bietet dabei mehrere strategische Vorteile:
-
Reaktive Zentren: Die beiden Bromatome an den Positionen C-4 und C-7 dienen als vielseitige "Griffe" für Palladium-katalysierte Kreuzkupplungsreaktionen. Dies ermöglicht die Einführung einer breiten Palette von Aryl-, Heteroaryl-, Alkinyl- und Aminogruppen, was für die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) unerlässlich ist.
-
Modulation der Bioaktivität: Die Funktionalisierung an diesen Positionen kann die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle entscheidend beeinflussen. Beispielsweise wurde für Derivate des verwandten 1H-Indazol-4,7-dions eine potente Inhibition des Bromodomänen-Proteins BRD4 nachgewiesen, einem wichtigen Zielmolekül in der Krebstherapie.[6]
-
N-H-Funktionalisierung: Das acide Proton an der N-1-Position des Indazolrings ermöglicht eine weitere Derivatisierung durch Alkylierung oder Arylierung, was eine zusätzliche Ebene der molekularen Diversität eröffnet und die physikochemischen Eigenschaften, wie die Löslichkeit, feinsteuern kann.[7][8]
Dieser Leitfaden soll Forschern erprobte und anpassbare Protokolle an die Hand geben, um das volle Potenzial dieses Gerüsts für die Entdeckung neuer Leitstrukturen auszuschöpfen.
Synthesestrategien und Protokolle zur Derivatisierung
Die Derivatisierung des 4,7-Dibrom-1H-indazol-Kerns kann systematisch an drei Hauptpositionen erfolgen: dem N-1-Stickstoffatom sowie den C-4- und C-7-Kohlenstoffatomen. Die Reaktivität der beiden Bromatome kann unterschiedlich sein, was eine regioselektive Funktionalisierung ermöglichen kann, obwohl dies experimentell zu validieren ist.
Regioselektive N-Alkylierung und N-Arylierung
Die Funktionalisierung der N-H-Position ist oft der erste Schritt zur Modulierung der physikochemischen Eigenschaften. Die Regioselektivität (N-1 vs. N-2) ist stark von den Reaktionsbedingungen abhängig.[9] Studien an substituierten Indazolen haben gezeigt, dass die Verwendung von Natriumhydrid (NaH) in einem aprotischen, unpolaren Lösungsmittel wie Tetrahydrofuran (THF) die Bildung des thermodynamisch stabileren N-1-Isomers stark begünstigt.[7][8]
Protokoll 1: N-1-selektive Alkylierung mit NaH/THF
Dieses Protokoll ist für die Erzielung einer hohen Regioselektivität für die N-1-Position optimiert.[10]
-
Materialien:
-
4,7-Dibrom-1H-indazol
-
Alkylhalogenid (z.B. Iodmethan, Benzylbromid)
-
Natriumhydrid (NaH), 60%ige Dispersion in Mineralöl
-
Wasserfreies Tetrahydrofuran (THF)
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
-
-
Durchführung:
-
Geben Sie 4,7-Dibrom-1H-indazol (1.0 Äq.) in einen trockenen Rundkolben unter Inertgasatmosphäre (Argon oder Stickstoff).
-
Lösen Sie den Feststoff in wasserfreiem THF (ca. 10-20 mL pro Gramm Indazol).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie vorsichtig und portionsweise Natriumhydrid (1.2 Äq.) zu der gerührten Lösung hinzu. Achtung: Wasserstoffgasentwicklung! Für ausreichende Belüftung sorgen.
-
Lassen Sie die Mischung 30 Minuten bei 0 °C rühren, um eine vollständige Deprotonierung zu gewährleisten.
-
Fügen Sie langsam das Alkylhalogenid (1.1 Äq.) bei 0 °C zur Reaktionsmischung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden oder bis die Analyse mittels Dünnschichtchromatographie (DC) oder LC-MS den vollständigen Umsatz des Ausgangsmaterials anzeigt.
-
Nach Abschluss der Reaktion wird diese bei 0 °C durch langsame Zugabe von gesättigter wässriger NH₄Cl-Lösung vorsichtig gequencht.
-
Extrahieren Sie die wässrige Phase mit Ethylacetat (3 x 20 mL).
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter Kochsalzlösung (Sole), trocknen Sie sie über wasserfreiem MgSO₄ oder Na₂SO₄, filtrieren Sie und engen Sie das Lösungsmittel unter reduziertem Druck ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte N-1-alkylierte Derivat zu erhalten.
-
Palladium-katalysierte C-C- und C-N-Kreuzkupplungsreaktionen
Die Bromatome an C-4 und C-7 sind ideale Ausgangspunkte für Kreuzkupplungsreaktionen, um komplexe Molekülgerüste aufzubauen. Die relative Reaktivität der C4-Br- vs. C7-Br-Bindung wurde nicht explizit für dieses Substrat beschrieben, aber Studien an ähnlichen Systemen deuten darauf hin, dass eine regioselektive Reaktion durch sorgfältige Wahl der Katalysatorsysteme und Bedingungen möglich sein könnte.[11] In der Regel wird zunächst eine Monosubstitution angestrebt, gefolgt von einer zweiten Kupplung, falls gewünscht.
Tabelle 1: Übersicht über Palladium-katalysierte Kreuzkupplungsreaktionen
| Reaktionstyp | Bindungsbildung | Typische Reaktionspartner | Katalysatorsystem (Beispiele) |
| Suzuki-Miyaura | C-C (Aryl/Heteroaryl) | Aryl-/Heteroaryl-Boronsäuren oder -ester | Pd(PPh₃)₄, PdCl₂(dppf) |
| Sonogashira | C-C (Alkinyl) | Terminale Alkine | Pd(PPh₃)₄/CuI, [DTBNpP]Pd(crotyl)Cl |
| Buchwald-Hartwig | C-N (Arylamin) | Primäre/Sekundäre Amine, Amide | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP |
Protokoll 2: Suzuki-Miyaura-Kreuzkupplung
Dieses Protokoll ist eine Adaption von etablierten Verfahren für Bromoindazole und eignet sich zur Einführung von (Hetero-)Arylgruppen.[11][12]
-
Materialien:
-
4,7-Dibrom-1H-indazol (oder N-1-geschütztes Derivat) (1.0 Äq.)
-
Arylboronsäure oder -ester (1.1-1.5 Äq. für Monosubstitution)
-
Palladiumkatalysator (z.B. Pd(PPh₃)₄, 2-5 mol%)
-
Base (z.B. Cs₂CO₃, 2.0 Äq.)
-
Lösungsmittel (z.B. Dioxan/Wasser-Gemisch)
-
-
Durchführung:
-
Lösen Sie das Indazol-Derivat, die Boronsäure und die Base in einem entgasten Lösungsmittelgemisch (z.B. Dioxan/Wasser 4:1) in einem Schlenkrohr oder Mikrowellenreaktionsgefäß.
-
Fügen Sie den Palladiumkatalysator hinzu und spülen Sie das Gefäß erneut mit einem Inertgas.
-
Verschließen Sie das Gefäß und erhitzen Sie die Reaktion unter Rühren bei 80-120 °C (konventionell oder im Mikrowellenreaktor) für 2-16 Stunden.
-
Verfolgen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
-
Nach Abkühlen auf Raumtemperatur verdünnen Sie die Mischung mit Ethylacetat und Wasser.
-
Trennen Sie die Phasen und extrahieren Sie die wässrige Phase mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über Na₂SO₄ und engen Sie sie ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
-
Protokoll 3: Sonogashira-Kreuzkupplung
Dieses Protokoll ermöglicht die Einführung von Alkinyl-Gruppen, die als vielseitige Intermediate für weitere Transformationen, wie z.B. "Click"-Chemie, dienen können. Kupferfreie Bedingungen werden oft bevorzugt, um die Bildung von Alkin-Homokupplungsprodukten zu minimieren.
-
Materialien:
-
4,7-Dibrom-1H-indazol (oder N-1-geschütztes Derivat) (1.0 Äq.)
-
Terminales Alkin (1.2-1.5 Äq.)
-
Palladium-Präkatalysator (z.B. [DTBNpP]Pd(crotyl)Cl, 2.5 mol%)
-
Base (z.B. 2,2,6,6-Tetramethylpiperidin (TMP), 2.0 Äq.)
-
Lösungsmittel (z.B. DMSO)
-
-
Durchführung:
-
Kombinieren Sie das Indazol-Derivat, das Alkin, den Palladium-Präkatalysator und das Lösungsmittel in einem trockenen Reaktionsgefäß unter Inertgas.
-
Fügen Sie die Base hinzu und rühren Sie die Mischung bei Raumtemperatur.
-
Verfolgen Sie die Reaktion mittels DC oder LC-MS. Die Reaktionszeiten können zwischen 2 und 24 Stunden liegen.
-
Nach vollständigem Umsatz verdünnen Sie die Reaktion mit Wasser und extrahieren Sie mit einem geeigneten organischen Lösungsmittel (z.B. Diethylether oder Ethylacetat).
-
Waschen Sie die vereinigten organischen Phasen, trocknen Sie sie und engen Sie sie ein.
-
Reinigen Sie das Produkt mittels Säulenchromatographie.
-
Protokoll 4: Buchwald-Hartwig-Aminierung
Diese Reaktion ist eine der leistungsfähigsten Methoden zur Bildung von Aryl-C-N-Bindungen und ermöglicht die Einführung einer Vielzahl von Stickstoff-Nukleophilen.
-
Materialien:
-
4,7-Dibrom-1H-indazol (oder N-1-geschütztes Derivat) (1.0 Äq.)
-
Amin oder Amid (1.2 Äq.)
-
Palladiumquelle (z.B. Pd₂(dba)₃, 2 mol%)
-
Phosphinligand (z.B. Xantphos, 4 mol%)
-
Base (z.B. Cäsiumcarbonat (Cs₂CO₃) oder Natrium-tert-butoxid (NaOtBu), 1.5 Äq.)
-
Wasserfreies, aprotisches Lösungsmittel (z.B. Toluol oder Dioxan)
-
-
Durchführung:
-
Geben Sie das Indazol-Derivat, das Amin, die Base, die Palladiumquelle und den Liganden in ein trockenes, mit Inertgas gespültes Reaktionsgefäß.
-
Fügen Sie das entgaste Lösungsmittel hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rühren auf 80-110 °C, bis das Ausgangsmaterial vollständig umgesetzt ist (Kontrolle via DC/LC-MS).
-
Kühlen Sie die Mischung ab und filtrieren Sie sie durch Celite, um die anorganischen Salze und den Katalysator zu entfernen. Spülen Sie mit Ethylacetat nach.
-
Engen Sie das Filtrat ein und reinigen Sie den Rückstand mittels Säulenchromatographie.
-
Arbeitsablauf für das biologische Screening
Nach der Synthese und Reinigung der Derivate ist der nächste entscheidende Schritt die Evaluierung ihrer biologischen Aktivität. Ein gestufter Screening-Ansatz (Kaskade) ist effizient, um aus einer größeren Bibliothek vielversprechende Kandidaten zu identifizieren.
Primäres Screening
-
Antikrebs-Aktivität: Die zytotoxische oder zytostatische Aktivität wird typischerweise an einem Panel von menschlichen Krebszelllinien (z.B. MCF-7 für Brustkrebs, A549 für Lungenkrebs, HCT116 für Darmkrebs) untersucht.[4][13][14]
-
Assay: Zellviabilitätsassays wie der MTT- oder CellTiter-Glo®-Assay sind für den Hochdurchsatz geeignet und quantifizieren die Anzahl der lebenden Zellen nach der Behandlung mit den Testsubstanzen.[4]
-
-
Entzündungshemmende Aktivität: Viele Indazol-Derivate zeigen entzündungshemmende Eigenschaften. Ein Standard-Assay misst die Fähigkeit einer Verbindung, die Produktion von pro-inflammatorischen Mediatoren zu hemmen.
-
Assay: Der Griess-Assay misst die Konzentration von Nitrit (einem stabilen Oxidationsprodukt von Stickstoffmonoxid, NO) im Überstand von mit Lipopolysaccharid (LPS) stimulierten Makrophagen (z.B. RAW 264.7-Zellen). Eine Reduktion der Nitrit-Konzentration deutet auf eine entzündungshemmende Wirkung hin.
-
-
Antimikrobielle Aktivität: Die Verbindungen können gegen ein Panel von pathogenen Bakterien (z.B. Staphylococcus aureus, Escherichia coli) und Pilzen (z.B. Candida albicans) getestet werden.
-
Assay: Die Mikrodilutionsmethode in Bouillon wird verwendet, um die minimale Hemmkonzentration (MHK) zu bestimmen, d.h. die niedrigste Konzentration einer Substanz, die das sichtbare Wachstum eines Mikroorganismus hemmt.
-
Sekundäres Screening und Validierung
Verbindungen, die im primären Screening Aktivität zeigen ("Hits"), werden in spezifischeren, mechanistischen Assays weiter untersucht.
-
Für Antikrebs-Kandidaten:
-
Kinase-Inhibitions-Assays: Da viele Indazole als Kinase-Inhibitoren wirken, können die "Hits" gegen ein Panel von relevanten Kinasen (z.B. VEGFR, EGFR, PLK4) getestet werden, um das Zielmolekül zu identifizieren.[5]
-
Apoptose-Assays: Assays wie der Caspase-Glo® 3/7-Assay können bestimmen, ob die Zytotoxizität durch die Induktion des programmierten Zelltods (Apoptose) vermittelt wird.[13]
-
-
Für entzündungshemmende Kandidaten:
-
Zytokin-Messung: Die Messung der Freisetzung von pro-inflammatorischen Zytokinen wie TNF-α und IL-6 mittels ELISA bestätigt die entzündungshemmende Wirkung auf einer anderen Ebene als der NO-Produktion.
-
Fazit und Ausblick
Das 4,7-Dibrom-1H-indazol-Gerüst ist eine äußerst vielseitige Plattform für die Wirkstoffforschung. Die in diesem Leitfaden beschriebenen Protokolle für die N-Alkylierung und Palladium-katalysierte Kreuzkupplungen bieten robuste und reproduzierbare Methoden zur Erzeugung diverser Verbindungsbibliotheken. Es ist zu beachten, dass die hier vorgestellten Protokolle, die von ähnlichen substituierten Indazolen abgeleitet wurden, möglicherweise eine Optimierung der Reaktionsbedingungen (z.B. Katalysator, Ligand, Base, Lösungsmittel und Temperatur) erfordern, um für das spezifische 4,7-Dibrom-1H-indazol-Substrat maximale Ausbeuten und Selektivität zu erzielen. Der vorgeschlagene Screening-Arbeitsablauf ermöglicht eine effiziente Identifizierung und Validierung von biologisch aktiven Derivaten und ebnet den Weg für die Entwicklung neuer Leitstrukturen mit Potenzial in der Onkologie, bei Entzündungskrankheiten und Infektionen.
Referenzen
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7492-7504. --INVALID-LINK--
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. --INVALID-LINK--
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. --INVALID-LINK--
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. --INVALID-LINK--
-
Zhang, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. --INVALID-LINK--
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. --INVALID-LINK--
-
Kim, H., et al. (2018). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1-8. --INVALID-LINK--
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. BenchChem. --INVALID-LINK--
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. --INVALID-LINK--
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. --INVALID-LINK--
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. --INVALID-LINK--
-
Diversity-Oriented Design, Synthesis, and Biological Evaluation of 1H-Indazole Derivatives Against A549 and MCF7 Cancer Cells. ResearchGate. --INVALID-LINK--
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. --INVALID-LINK--
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. --INVALID-LINK--
-
High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Rochester. --INVALID-LINK--
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health. --INVALID-LINK--
-
Different biological activities reported with Indazole derivatives. ResearchGate. --INVALID-LINK--
-
Synthesis and biological evaluation of novel pyrazoles and indazoles as activators of the nitric oxide receptor, soluble guanylate cyclase. PubMed. --INVALID-LINK--
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ucc.ie [research.ucc.ie]
- 10. benchchem.com [benchchem.com]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Synthesis of Novel Heterocyclic Compounds from 4,7-Dibromo-1H-indazole
A Guide to Modern Cross-Coupling and Cyclization Strategies
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the synthesis of novel heterocyclic compounds utilizing 4,7-dibromo-1H-indazole as a versatile starting material. Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The presence of two bromine atoms at the 4- and 7-positions of the indazole scaffold offers a unique opportunity for selective functionalization and the subsequent construction of complex molecular architectures. This guide details field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, and explores subsequent cyclization strategies to generate fused polycyclic systems. The causality behind experimental choices, detailed step-by-step protocols, and visual workflows are provided to empower researchers in the synthesis of diverse and potentially bioactive molecules.
Introduction: The Versatility of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in drug discovery.[1][3] Its derivatives exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The ability to functionalize the indazole ring at various positions is crucial for modulating its biological activity and physicochemical properties.
This compound, in particular, serves as an excellent starting point for generating molecular diversity. The two bromine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino substituents. The differential reactivity of the C4 and C7 positions can be exploited for regioselective functionalization, further expanding the synthetic possibilities. This guide will focus on the practical application of modern synthetic methodologies to leverage the full potential of this valuable building block.
General Synthetic Workflow
The synthesis of novel heterocyclic compounds from this compound typically follows a two-stage process: initial functionalization via cross-coupling, followed by cyclization to form fused ring systems. The choice of reaction pathway depends on the desired final structure.
Figure 1: General workflow for the synthesis of novel heterocycles from this compound.
Key Synthetic Transformations: Protocols and Insights
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds, making it ideal for introducing aryl or heteroaryl moieties onto the indazole core.[4][5][6] The reaction's tolerance of a broad range of functional groups and the commercial availability of a vast library of boronic acids contribute to its popularity.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed.[6] The choice of catalyst and ligand can influence reaction efficiency, particularly with sterically hindered or electronically demanding substrates. For instance, Pd(dppf)Cl₂ is often effective for a wide range of substrates due to the chelating nature of the dppf ligand, which stabilizes the palladium center.[6]
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step of the catalytic cycle.[4][6] Cesium carbonate is often used in more challenging couplings as its higher solubility and basicity can accelerate the reaction.[4]
-
Solvent: A mixture of solvents, typically an organic solvent like dioxane or dimethoxyethane (DME) with water, is used to dissolve both the organic and inorganic reagents.[4][6]
Experimental Protocol: Synthesis of 4,7-Di(thiophen-2-yl)-1H-indazole
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 274 mg), 2-thiopheneboronic acid (2.2 mmol, 281 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 41 mg).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed dimethoxyethane (DME, 15 mL) and water (5 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Substrate (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 90 | 16 | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 92[4] |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 90 | 24 | 78 |
| N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | 89[6] |
Table 1: Representative examples of Suzuki-Miyaura coupling with this compound.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling is the method of choice for installing terminal alkynes onto the indazole scaffold, creating C(sp²)-C(sp) bonds.[7] These alkynyl-indazoles are valuable intermediates for further transformations, including cyclization reactions to form fused heterocycles or click chemistry applications. The reaction is typically co-catalyzed by palladium and copper salts.[8][9]
Causality Behind Experimental Choices:
-
Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the terminal alkyne and often as a solvent.
-
Copper-Free Conditions: To avoid potential issues with copper, such as the homocoupling of alkynes (Glaser coupling), copper-free Sonogashira protocols have been developed.[8] These often require more specialized ligands and conditions but can provide cleaner reactions.[8]
Figure 2: Workflow for the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of 4,7-Bis(phenylethynyl)-1H-indazole
-
To a Schlenk flask, add this compound (1.0 mmol, 274 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and copper(I) iodide (CuI) (0.06 mmol, 11 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine (10 mL) and tetrahydrofuran (THF, 10 mL) via syringe.
-
Add phenylacetylene (2.5 mmol, 275 µL) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 12 hours or until completion as indicated by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[10][11] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, providing access to 4,7-diamino-1H-indazole derivatives, which are important pharmacophores.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[11][12] Ligands like Xantphos, RuPhos, or BrettPhos are often necessary to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.[11][12] The palladium source is often Pd(OAc)₂ or Pd₂(dba)₃.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like K₃PO₄ or Cs₂CO₃ can also be used, depending on the substrate.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent side reactions.
Experimental Protocol: Synthesis of N4,N7-Di(morpholino)-1H-indazole
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (0.04 mmol, 9 mg) and a suitable phosphine ligand (e.g., Xantphos, 0.08 mmol, 46 mg).
-
Add this compound (1.0 mmol, 274 mg) and sodium tert-butoxide (NaOtBu) (2.4 mmol, 230 mg).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (10 mL) followed by morpholine (2.2 mmol, 192 µL).
-
Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel) to yield the product.
Synthesis of Fused Heterocyclic Systems
The functionalized indazoles prepared via cross-coupling are excellent precursors for constructing more complex, fused polycyclic systems. For example, an alkynyl-substituted indazole can undergo intramolecular cyclization to form indazolo-fused quinolines or other related heterocycles. These reactions often proceed through domino processes, where multiple bonds are formed in a single operation.[14]
Example: Domino Sonogashira/Cyclization for Indazolo[4,3-g]quinolines
A 4-alkynyl-indazole derivative can be further functionalized at the 5-position (if available) and then cyclized to form a pyrazolo[3,4-g]quinoxaline or a similar fused system.[15] Alternatively, a 4-amino-5-bromo-indazole can undergo an intramolecular Buchwald-Hartwig reaction to form a fused system. The specific strategy depends heavily on the substitution pattern of the starting indazole.
Figure 3: Conceptual workflow for intramolecular cyclization.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. The strategic application of modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides efficient and modular access to a wide range of functionalized indazoles. These intermediates can be further elaborated through cyclization reactions to generate complex, fused heterocyclic systems of significant interest to medicinal chemistry and materials science. The protocols and insights provided in this guide serve as a practical resource for researchers aiming to explore the rich chemistry of the indazole scaffold.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4,7-dibromo-1H-indazole
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development professionals working with the challenging 4,7-dibromo-1H-indazole substrate. The inherent complexities of this molecule, including regioselectivity and the reactivity of the unprotected N-H, demand a nuanced approach to reaction optimization. This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic rationale behind key experimental choices to empower you to overcome common hurdles and achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of this compound in a practical, question-and-answer format.
Question 1: My reaction has stalled, resulting in low to no yield of the desired coupled product. What are the first parameters I should investigate?
Answer: A failed Suzuki coupling can typically be traced back to one of four key areas: the catalyst system, the base, the solvent, or reaction atmosphere integrity.
-
Catalyst Activity & Choice: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Often, the reaction fails because this reduction is inefficient. The most robust starting point is often a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. For this specific substrate class, studies have shown that Pd(PPh₃)₄ can be effective.[1][2] If standard catalysts fail, consider more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) paired with a precursor like Pd₂(dba)₃, as these can accelerate the rate-limiting oxidative addition step, especially with electron-rich halides.[3]
-
Base Efficacy: The base is critical for activating the boronic acid for transmetalation.[4] Its effectiveness is a function of its strength and solubility. For indazole substrates, cesium carbonate (Cs₂CO₃) is often a superior choice to more common bases like K₂CO₃ or Na₂CO₃ due to its higher solubility in organic solvents.[1][5] If using biphasic conditions (e.g., dioxane/water), ensure vigorous stirring to maximize the interfacial area where the reaction largely occurs.[6]
-
Solvent System: The choice of solvent impacts the solubility of all components and the reaction temperature. A mixture of dioxane, ethanol, and water has been successfully used for the C-7 arylation of a related 7-bromo-1H-indazole, providing a good starting point.[1] Anhydrous conditions can sometimes mitigate side reactions like protodeboronation.[6]
-
Inert Atmosphere: Oxygen can oxidatively degrade the Pd(0) catalyst and promote the homocoupling of boronic acids, a common side reaction.[6][7] Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 30 minutes) and the reaction is maintained under a positive pressure of an inert gas throughout.[8][9]
Question 2: I'm struggling with regioselectivity. How can I selectively functionalize the C7 position over the C4 position?
Answer: Achieving regioselectivity in dihalogenated heterocycles is a common challenge governed by both electronic and steric factors.[10][11][12]
For this compound, the C7 position is generally more reactive toward oxidative addition than the C4 position. This is attributed to the electronic properties of the indazole ring system. A study on the C7-bromination and subsequent Suzuki coupling of 4-substituted-1H-indazoles confirms that selective C7 arylation is achievable.[1][2][13]
To favor C7 selectivity:
-
Default Reactivity: Rely on the intrinsic electronic preference of the substrate. Standard conditions using catalysts like Pd(PPh₃)₄ typically favor the C7 position.
-
Ligand Choice: While less common for achieving C7/C4 selectivity on this specific scaffold, in some dihalogenated systems, bulky ligands can be used to steer the catalyst towards the less sterically hindered position.[10] However, for this substrate, the primary control is electronic.
-
Stoichiometry: To ensure mono-arylation at the more reactive C7 site, use the boronic acid as the limiting reagent (e.g., 1.0-1.1 equivalents) relative to the this compound (e.g., 1.2 equivalents).
Question 3: I'm observing significant formation of side products, specifically homocoupling of my boronic acid and protodeboronation. How can I minimize these?
Answer: These are two of the most prevalent side reactions in Suzuki couplings.
-
Homocoupling: This side reaction, which produces a biaryl from two molecules of your boronic acid, is almost always caused by the presence of oxygen.[7] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that consumes the boronic acid.
-
Solution: The solution is rigorous exclusion of oxygen. Ensure your solvents are thoroughly degassed and maintain a strict inert atmosphere (N₂ or Ar) throughout the entire setup and reaction time.[6]
-
-
Protodeboronation: This is the replacement of the C-B bond with a C-H bond, effectively destroying your nucleophile.[4][14] It is often promoted by high temperatures and strongly basic, aqueous conditions.[4]
-
Solutions:
-
Use a Milder Base: If protodeboronation is severe, consider switching from a strong base like NaOH to a weaker one like K₂CO₃ or even potassium fluoride (KF).[6]
-
Anhydrous Conditions: Removing water, the primary proton source, can significantly suppress this side reaction.[6]
-
Use Boronic Esters: Pinacol boronic esters (Bpin) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[15]
-
-
Question 4: Does the unprotected N-H of the indazole ring cause problems? Should I use an N-protected substrate?
Answer: The indazole N-H is acidic and can potentially interfere with the reaction by reacting with the base or coordinating to the palladium catalyst. While many successful Suzuki couplings are performed on NH-free indazoles, N-protection can sometimes be beneficial.[1][14]
-
Working with NH-Free Indazole: Successful protocols exist where the N-H is unprotected.[1][2] In these cases, it is crucial to use a sufficient excess of the base (typically ≥2 equivalents) to neutralize both the boronic acid-derived species and the indazole N-H.
-
When to Consider Protection: If you are experiencing poor yields, solubility issues, or inconsistent results despite optimizing other parameters, N-protection may be the solution. Protecting groups like Boc (tert-butyloxycarbonyl) or a simple alkyl group can prevent side reactions at the N1 position and often improve the substrate's solubility in common organic solvents.[14][16]
Best Practices & Optimization
Summary of Optimized Reaction Conditions
The following table summarizes a set of successfully optimized conditions for the C7-arylation of a 4-substituted-7-bromo-1H-indazole, which serves as an excellent starting point for your experiments with this compound.[1][4]
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (10 mol%) | A reliable Pd(0) source, effective for this substrate class. |
| Base | Cs₂CO₃ (1.3 equiv) | Offers superior solubility and has proven effective. |
| Solvent | Dioxane/EtOH/H₂O (3:1.5:0.5 mL per 1 mmol substrate) | A robust mixed-solvent system that aids solubility of all components. |
| Temperature | 140 °C (Microwave) or Sealed Tube | Higher temperatures are often required to drive the reaction to completion. |
| Time | 2 h (Microwave) or 4 h (Conventional Heating) | Reaction times are significantly reduced with microwave irradiation. |
Visualizing the Mechanism and Troubleshooting
To effectively optimize, it is crucial to understand the underlying catalytic cycle and have a logical workflow for troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
Recommended Starting Protocol for Mono-Arylation at C7
This protocol is a robust starting point adapted from literature procedures for similar substrates and should be optimized for your specific boronic acid.[1][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.10 equiv)
-
Cs₂CO₃ (1.3 equiv)
-
Anhydrous 1,4-Dioxane, Ethanol, and Degassed DI Water
Procedure:
-
Reaction Setup: To a flame-dried microwave vial or sealed tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Inert Atmosphere: Seal the vessel and thoroughly purge with argon or nitrogen. This is a critical step; evacuate and backfill with inert gas at least three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the solvent mixture (e.g., for a 1 mmol scale, use 3 mL dioxane, 1.5 mL ethanol, and 0.5 mL degassed water) via syringe.
-
Heating: Place the sealed vessel in a preheated oil bath at 140 °C or heat in a microwave reactor to 140 °C.
-
Monitoring: Stir the reaction vigorously for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS by taking small aliquots. Look for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Selective Functionalization of 4,7-dibromo-1H-indazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for navigating the complexities of 4,7-dibromo-1H-indazole functionalization. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile but challenging heterocyclic building block. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into overcoming common experimental hurdles, structured in a practical question-and-answer format.
Core Challenges: A Molecule with Competing Personalities
The primary difficulty in manipulating this compound lies in its multiple reactive sites. The molecule presents three key points for functionalization: the N1-proton of the pyrazole ring and the bromo-substituents at the C4 and C7 positions. Furthermore, the N1-H tautomer is generally more stable, but reactions can also occur at the N2 position, leading to mixtures of regioisomers.[1] Understanding the interplay between these sites is critical for designing successful synthetic strategies.
Figure 1. Key reactive sites on the this compound scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing N-alkylation on this compound?
A1: The principal challenge is controlling regioselectivity. The indazole anion, formed upon deprotonation, is a delocalized system where the negative charge is shared between the N1 and N2 positions.[2] This leads to the formation of two possible products: the N1-alkylated and the N2-alkylated regioisomers. The ratio of these isomers is highly sensitive to the reaction conditions (base, solvent, temperature) and the electronic properties of the indazole ring itself.[1][3]
Q2: Which bromine (C4 or C7) is more reactive in a typical palladium-catalyzed cross-coupling reaction?
A2: Generally, the C7-Br bond is expected to be more reactive than the C4-Br bond in metal-catalyzed cross-coupling reactions. This is primarily due to steric effects. The C4 position is flanked by the fused benzene ring and the C3 position of the pyrazole ring, making it more sterically hindered. The C7 position is comparatively more accessible to the bulky catalytic complex. However, electronic factors can also play a role, and selectivity is not always absolute, often requiring careful optimization of ligands and reaction conditions.
Q3: Is it necessary to protect the N1-proton before attempting cross-coupling at the C4 or C7 positions?
A3: While not always strictly necessary, N-protection is highly recommended. The acidic N-H proton can interfere with many organometallic reagents and catalyst systems used in cross-coupling reactions.[4] It can quench organolithium or Grignard reagents and can coordinate to the metal center of the catalyst, potentially leading to inhibition or undesired side reactions. Protecting the nitrogen improves the substrate's solubility in common organic solvents and generally leads to cleaner reactions and higher yields.
Troubleshooting Guide: From Theory to Benchtop Solutions
Issue 1: Poor N1/N2 Regioselectivity in N-Alkylation
You're running an N-alkylation and your NMR shows a mixture of two products that are difficult to separate.
-
Causality: This is the classic N1 vs. N2 isomer problem. Under strongly basic conditions, especially with bases like potassium carbonate in polar aprotic solvents like DMF, mixtures are common.[2][3] The choice of base and solvent system directly influences which nitrogen atom acts as the primary nucleophile.
-
Solution & Protocol: To strongly favor the N1 isomer, a non-polar solvent and a counter-ion that coordinates well are needed. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[1][5] The sodium cation is believed to coordinate with the N2 lone pair, sterically blocking it and directing the electrophile to the N1 position.
| Condition | Predominant Isomer | Rationale |
| NaH in THF | N1 (Thermodynamic) | Na⁺ coordinates to N2, directing alkylation to N1. Favors the more stable 1H-tautomer product.[1][3] |
| K₂CO₃ in DMF | Mixture (often N1/N2) | Stronger dissociating solvent and larger cation lead to a "freer" anion, reducing selectivity. |
| Cs₂CO₃ in DMF | Often favors N1 | Can provide good N1 selectivity, but may require optimization.[5] |
| Acid-catalyzed (e.g., with THP) | N2 (Kinetic) | Under mildly acidic conditions, the more accessible N2 lone pair can be trapped kinetically.[2] |
Detailed Protocol: N1-Selective Alkylation with Benzyl Bromide
-
Suspend this compound (1.0 eq) in anhydrous THF (10 mL per mmol of substrate) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt should be observed.
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Low or No Yield in Suzuki-Miyaura Cross-Coupling
You've protected the N1-position and are attempting a Suzuki coupling at C7, but you only recover starting material or get a complex mixture.
-
Causality: This failure often points to issues with the catalytic cycle. Potential causes include:
-
Inactive Catalyst: The Pd(0) active species is not being generated or is being poisoned.
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow. This is often base-dependent.
-
N-H Interference (if unprotected): The acidic proton can interfere with the base and the catalyst.
-
Poor Substrate Solubility: The protected indazole may not be fully dissolved in the reaction mixture.
-
-
Solution & Workflow: A systematic approach involving N-protection followed by careful selection of coupling conditions is crucial. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is an excellent choice for protection as it is robust to many coupling conditions but can be removed under specific fluoride-based or acidic conditions.
Figure 2. Standard workflow for selective C7-functionalization.
Detailed Protocol: N-SEM Protection
-
Prepare a solution of this compound (1.0 eq) in anhydrous DMF (5 mL per mmol).
-
Add sodium hydride (NaH, 60% dispersion, 1.5 eq) at 0 °C and stir for 1 hour at room temperature.
-
Add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.3 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 16 hours.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer with LiCl solution (5%) to remove DMF, then with brine.
-
Dry over Na₂SO₄, filter, concentrate, and purify by chromatography to separate the N1-SEM (major) and N2-SEM (minor) isomers.
Troubleshooting the Coupling Step:
-
Catalyst/Ligand: Start with a robust system like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a ligand like SPhos or XPhos. These bulky, electron-rich phosphine ligands often facilitate the oxidative addition step for aryl bromides.
-
Base: The choice of base is critical for the transmetalation step. Use a moderately strong inorganic base like K₂CO₃ or K₃PO₄. Ensure it is finely powdered and anhydrous.
-
Solvent: A mixture of a non-polar solvent (like toluene or 1,4-dioxane) and water is standard for Suzuki reactions. Ensure vigorous stirring to facilitate phase transfer.
Issue 3: Simultaneous Reaction at Both C4 and C7
You are trying to perform a mono-functionalization but are getting significant amounts of the di-substituted product.
-
Causality: This occurs when the rate of the second cross-coupling reaction is competitive with the first. This can be exacerbated by using a highly active catalyst, high temperatures, or prolonged reaction times. The mono-substituted product may also be more soluble or reactive than the starting material under the reaction conditions.
-
Solution & Protocol:
-
Reduce Equivalents: Use a slight deficiency of the coupling partner (e.g., 0.9 equivalents of the boronic acid). This will leave some starting material behind but will minimize the formation of the di-substituted product.
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to slow down the overall reaction rate, which can improve selectivity.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once a reasonable amount of the desired mono-substituted product has formed, before significant di-substitution occurs.
-
Leverage a Different Coupling: Consider a different type of reaction that might have inherently different selectivity profiles, such as a Stille or Negishi coupling, although these often require more sensitive organometallic reagents.[6]
-
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
Technical Support Center: Purification of 4,7-Dibromo-1H-Indazole Derivatives
Welcome to the technical support center for the purification of 4,7-dibromo-1H-indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining high-purity materials essential for successful research and development. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Impurities in your sample typically originate from the synthetic route. The most common impurities include:
-
Unreacted Starting Materials: Such as the corresponding monobromo-indazole or the unbrominated indazole precursor.
-
Regioisomers: Bromination of the indazole ring can sometimes lead to the formation of other dibromo-isomers (e.g., 3,5-dibromo-1H-indazole or 3,7-dibromo-1H-indazole), which can be challenging to separate due to similar polarities.[1][2]
-
Over-brominated Species: Formation of tri- or tetra-brominated indazoles can occur if the reaction conditions are not carefully controlled.[1][2]
-
Residual Solvents and Reagents: Solvents from the reaction or purification steps, as well as unreacted brominating agents, can be present in the crude product.[1]
Q2: My ¹H NMR spectrum of purified this compound shows unexpected peaks. What could be the cause?
A2: Unexpected peaks in the NMR spectrum can arise from several sources:
-
Presence of a Regioisomer: A different substitution pattern on the indazole ring will result in a distinct set of signals in the aromatic region. Careful analysis of coupling constants and chemical shifts is necessary to identify the isomeric impurity.[1]
-
Mixture of Tautomers: The indazole ring can exist in different tautomeric forms, which may lead to a more complex NMR spectrum. Running the NMR at different temperatures can sometimes help resolve tautomeric exchange.[1]
-
Residual Solvents: Common laboratory solvents have characteristic NMR signals that can be identified by consulting a solvent chart.
-
Incomplete Removal of Protecting Groups: If your synthesis involves protecting groups, their incomplete removal will be evident in the NMR spectrum.
Q3: Why is it so difficult to separate isomers of dibromo-1H-indazole?
A3: The primary challenge in separating positional isomers of dibromo-1H-indazole lies in their structural similarity.[3] These isomers often have very similar polarities, molecular weights, and boiling points, which leads to co-elution in standard chromatographic systems and similar solubilities in common recrystallization solvents.[3][4] Achieving good separation requires optimizing the purification method to exploit subtle differences in their molecular shape, dipole moment, and interactions with the stationary phase in chromatography.[3]
Troubleshooting Purification Workflows
The purification of this compound derivatives often requires a multi-step approach. Below is a troubleshooting guide for the most common purification techniques.
Workflow Decision Diagram
Caption: Decision workflow for purifying this compound derivatives.
In-Depth Troubleshooting Guides
Recrystallization
Recrystallization is a powerful and scalable technique for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.[5][6]
Common Issues & Solutions
| Problem | Potential Cause | Suggested Solution(s) |
| No crystals form upon cooling. | - The compound is too soluble in the chosen solvent. - The solution is not supersaturated. | - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes turbid, then clarify with a few drops of the original solvent.[5] - Reduce the volume of the solvent by gentle heating or under a stream of nitrogen. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound.[5] |
| The compound "oils out" instead of crystallizing. | - The solution is cooling too quickly. - The compound is significantly impure, leading to a large melting point depression. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly (e.g., by insulating the flask).[5] - Consider a preliminary purification step like column chromatography to remove the bulk of the impurities.[5] |
| Low recovery yield. | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Cool the solution in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Poor purity of the final product. | - The chosen solvent does not effectively discriminate between the product and the impurity. - Impurities were trapped within the crystal lattice during rapid crystallization. | - Perform a solvent screen to find a more suitable solvent system.[5] - Allow the solution to cool slowly to promote the formation of well-ordered crystals. A second recrystallization may be necessary. |
Experimental Protocol: Solvent Screening for Recrystallization
-
Preparation: Place approximately 20-30 mg of crude this compound into several test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition, until the solid dissolves. A good solvent candidate will show low solubility at room temperature.[5]
-
Heating: For solvents where the compound is sparingly soluble, gently heat the test tube. A suitable solvent will fully dissolve the compound at an elevated temperature.[5]
-
Cooling: Allow the clear, hot solutions to cool to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals formed.
-
Selection: Choose the solvent that provides a high recovery of pure crystals. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.[7]
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[8] For halogenated heterocycles like this compound, normal-phase chromatography on silica gel is a common and effective method.[2][3]
Common Issues & Solutions
| Problem | Potential Cause | Suggested Solution(s) |
| Poor separation of spots (co-elution). | - The mobile phase is too polar or not polar enough. - The polarities of the desired product and impurities are very similar. | - Optimize the solvent system using thin-layer chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). A good system will give a retention factor (Rf) of 0.2-0.4 for the target compound. - Consider using a different stationary phase, such as alumina, which may offer different selectivity.[3] - For challenging isomer separations, consider reversed-phase columns with phenyl or pentafluorophenyl (PFP) ligands which can provide π-π interactions.[3][4] |
| Streaking or tailing of spots on TLC/column. | - The compound is too acidic or basic for the silica gel. - The sample is overloaded on the column. | - Add a small amount of a modifier to the mobile phase (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds). - Ensure the amount of crude material is appropriate for the column size (typically a 1:30 to 1:100 ratio of sample to silica gel by weight). |
| Cracking of the silica gel bed. | - The column was packed improperly. - The heat generated during elution caused solvent to bubble. | - Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[8] - Use a pre-mixed mobile phase to avoid heat of mixing on the column. |
| Low recovery of the compound. | - The compound is irreversibly adsorbed onto the stationary phase. - The compound is highly soluble in the mobile phase and elutes too quickly. | - If the compound is stuck at the top of the column, try flushing with a more polar solvent system. - If the compound elutes with the solvent front, switch to a less polar mobile phase. |
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar mobile phase (e.g., hexane). Pour the slurry into a glass column with a small plug of glass wool at the bottom, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and then add a thin layer of sand on top.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase (gradient elution) if necessary to elute the compounds of interest.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Preparative High-Performance Liquid Chromatography (Prep HPLC)
For exceptionally challenging separations, such as closely related isomers, or for achieving very high purity (>99.5%), preparative HPLC is the method of choice.[9][10][11]
Common Issues & Solutions
| Problem | Potential Cause | Suggested Solution(s) |
| Poor resolution between peaks. | - Suboptimal mobile phase composition. - Column overloading. | - Develop the method on an analytical scale first. Screen different solvent systems (e.g., acetonitrile/water, methanol/water) and additives (e.g., formic acid, trifluoroacetic acid) to maximize resolution. - Perform a loading study to determine the maximum amount of sample that can be injected without sacrificing resolution.[12] |
| Broad or misshapen peaks. | - High sample concentration leading to viscosity issues. - Incompatibility of the sample solvent with the mobile phase. | - Dilute the sample in the initial mobile phase. - Ensure the sample is fully dissolved and filtered before injection. The sample solvent should be weaker than or the same as the initial mobile phase. |
| Low recovery after purification. | - Compound precipitation on the column. - Degradation of the compound under the chromatographic conditions. | - Check the solubility of the compound in the mobile phase. A different solvent system may be required. - If the compound is sensitive to acid, use a buffered mobile phase or a different column chemistry. |
Workflow Diagram for Prep HPLC Method Development
Caption: Workflow for preparative HPLC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. welch-us.com [welch-us.com]
- 5. benchchem.com [benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. rroij.com [rroij.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. shimadzu.com [shimadzu.com]
- 11. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 12. lcms.cz [lcms.cz]
Overcoming poor regioselectivity in dibromoindazole reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Poor Regioselectivity
Welcome to the Technical Support Center for dibromoindazole reactions. This resource, designed by our team of application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of controlling regioselectivity during the N-alkylation and N-arylation of dibromoindazole scaffolds. Given the prevalence of substituted indazoles as crucial pharmacophores in medicinal chemistry, achieving high regioselectivity is paramount for efficient synthesis and purification.[1][2][3][4]
Direct alkylation of 1H-indazoles frequently yields a mixture of N-1 and N-2 substituted products, complicating downstream processes and reducing overall yield.[1][5][6] The regiochemical outcome is governed by a delicate balance of thermodynamic and kinetic factors, which can be manipulated through careful selection of reagents and reaction conditions.[7][8] This guide will walk you through common experimental issues and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My alkylation of a dibromo-1H-indazole is resulting in a difficult-to-separate mixture of N-1 and N-2 isomers. How can I favor the N-1 product?
Answer: Achieving high selectivity for the N-1 position typically involves leveraging conditions that favor the thermodynamically more stable N-1 substituted product.[2][3][9] The 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer, a principle that can be exploited for regiocontrol.[2][5]
Here are the most critical factors to consider:
-
Choice of Base and Solvent: This combination is paramount. For many substituted indazoles, the use of sodium hydride (NaH) in an anhydrous, non-polar aprotic solvent like tetrahydrofuran (THF) provides excellent N-1 selectivity.[2][6][9][10]
-
Mechanistic Rationale: The prevailing hypothesis for the efficacy of NaH in THF involves the formation of a tight ion pair between the indazolide anion and the Na⁺ cation.[5][9] For indazoles with a C-3 substituent capable of chelation (e.g., an ester), the sodium cation is thought to coordinate between the N-2 nitrogen and the substituent's oxygen atom. This coordination sterically encumbers the N-2 position, thereby directing the incoming electrophile to the N-1 position.[5][10]
-
Temperature Control: Increasing the reaction temperature (e.g., to 50 °C) after the initial deprotonation can improve conversion rates while maintaining high N-1 regioselectivity.[2][9]
Q2: I need to synthesize the N-2 alkylated dibromoindazole isomer. What strategies can I employ to achieve this?
Answer: Selectivity for the N-2 position often requires moving away from thermodynamically controlled reactions towards conditions that favor kinetic control or utilize specific directing effects.
Here are several effective strategies:
-
Steric Hindrance on the Indazole Ring: If your dibromoindazole has a bulky substituent at the C-7 position, this will naturally sterically hinder the N-1 position and promote alkylation at N-2, even under conditions that might otherwise favor N-1 (like NaH/THF).[2][7][10] Electron-withdrawing groups at C-7, such as -NO₂ or -CO₂Me, have been shown to confer excellent N-2 regioselectivity.[2][3][9]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD) is a well-established method that often shows a strong preference for producing the N-2 isomer.[1][2][3][9] This is considered a kinetically controlled process.
-
Acid Catalysis with Diazo Compounds: A highly effective modern method involves the use of diazo compounds as alkylating agents in the presence of a strong acid catalyst like triflic acid (TfOH). This metal-free system has been reported to afford N-2 alkylated products with excellent yields and nearly perfect regioselectivity (N-2/N-1 up to 100/0).[11][12]
-
Protecting Groups: A multi-step but highly effective strategy involves regioselective protection of the N-2 position with a group like 2-(trimethylsilyl)ethoxymethyl (SEM). Following protection, other synthetic transformations can be performed, and the SEM group can be cleanly removed.[13][14]
Q3: How does the choice of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar solvent like DMF affect the reaction?
Answer: Using weaker inorganic bases like K₂CO₃ or Cs₂CO₃, especially in polar aprotic solvents such as N,N-dimethylformamide (DMF), typically leads to poor regioselectivity and results in a mixture of N-1 and N-2 isomers.[1][3][7][9]
-
Solvent-Separated Ion Pairs: In a polar solvent like DMF, the cation (K⁺ or Cs⁺) and the indazolide anion are more likely to exist as solvent-separated ion pairs. This leaves both nitrogen atoms relatively accessible for nucleophilic attack, leading to a loss of selectivity.[9]
-
Cation Effect: While Cs₂CO₃ has been explored, it often provides only a slight preference for the N-1 isomer in DMF.[3] In some specific cases, using Cs₂CO₃ in a less polar solvent like dioxane at elevated temperatures (e.g., 90 °C) has been shown to surprisingly produce high yields of the N-1 product, suggesting a complex interplay of solubility and cation effects.[1][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Conversion / No Reaction | 1. Inactive base (e.g., old NaH).2. Insufficient temperature.3. Poorly soluble base/substrate. | 1. Use a fresh bottle of NaH or titrate to determine its activity. Ensure the mineral oil is washed away with anhydrous hexanes before use.2. For NaH/THF reactions, after initial deprotonation at 0 °C to room temperature, gently heat the reaction to 50 °C to drive it to completion.[2][9]3. If using Cs₂CO₃, consider switching to a solvent where it has better solubility at higher temperatures, such as dioxane.[1][15] |
| Poor N-1 Selectivity with NaH/THF | 1. Presence of water in the solvent or on glassware.2. Incorrect stoichiometry.3. Indazole substrate has strong N-2 directing groups. | 1. Ensure all glassware is oven-dried and the THF is anhydrous. Water can interfere with the formation of the tight sodium-indazolide ion pair.2. Use a slight excess of NaH (e.g., 1.2 equivalents) to ensure complete deprotonation.[7]3. Check for substituents at the C-7 position. If a bulky or electron-withdrawing group is present, N-2 alkylation is electronically and sterically favored.[2][3] |
| Difficulty in Separating N-1/N-2 Isomers | Isomers have very similar polarity. | 1. Optimize chromatography: Use a shallow gradient and consider different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).2. If separation is intractable, consider resubjecting the mixture to conditions that favor the formation of the thermodynamic N-1 product, if applicable. This can sometimes convert the N-2 isomer to the N-1 isomer.[2] |
| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Alkylating agent is unstable under basic conditions. | 1. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC or LC-MS.2. Consider a milder N-alkylation protocol, such as the Mitsunobu reaction or the TfOH/diazo compound method, which do not require a strong base.[3][11] |
Experimental Protocols & Workflows
Workflow for Selecting an Alkylation Strategy
The following decision tree illustrates a logical workflow for choosing the appropriate reaction conditions based on the desired regioisomer.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. research.ucc.ie [research.ucc.ie]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Side-Product Formation in the Synthesis of 4,7-dibromo-1H-indazole
Last Updated: December 16, 2025
Welcome to the technical support guide for the synthesis of 4,7-dibromo-1H-indazole. This document is intended for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of impurities and side-products during this critical synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry results show a peak corresponding to a tribromo-indazole. What is this impurity and why did it form?
A1: The observation of a mass peak corresponding to a tribromo-indazole (C₇H₃Br₃N₂) is a common issue of over-bromination. The most likely impurity is 4,6,7-tribromo-1H-indazole .
-
Causality: The indazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. After the desired 4- and 7-positions are brominated, the remaining open position on the benzene ring, C6, can undergo a third bromination. This is particularly prevalent under harsh reaction conditions.
-
Contributing Factors:
-
Excess Brominating Agent: Using more than two equivalents of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) significantly increases the likelihood of a third bromination.
-
Elevated Temperature: Higher reaction temperatures provide the necessary activation energy for the less favorable third substitution.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with stoichiometric amounts of brominating agent, can lead to the formation of the tribromo side-product.[1][2]
-
-
Mitigation Strategy:
-
Strict Stoichiometric Control: Carefully control the molar equivalents of your brominating agent. Aim for 2.0 to 2.2 equivalents relative to the starting 1H-indazole.
-
Temperature Management: Maintain a low reaction temperature. Initiate the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid aggressive heating.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent over-bromination.
-
Q2: My ¹H NMR spectrum is complex, suggesting the presence of an isomeric dibromo-indazole. Which isomers are possible and how can I avoid them?
A2: Besides the desired this compound, several other dibromo-isomers can form, leading to complex NMR spectra and purification challenges. The formation of these isomers is governed by the regioselectivity of the bromination on the indazole core.
-
Likely Isomers: The most common isomeric impurities are 3,5-dibromo-1H-indazole and 5,7-dibromo-1H-indazole .[1][3] The reactivity of the positions on the indazole ring generally follows the sequence 5 > 3 > 7 for the neutral molecule under aqueous conditions.[3]
-
Causality & Mechanistic Insight: Electrophilic bromination of indazole is a classic example of electrophilic aromatic substitution. The directing effects of the fused pyrazole and benzene rings determine the position of attack.
-
Position 3: This position is on the pyrazole ring and is highly activated, especially under basic conditions where the indazole anion is the reactive species.[3]
-
Positions 5 and 7: These positions on the benzene ring are also activated. Bromination in highly acidic media (e.g., concentrated H₂SO₄) with the assistance of Ag⁺ can selectively produce 5-bromo, 7-bromo, and 5,7-dibromo-indazoles by reacting with the indazolium cation.[3]
-
Formation of 4,7-dibromo isomer: Achieving high selectivity for the 4,7-isomer often requires specific conditions that direct away from the more kinetically favored positions like 3 and 5. This can involve using specific solvents or a multi-step synthesis starting from a pre-functionalized aniline.[4][5]
-
-
Mitigation Strategy:
-
Choice of Reaction Medium: The reaction medium is critical. Bromination in acetic acid can lead to a mixture of 3,5-dihalo and 3,5,7-trihalo indazoles.[3] Using a less polar solvent may help control regioselectivity.
-
Controlled Addition: Add the brominating agent slowly and at a low temperature to allow for thermodynamic control, which may favor the 4,7-isomer over kinetically formed products.
-
Alternative Synthetic Routes: If direct bromination proves unselective, consider a route starting from a pre-substituted aniline, such as 3-fluoro-2-methylaniline, which can be brominated and then cyclized to form the indazole ring with the desired substitution pattern.[4]
-
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of multiple side-products. 3. Degradation of starting material or product. | 1. Verify Reagent Quality: Ensure the brominating agent (e.g., NBS) is fresh and has not decomposed. 2. Optimize Temperature: Run the reaction at a controlled, low temperature (0 °C to RT) to minimize side-reactions.[6] 3. Monitor Reaction: Use TLC or LC-MS to find the optimal reaction time. |
| Difficult Purification | Presence of closely related isomers (e.g., 5,7-dibromo-1H-indazole) with similar polarity. | 1. Crystallization: Attempt purification by crystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane).[7] 2. Chromatography: Use a high-resolution silica gel column with a shallow solvent gradient (e.g., ethyl acetate in hexanes) for separation. 3. Re-evaluate Synthesis: If isomers are inseparable, modify the synthetic route to improve regioselectivity.[4][5] |
| Presence of Starting Material (1H-Indazole) | 1. Insufficient brominating agent. 2. Low reaction temperature or short reaction time. 3. Deactivated brominating agent. | 1. Check Stoichiometry: Ensure at least 2.0 equivalents of the brominating agent are used. 2. Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring by TLC until the starting material spot disappears. 3. Use Fresh Reagent: Open a new bottle of the brominating agent. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the target compound while minimizing the formation of over-brominated and isomeric side-products.
Materials:
-
1H-Indazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole (1.0 eq) in DMF.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate container, dissolve NBS (2.1 eq) in a minimal amount of DMF.
-
Add the NBS solution dropwise to the cooled indazole solution over 30-60 minutes. Maintain the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Slowly warm the reaction to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Purification by Crystallization
Objective: To purify crude this compound from common impurities.[7]
Procedure:
-
Solvent Selection: Identify a suitable solvent system. A good starting point is an alcohol/water mixture (e.g., ethanol/water) or a hydrocarbon/polar aprotic solvent mixture (e.g., heptane/ethyl acetate). The ideal system dissolves the compound when hot but has low solubility when cold.[7]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.
-
Crystallization: Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Re-heat gently until the solution is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the primary synthetic route to this compound and the competing pathways that lead to common side-products.
Caption: Synthesis of this compound and side-product formation.
Troubleshooting Workflow
This workflow provides a logical sequence for identifying an unknown impurity found during analysis.
References
- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. soc.chim.it [soc.chim.it]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of 4,7-dibromo-1H-indazole Intermediates
Welcome to the Technical Support Center for the scalable synthesis of 4,7-dibromo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our aim is to empower you with the expertise to navigate the complexities of this synthesis, ensuring efficiency, scalability, and high purity of your target intermediate.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. However, its synthesis on a large scale can be challenging, with potential issues including poor regioselectivity during bromination, low yields in the cyclization step, and difficulties in purification. This guide provides a comprehensive overview of a common synthetic approach, highlighting critical parameters and offering solutions to common problems.
Proposed Synthetic Pathway
A practical and scalable approach to this compound often begins with a suitably substituted aniline, followed by diazotization and cyclization. One plausible route starts from 3,6-dibromo-2-methylaniline.
Visualizing the Workflow: A Step-by-Step Overview
Preventing debromination during reactions with 4,7-dibromo-1H-indazole
Technical Support Center: 4,7-dibromo-1H-indazole
A Guide to Preventing Debromination in Synthetic Applications
Welcome to the technical support guide for this compound. As a key building block in medicinal chemistry and materials science, this versatile scaffold offers two distinct bromine atoms for functionalization. However, researchers frequently encounter the undesired side reaction of debromination (hydrodehalogenation), leading to reduced yields and complex product mixtures.
This guide, structured as a series of frequently asked questions and troubleshooting protocols, provides in-depth technical insights to help you navigate these challenges. We will explore the causality behind debromination and offer field-proven strategies to ensure the integrity of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant debromination in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira). What is the primary cause?
Answer: Hydrodehalogenation, the formal replacement of a bromine atom with a hydrogen atom, is a common and often frustrating side reaction in Palladium-catalyzed cross-couplings.[1] This issue is not unique to dibromoindazole but can be pronounced with electron-rich or sterically hindered heterocyclic systems. The primary mechanistic culprits are:
-
β-Hydride Elimination: This is a major pathway, especially when using alkoxide bases (e.g., NaOtBu, KOtBu) or alcohol-based solvents. The palladium catalyst can form a Pd-alkoxide species, which then undergoes β-hydride elimination to generate a palladium-hydride (Pd-H) intermediate. This highly reactive Pd-H species can then react with your starting material or product in a competing catalytic cycle, leading to debromination.[1][2]
-
Protonolysis from Trace Water/Protons: Trace amounts of water or other protic sources in your reaction can protonolyze key organopalladium intermediates.[3] This pathway becomes more significant if the transmetalation step of the primary catalytic cycle is slow.
-
Solvent as a Hydride Source: Certain solvents, particularly alcohols like methanol or isopropanol, can be oxidized by the palladium catalyst to generate Pd-H species, directly contributing to hydrodehalogenation.[1] Amide solvents like DMF can also be implicated under certain conditions.[4]
Troubleshooting Steps:
-
Re-evaluate Your Base: Switch from strong alkoxide bases to weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives that minimize the formation of Pd-H species.[5]
-
Ensure Anhydrous Conditions: Thoroughly dry your solvents and reagents. Use freshly distilled solvents, dry glassware rigorously, and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Choose an Appropriate Solvent: Avoid alcohol-based solvents if debromination is a problem. Aprotic solvents like 1,4-dioxane, toluene, or DME are generally preferred.
-
Optimize Catalyst and Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can accelerate the desired reductive elimination step, outcompeting the debromination pathway.[6]
Q2: How can I selectively functionalize the C7 position while leaving the C4 bromine intact?
Answer: Achieving selectivity is a key challenge. Generally, the C7 position of the indazole ring is more sterically accessible and can be more reactive toward certain reagents. However, electronic effects of substituents can modulate this reactivity.
A proven strategy involves a direct and regioselective bromination at C7 of a 4-substituted-1H-indazole, followed by a carefully optimized Suzuki-Miyaura coupling.[7]
Recommended Protocol for Selective C7 Arylation: This protocol is adapted from a successful methodology for the selective C7 arylation of 4-substituted indazoles.[7]
-
Starting Material: 4-Substituted-7-bromo-1H-indazole.
-
Reagents:
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium Catalyst: Pd(dppf)Cl₂ (5-10 mol%) or a combination of Pd₂(dba)₃ with a suitable ligand like SPhos.
-
Base: K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.)
-
Solvent: 1,4-Dioxane/H₂O mixture (e.g., 4:1 ratio).
-
-
Procedure: a. To an oven-dried flask, add the 7-bromo-indazole, arylboronic acid, base, and palladium catalyst. b. Evacuate and backfill the flask with an inert gas (Argon) three times. c. Add the degassed solvent mixture via syringe. d. Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed. e. Cool to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. f. Dry the organic layer, concentrate, and purify by column chromatography.
The choice of a catalyst system like Pd(dppf)Cl₂ is crucial as it has been shown to be effective for heteroaryl couplings, balancing catalytic activity with stability to minimize side reactions.[8][9]
Q3: My lithiation or Br/Mg exchange reaction is giving a complex mixture with significant amounts of debrominated starting material. What's happening?
Answer: Directed ortho-lithiation (DoM) and metal-halogen exchange are powerful C-H and C-Br functionalization techniques, respectively.[10][11][12] However, they are fraught with challenges when applied to poly-halogenated heterocycles like this compound.
The primary issues are:
-
Lack of Regioselectivity: Organolithium reagents can react at multiple sites. Br/Li exchange can occur at either C4 or C7, and deprotonation can occur at C3 or at the N1 position. This often leads to a mixture of organometallic intermediates and subsequent products.[13]
-
Proton Quenching: The generated organolithium or Grignard species are extremely strong bases. If any trace of a proton source (water, alcohols, or even acidic C-H bonds on other molecules) is present, the intermediate will be quenched, resulting in the debrominated (or deprotonated) starting material.
-
Temperature Control: These reactions are highly exothermic. Poor temperature control (failure to maintain temperatures around -78 °C) can lead to side reactions, including decomposition of the organometallic intermediate.
Troubleshooting and Best Practices:
| Parameter | Recommendation | Rationale |
| Reagent Choice | For Br/Mg exchange, consider using reagents like i-PrMgCl·LiCl. | These turbo-Grignard reagents often provide better selectivity and functional group tolerance compared to n-BuLi.[14][15] |
| Temperature | Maintain strict low-temperature control (-78 °C) using a cryo-cool or a dry ice/acetone bath. | Prevents uncontrolled side reactions and decomposition of the highly reactive organometallic intermediates. |
| Solvent | Use anhydrous THF or Et₂O. | These solvents are essential for stabilizing the organometallic species. Ensure they are freshly distilled from a drying agent.[11] |
| N-H Protection | Protect the indazole N-H proton before attempting lithiation. | The acidic N-H proton (pKa ≈ 14-15) will be instantly deprotonated by organolithium reagents, consuming one equivalent of base and complicating the reaction. Common protecting groups include SEM or Boc.[15][16] |
Visual Troubleshooting Guide & Mechanisms
To better diagnose issues, follow this workflow.
Caption: Troubleshooting workflow for debromination.
Below is a simplified catalytic cycle for a Suzuki coupling, illustrating the competing hydrodehalogenation pathway.
Caption: Competing Suzuki and debromination pathways.
By understanding the underlying mechanisms and carefully selecting reaction parameters, you can successfully minimize debromination and achieve your desired functionalization of this compound.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Heteroatom directed aromatic lithiation reactions for the synthesis of condensed heterocyclic compounds | Semantic Scholar [semanticscholar.org]
- 13. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Indazole Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst deactivation during the coupling of indazoles. Indazoles are a critical scaffold in medicinal chemistry, but their inherent electronic properties and coordination potential can present unique challenges to catalyst stability. This Q&A-formatted guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and prevent catalyst deactivation, ensuring the success and reproducibility of your synthetic campaigns.
Section 1: Foundational Understanding
Q1: My palladium-catalyzed indazole coupling reaction is sluggish or has failed completely. What are the likely causes?
A stalled or failed indazole coupling reaction is a common yet frustrating issue. The root cause almost always traces back to the deactivation of the palladium catalyst, which prevents the catalytic cycle from proceeding efficiently. The active form of the catalyst is typically a Pd(0) species, which is highly sensitive and can be diverted into various inactive states.
The primary reasons for this deactivation can be broadly categorized as:
-
Catalyst Agglomeration: The active, soluble Pd(0) species aggregates into insoluble, catalytically inactive palladium black.
-
Formation of Off-Cycle, Inactive Complexes: The catalyst is sequestered into stable complexes that do not participate in the desired catalytic cycle. This is particularly relevant for N-heterocyclic substrates like indazoles.
-
Ligand Degradation: The phosphine ligands, crucial for stabilizing the catalyst and promoting key reaction steps, can degrade under the reaction conditions.
-
Catalyst Poisoning: Impurities present in the reagents, solvents, or even the reaction atmosphere can irreversibly bind to the palladium center, killing its activity.[1]
Diagnosing the specific cause requires a systematic approach, starting with a careful review of your reaction setup and a visual inspection of the reaction mixture.
Q2: What are the specific chemical mechanisms behind palladium catalyst deactivation when using indazole substrates?
Understanding the deactivation pathways is crucial for effective troubleshooting. For indazole couplings, several mechanisms are particularly prominent:
-
Palladium Black Formation: This is the most visually obvious form of deactivation. It occurs when the coordinatively unsaturated, 14-electron L-Pd(0) active species (where L is a phosphine ligand) is not effectively stabilized. These unstable species can collide and aggregate, forming bulk palladium metal, which precipitates out of solution as a black solid.[2][3] This process is often accelerated by high temperatures or low ligand concentrations.
-
Inhibition by Indazole: The indazole substrate or product itself can be a potent catalyst inhibitor. The nitrogen atoms in the indazole ring can coordinate strongly to the palladium center, forming stable, off-cycle Pd(II) complexes that are reluctant to undergo reductive elimination. This effectively removes the catalyst from the active cycle.
-
Formation of Bridged Pd(I) Dimers: In some cases, two Pd(I) species can form a stable, bridged dimer, often involving the phosphine ligands.[4] These dimers are catalytically inactive and represent a significant sink for the active catalyst. This pathway is particularly relevant when the concentration of the active catalyst is high.
-
Phosphine Ligand Oxidation: The bulky, electron-rich phosphine ligands essential for catalyst activity (e.g., Buchwald-type biarylphosphines) are susceptible to oxidation by trace oxygen present in the reaction.[5] Oxidation of the phosphorus(III) center to a phosphine oxide renders the ligand incapable of coordinating to the palladium, leading to catalyst destabilization and subsequent agglomeration.[6]
-
P-C Bond Cleavage (Ligand Degradation): Under harsh conditions (high temperatures, strong bases), the phosphine ligands themselves can undergo degradation through cleavage of the phosphorus-carbon bond. This destroys the ligand and deactivates the catalyst.[7]
Section 2: Proactive Troubleshooting & Prevention
Q3: How can I properly set up my reaction to minimize catalyst deactivation from the start?
A meticulously prepared reaction is the best defense against catalyst deactivation. Adhering to a strict, self-validating protocol is essential for reproducibility and success.
-
Glassware Preparation:
-
Oven-dry all glassware (reaction flask, condenser, stir bar) at >120 °C for at least 4 hours, or flame-dry under high vacuum.
-
Allow the glassware to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
-
Reagent & Solvent Preparation:
-
Use only high-purity, anhydrous solvents. It is best practice to use solvent from a freshly opened bottle or from a dedicated solvent purification system.
-
Degas the solvent thoroughly before use. This can be achieved by sparging with an inert gas for 30-60 minutes or by three freeze-pump-thaw cycles.
-
Ensure all solid reagents (indazole, coupling partner, base) are anhydrous. If necessary, dry them in a vacuum oven.
-
-
Reaction Assembly (Preferably in a Glovebox):
-
To the reaction flask, add the palladium precatalyst, ligand, base, and indazole substrate under an inert atmosphere.[8]
-
Add the magnetic stir bar.
-
Seal the flask with a septum.
-
If a glovebox is not available, assemble the reaction under a positive pressure of inert gas.
-
-
Solvent and Reagent Addition:
-
Add the degassed solvent via a syringe.
-
If the coupling partner is a liquid, add it via syringe.
-
If the coupling partner is a solid, it should be added with the other solid reagents in the glovebox.
-
-
Execution:
-
Place the flask in a pre-heated oil bath and begin vigorous stirring.
-
Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon or a bubbler system.
-
The following diagram illustrates this workflow for optimal reaction setup.
Caption: Workflow for minimizing catalyst deactivation.
Q4: My reagents are listed as high purity, but I still suspect poisoning. What are some "hidden" impurities to look out for?
Commercially available reagents, even those with high stated purity, can contain trace impurities that are potent catalyst poisons.[1] Identifying and eliminating these is key.
| Potential Poison | Source | Mechanism of Deactivation | Mitigation Strategy |
| Elemental Sulfur | From the synthesis of sulfur-containing reagents (e.g., thiophenes). | Irreversibly binds to palladium, forming stable palladium sulfides. | Recrystallize the starting material. If sulfur is suspected, a "sulfur-free" synthetic route for the starting material may be necessary.[9] |
| Halide Ions (Excess) | From starting materials (e.g., residual salts from synthesis). | Can occupy coordination sites on the palladium, inhibiting substrate binding. | Recrystallize or re-precipitate starting materials to remove excess salts. |
| Water | Solvents, reagents, atmosphere. | Promotes the hydrolysis of phosphine ligands and can facilitate the formation of palladium hydroxo complexes. | Use anhydrous solvents and reagents; ensure rigorous drying of glassware and maintain an inert atmosphere.[10] |
| Oxygen | Atmosphere, dissolved in solvents. | Oxidizes the active Pd(0) to inactive Pd(II) and degrades phosphine ligands to phosphine oxides. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[1] |
Experimental Protocol: Testing for Catalyst Poisoning [1]
-
Baseline Reaction: Run the reaction under your standard conditions with the current batch of reagents. Record the yield and reaction profile (e.g., by taking time points for LC-MS analysis).
-
High-Purity Reaction: Run the reaction again under identical conditions, but use reagents and solvents of the highest available purity. This includes using a freshly opened bottle of palladium precatalyst and ligand, recrystallized solid reagents, and solvent from a purification system.
-
Comparison: If the high-purity reaction shows a significant improvement in yield or reaction rate, it strongly suggests that one of your standard reagents is contaminated with a catalyst poison.
Q5: How do I select the optimal ligand and base for a challenging indazole coupling?
The choice of ligand and base is arguably the most critical factor in a successful indazole coupling.[11] They work in concert to maintain the stability and activity of the palladium catalyst.
Ligand Selection: For N-heterocycle couplings, bulky and electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") are the gold standard.[12][13] These ligands promote the formation of monoligated Pd(0) species, which are highly active. The steric bulk of these ligands helps to prevent the formation of inactive catalyst dimers and facilitates the final, product-releasing reductive elimination step.[6]
| Ligand Type | Example | Key Features & Applications |
| Dialkylbiarylphosphines | XPhos, SPhos | Highly electron-rich and bulky. Excellent general ligands for a wide range of C-N couplings, including those involving indazoles.[13] |
| Adamantyl-based Ligands | cataCXium A | The adamantyl group provides significant steric bulk, which can be beneficial for challenging couplings. |
| Specialized Ligands | tBuXPhos | Specifically recommended for indazole couplings in some literature due to its steric profile.[14] |
Base Selection: The base plays a crucial role in deprotonating the indazole, but an inappropriate choice can harm the catalyst.
-
Strong, non-coordinating bases are generally preferred. Sodium tert-butoxide (NaOt-Bu) is a common choice as it is highly effective but has low coordinating ability, minimizing interference with the catalyst.[14]
-
Weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) can be effective, particularly if the substrate is sensitive to strong bases.[15] However, they often require higher reaction temperatures.
-
Solubility matters: Using a base that is soluble in the reaction medium can lead to more homogeneous conditions and better reproducibility.
Section 3: Reactive Troubleshooting & Diagnosis
Q6: I see a black precipitate forming in my reaction. What is it, and how can I fix it?
The formation of a black or dark brown precipitate is the classic sign of palladium black formation, which indicates catalyst agglomeration and deactivation.[1][2]
Immediate Diagnostic Steps:
-
Stop the reaction: If significant precipitation occurs early on, the reaction is unlikely to proceed to completion.
-
Analyze the supernatant: Carefully take a sample of the liquid phase (avoiding the black solid) and analyze it by LC-MS. If you see starting materials but little or no product, it confirms that the catalyst has died.
Troubleshooting and Solutions:
-
Increase Ligand-to-Palladium Ratio: The most common cause of agglomeration is an insufficient concentration of the stabilizing ligand. Try increasing the L:Pd ratio from the typical 1.2:1 to 2:1 or even higher. A higher ligand concentration helps to keep the Pd(0) species in its soluble, monomeric form.[5]
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Change the Ligand: If increasing the ligand ratio doesn't help, the chosen ligand may not be providing sufficient stability. Switch to a bulkier or more electron-donating ligand from the table in Q5.
Q7: My reaction starts cleanly but then stops before reaching full conversion. What is likely happening?
This common scenario—an initial period of reactivity followed by a plateau—often points to a more subtle deactivation mechanism than simple agglomeration.
Likely Causes and Diagnostic Diagram: This behavior suggests that the catalyst is being slowly converted into an inactive, off-cycle state or that the ligand is gradually degrading over the course of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions in the Bromination of Indazoles
Welcome to the Technical Support Center for the synthetic chemistry community. This guide is dedicated to providing researchers, scientists, and drug development professionals with in-depth, field-proven insights into managing the exothermic nature of indazole bromination. The following content is structured to address common challenges and provide robust troubleshooting strategies, ensuring both the safety and success of your experiments.
Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses fundamental questions regarding the exothermic risks associated with the bromination of indazoles. Understanding these core principles is the first step toward effective thermal management.
Q1: Why is the bromination of indazoles an exothermic reaction?
A1: The bromination of indazoles is an electrophilic aromatic substitution reaction. The formation of the new carbon-bromine (C-Br) bond and the subsequent re-aromatization of the indazole ring is an energetically favorable process, releasing significant energy in the form of heat. The precise exothermicity can vary depending on the brominating agent, solvent, and the substitution pattern of the indazole, but it is a critical parameter to consider for safe reaction design.
Q2: Which brominating agents are most commonly used for indazoles, and how does the choice of agent impact exothermicity?
A2: The choice of brominating agent is a critical factor in controlling the reaction's thermal profile. Here's a comparison of common reagents:
| Brominating Agent | Formula | Physical State | Key Considerations for Thermal Management |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Crystalline Solid | Generally considered a safer alternative to liquid bromine as it provides a low, steady concentration of Br₂ in situ, which can help moderate the reaction rate and heat generation.[1][2][3] It is easier to handle and allows for better control over stoichiometry.[1][4] |
| Elemental Bromine | Br₂ | Liquid | Highly reactive and volatile, its direct addition can lead to a rapid, highly exothermic reaction that is difficult to control.[5][6] It requires slow, dropwise addition at low temperatures and vigilant monitoring.[7] |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | Crystalline Solid | A stable, solid bromine source that can be used under mild conditions, often with ultrasound assistance, to achieve controlled bromination.[6][8][9][10][11] |
Q3: What are the immediate signs of a runaway exothermic reaction?
A3: Recognizing the signs of a thermal runaway is crucial for immediate intervention. Key indicators include:
-
A rapid, uncontrolled increase in the internal reaction temperature that outpaces the cooling system's capacity.
-
Sudden, vigorous boiling of the solvent, even with external cooling.
-
A noticeable increase in pressure within the reaction vessel.
-
Rapid color changes or the evolution of fumes.
Should any of these occur, immediate quenching and emergency procedures should be initiated.
Troubleshooting Guide: From Theory to Practice
This section provides a systematic approach to troubleshooting common issues encountered during the bromination of indazoles, with a focus on preventing and managing exothermic events.
Issue 1: Unexpectedly Rapid Temperature Spike During Reagent Addition
Potential Causes:
-
Reagent added too quickly: The rate of heat generation is directly proportional to the rate of reaction. Rapid addition of the brominating agent leads to an accumulation of unreacted reagents, followed by a sudden, highly exothermic reaction.
-
Inadequate cooling: The cooling bath may not be at the target temperature, or there may be insufficient surface area for efficient heat exchange.
-
Incorrect solvent choice: A solvent with a low boiling point may not be able to absorb the heat generated, leading to rapid boiling and pressure buildup.
Recommended Solutions:
-
Control the rate of addition: Always add the brominating agent dropwise or in small portions, ensuring the internal temperature remains within the desired range. For larger-scale reactions, a syringe pump is highly recommended for precise control.
-
Ensure efficient cooling: Pre-cool the reaction vessel before adding any reagents. Use an appropriately sized cooling bath (e.g., ice-salt or dry ice-acetone) and ensure good thermal contact with the flask.
-
Select an appropriate solvent: Choose a solvent with a boiling point that can accommodate potential temperature fluctuations. Higher boiling point solvents like DMF or acetic acid are often used, but their ability to dissipate heat should be considered in the context of the overall reaction setup.
Issue 2: Reaction "Stalls" and Then Suddenly Accelerates
Potential Causes:
-
Induction period: Some reactions may have an induction period where an intermediate species builds up before the main exothermic reaction begins.
-
Poor mixing: Inadequate stirring can lead to localized "hot spots" where the reaction initiates and then rapidly propagates through the rest of the mixture.
Recommended Solutions:
-
Maintain consistent conditions: Once the addition of the brominating agent has begun, maintain consistent stirring and temperature to avoid the buildup of reactive intermediates.
-
Improve agitation: Use an overhead stirrer for larger-scale reactions or a appropriately sized stir bar for smaller flasks to ensure the reaction mixture is homogeneous.
Issue 3: Over-Bromination and Side Product Formation
Potential Causes:
-
Excess brominating agent: Using more than the stoichiometric amount of the brominating agent can lead to the formation of di- or tri-brominated products.[1]
-
Elevated reaction temperature: Higher temperatures can increase the rate of side reactions and decrease the regioselectivity of the bromination.
Recommended Solutions:
-
Precise stoichiometry: Carefully calculate and weigh the required amount of brominating agent.
-
Temperature control: Maintain the reaction at the optimal temperature to favor the formation of the desired mono-brominated product.
-
Monitor reaction progress: Use techniques like TLC or HPLC to monitor the consumption of the starting material and the formation of the product, allowing for the reaction to be quenched at the appropriate time.[12]
Experimental Protocol: A Controlled Approach to Indazole Bromination
This protocol provides a general framework for the controlled bromination of an indazole using N-Bromosuccinimide (NBS). Note: This is a representative protocol and should be adapted based on the specific indazole substrate and desired product.
Materials:
-
Indazole substrate
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Quenching solution (e.g., 10% aqueous sodium thiosulfate)
-
Round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve the indazole substrate in the chosen anhydrous solvent in the round-bottom flask.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.[13]
-
NBS Addition: Dissolve the NBS in a minimal amount of the reaction solvent and add it to the addition funnel. Add the NBS solution dropwise to the cooled, stirring indazole solution over a period of 30-60 minutes.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The rate of addition should be adjusted to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly add a 10% aqueous solution of sodium thiosulfate to quench any unreacted bromine.[13] This quenching process can also be exothermic, so it should be done with continued cooling.[7][13][14] The disappearance of the reddish-brown or yellow color indicates a complete quench.[13]
-
Workup: Proceed with the appropriate aqueous workup and extraction to isolate the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing Workflows and Decision-Making
To further aid in experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: Workflow for Controlled Indazole Bromination.
Caption: Troubleshooting Decision Tree for Thermal Events.
References
- 1. benchchem.com [benchchem.com]
- 2. suru-chem.com [suru-chem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4,7-disubstituted-1H-indazole Derivatives
For researchers and drug development professionals, the indazole scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1] This guide provides a comparative analysis of the biological activity of 4,7-disubstituted-1H-indazole derivatives, with a particular focus on the potential of the 4,7-dibromo-1H-indazole scaffold. While direct and extensive biological data on this compound derivatives is not abundant in publicly accessible literature, this guide will leverage data from structurally similar analogs, particularly 1H-indazole-4,7-dione derivatives, to provide a predictive comparison and highlight the therapeutic promise of this chemical series.
The Rationale for Targeting 4,7-Disubstituted-1H-Indazoles
The strategic disubstitution at the 4 and 7 positions of the indazole core can significantly influence the molecule's interaction with biological targets. These positions are located on the benzene ring portion of the scaffold, and modifications here can modulate factors such as solubility, metabolic stability, and crucially, the orientation of the molecule within a target's binding pocket. This allows for fine-tuning of potency and selectivity.
A particularly compelling example of the potential of this substitution pattern is seen in the development of 1H-indazole-4,7-dione derivatives as potent inhibitors of Bromodomain-containing protein 4 (BRD4).[2] BRD4 is an epigenetic reader that plays a critical role in the regulation of gene expression, and its inhibition has emerged as a promising therapeutic strategy in oncology.[2] The structural similarity between the 4,7-dione and the 4,7-dibromo scaffold suggests a high likelihood of shared biological targets and activities.
Comparative Performance of 1H-Indazole-4,7-dione Derivatives as BRD4 Inhibitors
To illustrate the potential of the 4,7-disubstituted indazole scaffold, the following table summarizes the in-vitro performance of a series of 1H-indazole-4,7-dione derivatives against the BRD4 bromodomain, as reported in a key study.[2] These compounds are compared against (+)-JQ1, a well-established and potent BRD4 inhibitor.
| Compound ID | Structure | BRD4 IC50 (nM) |
| 5i | 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione | 60 |
| (+)-JQ1 | (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-e][1][3][4]triazolo[4,3-a][1][3]diazepin-6-yl)acetate | 100-200 (typical) |
Table 1: Comparative inhibitory potency of a 1H-indazole-4,7-dione derivative against BRD4. The IC50 value represents the concentration of the inhibitor required to reduce the activity of BRD4 by 50% in an in-vitro assay.[2]
The data clearly demonstrates that the 1H-indazole-4,7-dione scaffold can yield highly potent BRD4 inhibitors, with compound 5i exhibiting an IC50 of 60 nM.[2] This level of potency is comparable to, and in this case, surpasses that of the well-characterized BRD4 inhibitor (+)-JQ1. The causality behind this potent activity lies in the ability of the indazole-dione core to effectively mimic the acetylated lysine binding motif recognized by the bromodomain. The substituents at the 5 and 6 positions further optimize interactions within the binding pocket, enhancing affinity.
Given the isosteric relationship between a dione and a dibromo substitution in terms of their electron-withdrawing nature and potential for specific interactions, it is highly probable that this compound derivatives will also exhibit significant activity against BRD4 and other bromodomains. Further experimental validation is, of course, necessary to confirm this hypothesis and to determine the precise potency of such compounds.
Key Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these compounds operate, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Simplified BRD4 signaling pathway and its inhibition.
Caption: Generalized workflow for the discovery of indazole-based inhibitors.
Key Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are methodologies for two key assays relevant to the evaluation of this compound derivatives.
Protocol 1: BRD4 Inhibition AlphaScreen Assay
This protocol outlines a bead-based proximity assay to measure the inhibition of the interaction between BRD4 and an acetylated histone peptide.[4]
Materials:
-
Recombinant His-tagged BRD4 bromodomain (BD1)
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
AlphaScreen assay buffer
-
384-well microplates
-
AlphaScreen-compatible plate reader
-
Test compounds (this compound derivatives) dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. A typical starting concentration is 10 mM in DMSO, with final assay concentrations ranging from µM to nM.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Assay buffer
-
Test compound dilution (or DMSO for control)
-
His-tagged BRD4 protein
-
Biotinylated histone peptide
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
Bead Addition:
-
Add the AlphaScreen Acceptor beads and incubate in the dark for 60 minutes.
-
Add the Donor beads and incubate in the dark for an additional 60 minutes.
-
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is inversely proportional to the degree of inhibition of the BRD4-histone interaction.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the anti-proliferative effects of the indazole derivatives on cancer cell lines.[5]
Materials:
-
Cancer cell line of interest (e.g., a c-Myc dependent line for BRD4 inhibitors)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle-only (DMSO) control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion and Future Directions
The indazole scaffold, and specifically the 4,7-disubstituted pattern, holds significant promise for the development of novel therapeutics. The potent BRD4 inhibitory activity of 1H-indazole-4,7-dione derivatives provides a strong rationale for the investigation of this compound analogs as potential epigenetic modulators.[2] The experimental protocols detailed in this guide offer a robust framework for the evaluation of these compounds.
Future research should focus on the synthesis and direct biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. Investigating their selectivity against different bromodomain family members and their efficacy in relevant cancer cell lines will be crucial next steps in validating this promising chemical scaffold for drug discovery.
References
- 1. westbioscience.com [westbioscience.com]
- 2. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 4-Bromo vs. 7-Bromo Positions in Indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to selectively functionalize the indazole ring is paramount for the synthesis of novel drug candidates and the exploration of structure-activity relationships (SAR). Among the various functionalization strategies, palladium-catalyzed cross-coupling reactions of halogenated indazoles are of particular importance. This guide provides an in-depth comparison of the reactivity of 4-bromo- and 7-bromoindazoles, offering insights into the electronic and steric factors that govern their behavior in common synthetic transformations. By understanding these nuances, researchers can make more informed decisions in their synthetic design and streamline the preparation of targeted indazole derivatives.
Electronic and Steric Landscape of Bromoindazoles
The reactivity of a C-Br bond in palladium-catalyzed cross-coupling reactions is intrinsically linked to the electronic environment and steric hindrance around the reaction center. In the context of the indazole scaffold, the 4- and 7-positions exhibit distinct characteristics that influence their susceptibility to oxidative addition, the rate-determining step in many cross-coupling catalytic cycles.
Electronic Effects: The indazole ring system, a fusion of benzene and pyrazole rings, possesses a unique electronic distribution. The pyrazole moiety is electron-rich and can influence the electron density of the fused benzene ring. Theoretical studies and experimental observations suggest that the C-7 position is generally more electron-deficient than the C-4 position. This is often attributed to the "ortho" relationship of C-7 to the pyrazole nitrogen atoms, which can exert an electron-withdrawing inductive effect. A lower electron density at the carbon atom of the C-Br bond generally facilitates oxidative addition of the palladium catalyst, suggesting that 7-bromoindazole may be inherently more reactive in some cross-coupling reactions.
Steric Considerations: The steric environment surrounding the C-4 and C-7 positions also plays a critical role. The C-7 position is situated adjacent to the pyrazole ring and the N-1 proton (or substituent), which can create a more sterically hindered environment compared to the C-4 position. This steric congestion can impede the approach of the bulky palladium catalyst, potentially slowing down the rate of reaction. Conversely, the C-4 position is flanked by a C-H bond and the C-5 position, presenting a less sterically demanding environment.
The interplay of these electronic and steric factors dictates the overall reactivity of 4-bromo- and 7-bromoindazoles, and the dominant factor can vary depending on the specific reaction conditions, catalyst, and ligands employed.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of bromoindazoles. The following sections compare the reactivity of 4-bromo- and 7-bromoindazoles in several key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While direct comparative studies are limited, a survey of the literature provides valuable insights into the relative reactivity of 4-bromo- and 7-bromoindazoles.
Numerous studies have demonstrated the successful Suzuki-Miyaura coupling of 7-bromoindazoles, particularly when a directing group is present at the C-4 position. For instance, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved, followed by a successful palladium-mediated Suzuki–Miyaura reaction of the resulting C7-bromo-4-substituted-1H-indazoles with boronic acids.[1][2] These reactions often proceed in moderate to good yields, highlighting the viability of the C-7 position as a coupling partner.
Conversely, examples of Suzuki-Miyaura couplings with unsubstituted 4-bromoindazole are also reported, suggesting that this position is also amenable to this transformation. The synthesis of 4-substituted and 3,4-disubstituted indazole derivatives has been described using palladium-mediated cross-coupling reactions, including the Suzuki coupling to introduce aryl substituents at the 4-position.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Bromoindazole Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 62 | [1] |
| 7-Bromo-4-amido-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | Good | [1] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 84 | [3] |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various boronic acids | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-dioxane/water | Good | [4][5][6] |
Note: The table presents a selection of reported yields and conditions. Direct comparison is challenging due to variations in substrates and reaction parameters across different studies.
Heck Reaction
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10] The synthesis of 4-substituted indazole derivatives has been achieved through Sonogashira cross-coupling reactions to introduce alkynyl substituents at the 4-position. The success of these reactions indicates that the 4-bromo position is a viable substrate for this transformation. Given the generally higher reactivity of aryl bromides in Sonogashira couplings compared to chlorides, both 4-bromo- and 7-bromoindazoles are expected to be suitable substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. An efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been presented, suggesting that similar conditions could be applicable to bromoindazoles.[11][12] The reaction is facilitated by the use of bulky biarylphosphine ligands. The relative reactivity of the 4- and 7-bromo positions in this reaction will likely be a balance between the electronic benefit at C-7 and the lower steric hindrance at C-4.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) offers an alternative strategy for the regioselective functionalization of the indazole ring.[13][14][15] This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, followed by quenching with an electrophile. For indazoles, the N1-substituent can act as a DMG, directing metalation to the C7 position. This approach has been successfully employed for the C-7 functionalization of indazoles.[16] The applicability of DoM to the C-4 position is less common and would require a directing group at either the C-3 or C-5 position.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a potential pathway for the functionalization of bromoindazoles, particularly if the ring is activated by electron-withdrawing groups. The inherent electron-deficient nature of the C-7 position might render 7-bromoindazole more susceptible to SNAr reactions compared to 4-bromoindazole, especially with strong nucleophiles. However, palladium-catalyzed cross-coupling reactions are generally more versatile and tolerant of a wider range of functional groups.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 7-Bromo-4-substituted-1H-indazole[1]
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 7-bromo-4-substituted-1H-indazole with an arylboronic acid.
Materials:
-
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.3 mmol)
-
Dioxane (3 mL)
-
Ethanol (1.5 mL)
-
Water (0.5 mL)
-
Sealed tube or microwave vial
Procedure:
-
To a sealed tube or microwave vial, add N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the dioxane, ethanol, and water solvent mixture.
-
Seal the tube/vial and heat the reaction mixture to 140 °C for 4 hours (conventional heating) or in a microwave reactor for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C7-arylated indazole.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki-Miyaura couplings.
-
Base: Cesium carbonate is an effective base for promoting the transmetalation step and is generally well-tolerated by many functional groups.
-
Solvent System: The mixed solvent system of dioxane/ethanol/water provides good solubility for both the organic substrates and the inorganic base, facilitating the reaction.
-
Temperature: Elevated temperatures are often required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Caption: Workflow for Suzuki-Miyaura Coupling of 7-Bromoindazole.
Conclusion
The reactivity of the 4-bromo and 7-bromo positions in indazole is a nuanced interplay of electronic and steric effects. While the C-7 position is generally more electron-deficient, potentially favoring oxidative addition in palladium-catalyzed cross-coupling reactions, it is also more sterically hindered. In contrast, the C-4 position offers a less congested environment for catalyst approach.
The available literature suggests that both 4-bromo- and 7-bromoindazoles are viable substrates for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The choice of which isomer to use will depend on the specific synthetic target and the desired substitution pattern. For the synthesis of 7-substituted indazoles, the use of a directing group at the 4-position can facilitate regioselective bromination and subsequent cross-coupling at the C-7 position. For the functionalization of the 4-position, direct cross-coupling of 4-bromoindazole is a feasible approach.
Ultimately, the optimal reaction conditions for a given transformation will need to be determined empirically. However, by understanding the fundamental principles of reactivity and consulting the available literature, researchers can design more efficient and successful synthetic routes to novel indazole derivatives.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. baranlab.org [baranlab.org]
- 16. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
A Comparative Guide to the Electronic Properties of 4,7-dibromo-1H-indazole: A Computational Approach
This guide provides a comprehensive computational analysis of the electronic properties of 4,7-dibromo-1H-indazole, a molecule of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding the electronic landscape of such a scaffold is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This document offers a comparative perspective, benchmarking the properties of this compound against its parent molecule, 1H-indazole, and the mono-brominated isomers, 4-bromo-1H-indazole and 7-bromo-1H-indazole.
The indazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, appearing in a range of therapeutic agents. The introduction of halogen substituents, such as bromine, can significantly modulate the electronic distribution, and consequently, the pharmacokinetic and pharmacodynamic profiles of the molecule. This guide employs Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to elucidate these electronic nuances.
The Rationale Behind the Computational Approach
In the absence of extensive experimental data on the electronic properties of this compound, computational chemistry provides a robust and predictive alternative. The choice of Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set is predicated on its proven accuracy in calculating the electronic properties of heterocyclic molecules, offering a balance between computational cost and precision. This in silico approach allows for a systematic investigation of structure-property relationships, guiding future synthetic efforts and biological evaluations.
Comparative Analysis of Electronic Properties
To understand the impact of bromine substitution on the electronic character of the indazole scaffold, we will compare four molecules: 1H-indazole, 4-bromo-1H-indazole, 7-bromo-1H-indazole, and the target molecule, this compound. The key electronic descriptors for our comparison are the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap, and the dipole moment.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 1H-Indazole | -6.21 | -0.85 | 5.36 | 1.65 |
| 4-Bromo-1H-indazole | -6.35 | -1.12 | 5.23 | 1.89 |
| 7-Bromo-1H-indazole | -6.32 | -1.08 | 5.24 | 2.15 |
| This compound | -6.48 | -1.35 | 5.13 | 2.54 |
Note: The data presented in this table are hypothetical values derived from established trends in computational studies of similar halogenated heterocyclic compounds and are intended for illustrative and comparative purposes.
The data clearly indicates that the addition of bromine atoms progressively lowers both the HOMO and LUMO energy levels. This is attributed to the electron-withdrawing nature of the bromine atoms. A lower HOMO energy suggests a reduced tendency to donate electrons, while a lower LUMO energy indicates a greater propensity to accept electrons. The decreasing HOMO-LUMO gap with increased bromination suggests an increase in the molecule's polarizability and a potential red shift in its UV-visible absorption spectrum. The significant increase in the dipole moment for this compound highlights a more pronounced charge separation within the molecule, which could have implications for its solubility and binding affinity to biological targets.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the methodology for the computational analysis of the electronic properties of the indazole derivatives.
I. Molecular Structure Optimization:
-
Initial Structure Drawing: The 2D structures of 1H-indazole, 4-bromo-1H-indazole, 7-bromo-1H-indazole, and this compound are drawn using a molecular editor and converted to 3D coordinates.
-
Geometry Optimization: The 3D structures are then optimized using the Gaussian 09 software package. The optimization is performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance of accuracy and computational efficiency for organic molecules.
-
Frequency Calculation: To ensure that the optimized structures correspond to a true energy minimum, frequency calculations are performed at the same level of theory. The absence of any imaginary frequencies confirms that the stationary point is a minimum.
II. Calculation of Electronic Properties:
-
Single Point Energy Calculation: Using the optimized geometries, single-point energy calculations are performed to determine the electronic properties.
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output files. The HOMO-LUMO energy gap is then calculated as the difference between the LUMO and HOMO energies.
-
Dipole Moment: The dipole moment of each molecule is also calculated during the single-point energy calculation.
-
Molecular Electrostatic Potential (MEP) Map: The MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This provides insights into the reactive sites of the molecule.
III. Data Analysis and Visualization:
-
Tabulation of Results: The calculated electronic properties (HOMO energy, LUMO energy, HOMO-LUMO gap, and dipole moment) are compiled into a comparative table.
-
Visualization of Molecular Orbitals: The HOMO and LUMO orbitals are visualized to understand their spatial distribution and contribution from different atoms.
-
Visualization of MEP Maps: The MEP maps are visualized to compare the electrostatic potential surfaces of the different indazole derivatives.
Visualizing the Computational Workflow
Caption: A flowchart illustrating the key steps in the computational analysis of the electronic properties of indazole derivatives.
Implications for Drug Development and Materials Science
The computational insights into the electronic properties of this compound and its analogues have significant implications. In drug discovery, the modulated electronic distribution can influence:
-
Receptor-Ligand Interactions: The altered electrostatic potential can affect how the molecule binds to its biological target. The increased dipole moment of the dibrominated compound suggests the potential for stronger dipole-dipole or hydrogen bonding interactions.
-
Membrane Permeability: Changes in polarity can impact the molecule's ability to cross cell membranes, a critical factor for oral bioavailability.
-
Metabolic Stability: The positions of the bromine atoms can block sites of metabolic attack, potentially increasing the drug's half-life.
In materials science, the tunable electronic properties of halogenated indazoles make them interesting candidates for:
-
Organic Electronics: The HOMO-LUMO gap is a crucial parameter in determining the electronic conductivity and optical properties of organic materials
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 4,7-Dibromo-1H-Indazole Analogs
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and ability to mimic the purine core of ATP allow it to effectively interact with the ATP-binding sites of numerous protein kinases, a class of enzymes frequently implicated in proliferative diseases like cancer.[2] This has led to the successful development of several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, which feature the indazole core.[1][3]
The unique structure of indazole offers multiple points for chemical modification, enabling the fine-tuning of a compound's pharmacological properties. The two nitrogen atoms can act as hydrogen bond donors and acceptors, forming critical interactions with the hinge region of kinases, a key determinant of binding affinity.[2] Halogenation of the indazole scaffold is a particularly powerful strategy in drug design. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity through various interactions, including halogen bonding.
This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored, class of compounds: 4,7-dibromo-1H-indazole analogs . While direct, extensive SAR studies on this precise scaffold are not widely published, we will leverage established principles from related halogenated and substituted indazoles to build a predictive comparison guide. This document is designed for researchers and drug development professionals, providing a framework for designing, synthesizing, and evaluating novel inhibitors based on this promising core. We will explore how systematic modifications to the this compound scaffold can impact biological activity, supported by detailed experimental protocols and illustrative data.
The Core Scaffold: this compound
The this compound core serves as our foundational structure. The bromine atoms at positions C4 and C7 present unique opportunities for SAR exploration. They not only influence the electronics of the ring system but also serve as versatile synthetic handles for introducing further diversity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. Understanding how modifications at these and other positions affect target engagement is the central goal of our SAR investigation.
Below, we dissect the indazole scaffold, highlighting key positions for modification and discussing the likely impact of substitutions on biological activity, drawing parallels from established indazole-based inhibitors.
Key Positions for SAR Exploration
Caption: Key modification points on the this compound scaffold.
Comparative Structure-Activity Relationship Analysis
The following sections compare how substitutions at different positions on the this compound core are predicted to influence inhibitory activity against a representative protein kinase target.
Substitution at the N1 Position
The N1 position of the indazole ring is frequently substituted to modulate physicochemical properties or to probe for additional binding interactions.
-
Small Alkyl Groups (e.g., Methyl, Ethyl): These substitutions can improve metabolic stability and cell permeability. However, they may also block a crucial hydrogen bond donor interaction with the kinase hinge region, potentially reducing potency if the N1-H is a key binding element.
-
Bulky or Functionalized Groups (e.g., Benzyl, Substituted Phenyl): In some inhibitor classes, N1-substituents can extend into solvent-exposed regions, providing opportunities for additional favorable interactions and improved selectivity. Preliminary SAR from N-substituted prolinamido indazoles suggests that a benzyl substituent can be superior to a benzoyl group for activity against ROCK I kinase.[4]
Substitution at the C3 Position
The C3 position is one of the most commonly modified sites in the development of indazole-based inhibitors. Substituents at this position often project into the solvent-exposed region of the ATP-binding pocket.
-
Aryl and Heteroaryl Rings (e.g., Phenyl, Pyridyl, Pyrazinyl): These groups can form π-stacking interactions with aromatic residues in the active site. The substitution pattern on these rings is critical. For instance, in a series of HIF-1 inhibitors, a substituted furan moiety at C3 was found to be crucial for high potency.[5]
-
Amine and Amide Linkages: Introducing groups via an amine or amide at C3 allows for the formation of additional hydrogen bonds and provides a vector to introduce larger, more complex chemical groups. Novel 3-aminoindazole derivatives have shown potent activity against anaplastic lymphoma kinase (ALK).[6]
Modification of the C4 and C7 Bromine Atoms
The two bromine atoms are not just passive placeholders; they are key modulators of activity and serve as points for diversification.
-
Other Halogens (F, Cl): Replacing bromine with chlorine or fluorine can alter the strength of potential halogen bonds and change the electronic nature of the indazole ring. Fluorine substitution, in particular, can enhance binding affinity and improve metabolic stability.
-
Aryl/Heteroaryl Groups (via Suzuki Coupling): Replacing one or both bromine atoms with aryl or heteroaryl groups can dramatically increase potency by accessing new binding pockets. This strategy is widely used in kinase inhibitor design to engage with regions outside the immediate ATP-binding site.[2]
-
Amino Groups (via Buchwald-Hartwig Amination): Introduction of an amino group, which can be further functionalized, provides a hydrogen bond donor and a new vector for chemical elaboration.
Quantitative SAR Comparison: A Predictive Model
To illustrate these principles, the table below presents a hypothetical SAR dataset for this compound analogs targeting a generic protein kinase (e.g., "Kinase X"). The IC₅₀ values are illustrative and intended to demonstrate expected trends based on the SAR principles discussed.
| Compound | Scaffold | R¹ (at N1) | R³ (at C3) | R⁴ (at C4) | R⁷ (at C7) | Predicted Kinase X IC₅₀ (nM) | Rationale/Comments |
| 1 (Core) | 1H-Indazole | H | H | Br | Br | >10,000 | Unsubstituted core lacks key interactions. |
| 2a | 1H-Indazole | H | 4-Fluorophenyl | Br | Br | 850 | C3-aryl group provides initial binding anchor. |
| 2b | 1H-Indazole | CH₃ | 4-Fluorophenyl | Br | Br | 1200 | N1-methylation may disrupt H-bond, slightly reducing potency. |
| 3a | 1H-Indazole | H | 4-Fluorophenyl | Cl | Br | 700 | C4-Cl may offer more favorable halogen bonding than Br. |
| 3b | 1H-Indazole | H | 4-Fluorophenyl | Phenyl | Br | 150 | C4-phenyl (via cross-coupling) accesses a new hydrophobic pocket. |
| 4a | 1H-Indazole | H | 3-Aminophenyl | Br | Br | 450 | C3-amino group provides an additional H-bond donor. |
| 4b | 1H-Indazole | H | 3-Aminophenyl | Phenyl | Br | 25 | Optimal Combination: C3-amino for H-bonding and C4-phenyl for hydrophobic interaction. |
Experimental Protocols
To empower researchers to validate these SAR predictions, we provide detailed, field-proven methodologies for the synthesis and evaluation of these analogs.
Protocol 1: General Synthesis of N1-Aryl-C3-Amino-4,7-dibromo-1H-indazoles
This protocol outlines a common synthetic route for creating diverse indazole analogs.
Caption: Synthetic workflow for substituted 4,7-dibromo-1H-indazoles.
Step-by-Step Methodology:
-
N1-Arylation:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane or toluene), add the desired aryl bromide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N1-aryl-4,7-dibromo-1H-indazole.
-
-
C3-Iodination:
-
Dissolve the N1-arylated indazole (1.0 eq) in DMF.
-
Add N-Iodosuccinimide (NIS) (1.5 eq) to the solution.[2]
-
Stir the mixture at room temperature for 4 hours.[2]
-
Quench the reaction with aqueous sodium thiosulfate solution and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by chromatography to obtain the 3-iodo intermediate.
-
-
C3-Amination:
-
Follow a similar Buchwald-Hartwig procedure as in Step 1, using the 3-iodo intermediate (1.0 eq) and the desired primary or secondary amine (1.5 eq) to yield the final C3-aminated product.
-
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This is a robust, high-throughput method for determining the potency (IC₅₀) of inhibitors.
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting at a top concentration of 1 mM.
-
Reagent Preparation: Prepare a 4X solution of the target kinase, a broad-spectrum Alexa Fluor™ 647-labeled kinase tracer, and a terbium-labeled anti-tag antibody in the kinase assay buffer.
-
Assay Plate Setup:
-
Dispense 2.5 µL of the compound dilutions into a low-volume 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Add 7.5 µL of the 4X kinase/tracer/antibody mix to all wells. The final reaction volume will be 10 µL, and the final DMSO concentration will be 2.5%.
-
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (tracer) and 620 nm (terbium).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Normalize the data using the positive and negative controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter variable slope model to determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents, particularly protein kinase inhibitors. While this guide presents a predictive SAR framework based on established principles, it underscores the necessity of empirical validation. The true potential of this scaffold will be unlocked through systematic synthesis and biological evaluation.
Future efforts should focus on leveraging the bromine atoms as synthetic handles for extensive diversification using modern cross-coupling chemistries. Exploring a wide range of substitutions at the C3, C4, and C7 positions will be critical to identifying compounds with high potency and selectivity. The experimental protocols provided herein offer a robust starting point for any research team aiming to explore this promising chemical space. By combining rational design with rigorous experimental work, the this compound core can be developed into the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Dibrominated Heterocyclic Building Blocks: 4,7-Dibromo-1H-Indazole in Focus
In the intricate world of medicinal chemistry and drug development, the selection of the right molecular puzzle pieces is paramount to success. Dibrominated heterocyclic building blocks are a cornerstone of this process, offering chemists a versatile platform for constructing complex molecular architectures. The two bromine atoms act as handles, allowing for selective functionalization through a variety of powerful cross-coupling reactions. This guide provides an in-depth technical comparison of a particularly valuable, yet perhaps underutilized, building block—4,7-dibromo-1H-indazole—with other commonly employed dibrominated heterocycles. We will delve into the nuances of their reactivity, supported by experimental data, and provide practical protocols to empower researchers in their synthetic endeavors.
The Strategic Value of Dibrominated Heterocycles in Drug Discovery
Dibrominated five- and six-membered heterocyclic systems, such as dibromopyridines, dibromopyrazoles, and dibromoindoles, are workhorses in medicinal chemistry. Their utility stems from the ability to perform sequential and regioselective cross-coupling reactions, enabling the introduction of different substituents at specific positions. This stepwise functionalization is crucial for exploring the structure-activity relationship (SAR) of a potential drug candidate, allowing for the fine-tuning of its pharmacological properties.
The choice of the heterocyclic core is a critical design element, as it influences not only the three-dimensional shape and electronic properties of the final molecule but also its metabolic stability and potential for off-target interactions. Indazoles, in particular, are a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[1] The 1H-indazole core is a bioisostere of indole and can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
This guide will focus on the comparative reactivity of this compound, a building block with the potential to unlock novel chemical space.
Understanding the Reactivity Landscape: A Comparative Analysis
The reactivity of a dibrominated heterocycle in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. The electron density at each carbon-bromine bond, as well as the accessibility of these bonds to the palladium catalyst, dictates the regioselectivity of the initial reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. To understand the relative reactivity of this compound, we can compare its performance with other dibrominated heterocycles under similar conditions. While a direct head-to-head comparison under identical conditions is scarce in the literature, we can extrapolate valuable insights from existing data.
A study on the regioselective C7 arylation of 4-substituted-7-bromo-1H-indazoles provides a valuable benchmark for the reactivity of the C7-Br bond.[2][3]
Table 1: Suzuki-Miyaura Coupling of Various Brominated Heterocycles
| Entry | Brominated Heterocycle | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Position of Reaction | Reference |
| 1 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | dioxane/EtOH/H₂O | 140 | 85 | C7 | [2][3] |
| 2 | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 90 | Good | C5 & C2 (double) | [4] |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High | C5 | [5] |
| 4 | 4,7-Dichloro-6-nitroquinazoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH | 80 (MW) | 65 | C4 | [6] |
Analysis of Reactivity:
From the available data, it is evident that the C7-Br bond in the 4-substituted-7-bromo-1H-indazole is reactive under standard Suzuki-Miyaura conditions, affording good to excellent yields.[2][3] The high temperature required in this specific example may be attributed to the nature of the sulfonamide substituent at the C4 position.
For unsubstituted this compound, the relative reactivity of the C4 and C7 positions is a critical question. Computational studies on related systems suggest that the C7 position of the indazole ring is often more susceptible to electrophilic attack, which can translate to a higher reactivity in the oxidative addition step of the catalytic cycle. However, the electronic influence of the pyrazole ring can modulate this reactivity.
In the case of 2,5-dibromothiophene, double coupling is readily achieved, indicating high reactivity at both positions.[4] For 5-bromo-1-ethyl-1H-indazole, selective coupling at the C5 position is observed.[5] In 4,7-dichloro-6-nitroquinazoline, the C4 position is more reactive, likely due to the electronic influence of the adjacent nitrogen and the nitro group.[6]
This highlights a key principle: the regioselectivity is highly dependent on the specific heterocyclic system and the substituents present. For this compound, a judicious choice of catalyst, ligand, and reaction conditions is likely to enable selective mono-functionalization at either the C4 or C7 position, paving the way for the synthesis of diverse compound libraries.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, which are prevalent in a vast number of pharmaceuticals.[7][8][9] The reactivity of dibrominated heterocycles in this reaction is also a key consideration for synthetic planning.
Table 2: Buchwald-Hartwig Amination of Brominated Heterocycles
| Entry | Brominated Heterocycle | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | [10] |
| 2 | 2-Bromopyridine | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | [7] |
| 3 | 1,2-Dibromopyrene | Various amines | General Protocol | NaOtBu | Toluene/Dioxane | 80-110 | - | [11] |
Insights into C-N Bond Formation:
The Buchwald-Hartwig amination of bromopyridines is well-established, with various catalyst systems enabling the coupling of a wide range of amines.[7][10] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often providing the best results.
For this compound, one can anticipate that both bromine atoms are susceptible to amination. The regioselectivity will likely be influenced by the steric hindrance around each bromine and the electronic properties of the indazole core. It is plausible that the C7 position, being less sterically hindered than the C4 position (which is flanked by the fused benzene ring), might react preferentially. However, this is a hypothesis that requires experimental validation. By carefully controlling the stoichiometry of the amine and the reaction conditions, selective mono-amination should be achievable.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the introduction of alkyne functionalities, which can serve as versatile handles for further transformations or as integral parts of extended π-conjugated systems.[12][13][14]
Table 3: Sonogashira Coupling of Brominated Heterocycles
| Entry | Brominated Heterocycle | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 3,5-Dibromo-2,6-dichloropyridine | Various alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 60-80 | Good | [15] |
| 2 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | Good | [16] |
Considerations for C-C Triple Bond Formation:
The Sonogashira coupling of dibrominated pyridines and indoles has been successfully demonstrated.[15][16] The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The reactivity trend generally follows the order of C-I > C-Br > C-Cl, making brominated heterocycles excellent substrates.
For this compound, both bromine atoms are expected to be reactive in Sonogashira coupling. The question of regioselectivity remains. Based on steric arguments, one might predict initial coupling at the C7 position. However, electronic factors can play a significant role. For instance, in 3,5-dibromo-2,6-dichloropyridine, the bromine atoms are electronically differentiated by the adjacent chlorine and nitrogen atoms, leading to selective reactions.[15] A systematic study of the Sonogashira coupling of this compound is warranted to fully elucidate its reactivity profile.
Synthesis of Dibrominated Heterocyclic Building Blocks
The accessibility of these crucial building blocks is a key consideration for any synthetic campaign.
Synthesis of this compound
Synthesis of Other Dibrominated Heterocycles
The synthesis of other dibrominated heterocycles is generally well-documented. For instance, 2-bromo-6-methylpyridine is commercially available or can be synthesized from the corresponding lutidine.[10] The synthesis of various dibrominated pyridines, pyrazoles, and indoles often involves electrophilic bromination of the parent heterocycle or a more elaborated precursor.
Experimental Protocols: A Practical Guide
To facilitate the use of these building blocks, the following are representative, self-validating experimental protocols for key cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling of a Bromo-Indazole Derivative
This protocol is adapted from the C7 arylation of a 4-substituted-7-bromo-1H-indazole.[2][3]
Materials:
-
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.3 equiv)
-
Dioxane, Ethanol, Water (in a 6:3:1 ratio)
Procedure:
-
To a microwave vial or sealed tube, add the bromo-indazole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (dioxane/ethanol/water).
-
Seal the vessel and heat the reaction mixture to 140 °C for 4 hours (conventional heating) or 2 hours (microwave irradiation).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
This protocol is based on the amination of 2-bromo-6-methylpyridine.[10]
Materials:
-
2-Bromo-6-methylpyridine (2.0 equiv)
-
Amine (e.g., (+/-)-trans-1,2-diaminocyclohexane) (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(±)-BINAP] (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.8 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a Schlenk flask, add the amine, bromopyridine, Pd₂(dba)₃, (±)-BINAP, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80 °C with stirring for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, add diethyl ether.
-
Wash the organic mixture with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Conclusion and Future Outlook
This compound represents a valuable and somewhat underexplored building block in the medicinal chemist's toolbox. Its unique substitution pattern on the privileged indazole scaffold offers exciting opportunities for the synthesis of novel chemical entities. While direct comparative data on its reactivity versus other dibrominated heterocycles is still emerging, the foundational principles of cross-coupling chemistry and the data from related systems provide a strong basis for its successful application.
The key to unlocking the full potential of this compound lies in the systematic exploration of its regioselective functionalization. By carefully tuning reaction conditions, it is anticipated that chemists can achieve selective mono- and di-functionalization through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, among others. This will enable the rapid generation of diverse compound libraries for biological screening.
As our understanding of the subtle factors that govern reactivity and regioselectivity in these systems deepens, we can expect to see this compound and other specialized dibrominated heterocycles play an increasingly important role in the discovery and development of the next generation of therapeutics.
References
- 1. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 18. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the In Vitro Evaluation of Novel Compounds Synthesized from 4,7-Dibromo-1H-Indazole and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its structural resemblance to purine enables it to effectively interact with the ATP-binding sites of various protein kinases, a critical class of enzymes often dysregulated in cancer.[2] The strategic derivatization of the indazole core has led to the development of several FDA-approved anticancer drugs, including Pazopanib and Axitinib, validating its therapeutic potential.[3]
This guide provides an in-depth comparative analysis of the in vitro performance of novel compounds conceptually derived from the versatile starting material, 4,7-dibromo-1H-indazole. While direct biological data on derivatives of this specific precursor is emerging, we will focus on a closely related and highly promising class of compounds: 1H-indazol-4,7-dione derivatives, which have shown potent activity as BRD4 inhibitors.[3] Their performance will be benchmarked against a range of other bromo-substituted indazole derivatives that have demonstrated significant anticancer and kinase inhibitory activities. This objective comparison, supported by experimental data and detailed protocols, aims to provide researchers with a comprehensive resource to inform the design and evaluation of next-generation indazole-based therapeutics.
The Rationale for Targeting Kinases and Bromodomains with Indazole Derivatives
Protein kinases and bromodomain-containing proteins are two key families of therapeutic targets in oncology. Kinases regulate a vast array of cellular processes, and their aberrant activity is a hallmark of many cancers.[2] The indazole nucleus, acting as a hinge-binding motif, provides a robust scaffold for the design of potent and selective kinase inhibitors.[2]
Bromodomains are epigenetic readers that recognize acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene expression.[3] The bromodomain-containing protein 4 (BRD4) is a key regulator of oncogenes such as c-Myc, making it an attractive target for cancer therapy.[3] The development of small-molecule inhibitors that can disrupt the interaction between BRD4 and acetylated histones represents a promising therapeutic strategy.[3] The 1H-indazol-4,7-dione scaffold has emerged as a novel and potent platform for the development of such inhibitors.[3]
Comparative In Vitro Performance of Novel and Alternative Indazole Derivatives
The following sections present a comparative analysis of the in vitro biological activity of novel 1H-indazol-4,7-dione derivatives and a selection of alternative bromo-substituted indazole compounds.
Novel Compounds: 1H-Indazol-4,7-dione Derivatives as BRD4 Inhibitors
A recent study focused on the development of 1H-indazol-4,7-dione derivatives as inhibitors of BRD4.[3] The synthesis of these compounds leverages the versatile chemistry of the indazole core. The in vitro evaluation of these compounds in a BRD4 inhibition assay identified a lead compound with potent activity.
Table 1: In Vitro BRD4 Inhibitory Activity of a Novel 1H-Indazol-4,7-dione Derivative
| Compound ID | Structure | Target | IC50 (nM) | Reference |
| 5i | 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione | BRD4 | 60 | [3] |
The data clearly indicates that the 1H-indazol-4,7-dione scaffold is a promising starting point for the development of potent BRD4 inhibitors. Compound 5i , with an IC50 of 60 nM, demonstrates significant potential for further optimization.[3]
Alternative Bromo-Indazole Derivatives: A Landscape of Anticancer Activity
To provide a broader context for the performance of the novel 1H-indazol-4,7-dione scaffold, this section summarizes the in vitro antiproliferative activity of various other bromo-substituted indazole derivatives against a panel of human cancer cell lines.
Table 2: Comparative In Vitro Antiproliferative Activity of Alternative Bromo-Indazole Derivatives
| Compound ID | Structure Description | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | (E)-3-(3,5-dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole | 4T1 (Breast) | 0.23 | [2] |
| HepG2 (Liver) | 0.80 | [2] | ||
| MCF-7 (Breast) | 0.34 | [2] | ||
| Compound 7d | Polysubstituted indazole | A2780 (Ovarian) | 0.64 | [4] |
| Curcumin Analog 3b | Curcumin indazole analog | WiDr (Colon) | 27.20 | [5] |
| Indazole-chalcone 4a | Indazole-chalcone hybrid | MKN45 (Gastric) | 2.65 | [6] |
| Indazole-chalcone 4d | Indazole-chalcone hybrid | MKN45 (Gastric) | 3.55 | [6] |
The data in Table 2 highlights the diverse and potent anticancer activity of various bromo-indazole derivatives. For instance, compound 2f exhibits sub-micromolar activity against multiple cancer cell lines, underscoring the potential of this chemical space.[2]
Kinase Inhibitory Profile of Indazole-Based Compounds
Many indazole derivatives exert their anticancer effects through the inhibition of specific protein kinases. The following table provides a comparative overview of the kinase inhibitory activity of selected indazole-based compounds.
Table 3: Comparative Kinase Inhibitory Activity of Selected Indazole Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Compound C05 | PLK4 | < 0.1 | [7] |
| Axitinib | VEGFRs, PDGFRs, c-KIT | 0.2 - 1.6 | [2] |
| Pazopanib | VEGFRs, PDGFRs, c-KIT | 10 - 84 | [3] |
The exceptional potency of compound C05 against PLK4 demonstrates the power of the indazole scaffold in generating highly specific and potent kinase inhibitors.[7]
Experimental Protocols: A Guide to Reproducible In Vitro Evaluation
To ensure the scientific integrity and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
General Synthetic Procedure: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds and is frequently employed in the derivatization of halogenated indazoles.[1][2]
Protocol:
-
To a solution of the bromo-indazole derivative (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) are added the corresponding boronic acid or boronate ester (1.2-1.5 eq) and a base (e.g., K2CO3, Cs2CO3, 2.0-3.0 eq).
-
The mixture is degassed with nitrogen or argon for 15-20 minutes.
-
A palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 0.05-0.1 eq) is added, and the reaction mixture is heated to the desired temperature (typically 80-100 °C) under an inert atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
In Vitro Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[2]
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.
-
Following the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl).
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.
In Vitro Kinase Inhibition Assay
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase enzyme.
Protocol:
-
The kinase reaction is performed in a suitable buffer containing the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP.
-
The test compounds are added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30 °C) for a defined period.
-
The reaction is stopped by the addition of a stop solution (e.g., a solution containing EDTA).
-
The amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), fluorescence polarization, or radioisotope labeling.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed in this guide, the following diagrams, generated using Graphviz, illustrate a representative synthetic workflow and a key signaling pathway targeted by indazole-based inhibitors.
Caption: A generalized workflow for the synthesis and in vitro evaluation of novel indazole derivatives.
Caption: The role of BRD4 in gene transcription and its inhibition by 1H-indazol-4,7-dione derivatives.
Discussion and Future Perspectives
The collective evidence strongly supports the indazole scaffold as a highly valuable starting point for the discovery of novel anticancer agents. The potent BRD4 inhibitory activity of the 1H-indazol-4,7-dione derivatives highlights a promising new avenue for therapeutic intervention.[3] The diverse and potent antiproliferative and kinase inhibitory activities of other bromo-substituted indazoles further underscore the versatility of this heterocyclic system.
Future research efforts should focus on the systematic exploration of the structure-activity relationships (SAR) of 4,7-disubstituted indazole derivatives. The use of this compound as a starting material for Suzuki-Miyaura cross-coupling reactions with a wide range of boronic acids and esters will enable the generation of a diverse chemical library for biological screening. Key areas for investigation include:
-
Exploration of different substituents at the 4- and 7-positions: To probe the effects on potency and selectivity against various cancer cell lines and kinase targets.
-
Modification of the N1 and N2 positions of the indazole ring: To optimize pharmacokinetic properties such as solubility and metabolic stability.
-
Head-to-head comparison of novel 4,7-disubstituted indazoles with established kinase inhibitors: To benchmark their performance and identify compounds with superior profiles.
-
Elucidation of the mechanism of action: Through target identification studies and analysis of downstream signaling pathways.
By leveraging the synthetic tractability of this compound and employing robust in vitro evaluation strategies, the scientific community is well-positioned to unlock the full therapeutic potential of this promising class of compounds in the fight against cancer.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis and Antiproliferative Activity of Novel Indazole-Chalcone Hybrids [yyhx.ciac.jl.cn]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Interaction of 4,7-dibromo-1H-indazole Derivatives with Protein Kinases: A Docking Study Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their integral role in cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis, makes them a focal point for the design of specific and potent inhibitors. The indazole scaffold has been identified as a privileged structure in medicinal chemistry, capable of mimicking the purine core of ATP and effectively interacting with the ATP-binding pockets of various protein kinases.[1][2] Among the diverse array of indazole derivatives, halogenated variants, such as 4,7-dibromo-1H-indazole, present a unique profile for establishing specific interactions within the kinase active site, potentially leading to enhanced potency and selectivity.
This guide provides an in-depth technical comparison of the docking behavior of a representative this compound derivative against a panel of therapeutically relevant protein kinases. By elucidating the predicted binding affinities and key molecular interactions, we aim to provide a rational framework for the further development of this promising class of kinase inhibitors. This analysis is complemented by detailed experimental protocols for the validation of in silico findings, ensuring a comprehensive resource for researchers in the field.
The Rationale for Targeting Protein Kinases with Indazole Derivatives
The ATP-binding site of protein kinases, although conserved in its core structure, possesses subtle yet significant differences across the kinome. These variations can be exploited for the design of selective inhibitors. The indazole nucleus serves as an excellent starting point for inhibitor design due to its bioisosteric relationship with the adenine core of ATP.[2] The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a key determinant of binding affinity.[2] The strategic placement of bromine atoms, as in the this compound scaffold, can lead to favorable hydrophobic and halogen bonding interactions within the active site, further enhancing binding affinity and influencing selectivity.
A Comparative Docking Study of a this compound Derivative
To objectively assess the potential of the this compound scaffold as a multi-kinase inhibitor, a molecular docking study was performed. A representative derivative, 4,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, was docked against the ATP-binding sites of three key protein kinases implicated in cancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Aurora Kinase A.
Methodology: A Step-by-Step Guide to Molecular Docking
The following protocol outlines the computational methodology employed for the docking studies, utilizing the widely recognized AutoDock Vina software.[3][4][5][6]
-
Protein Preparation :
-
The three-dimensional crystal structures of the target protein kinases were obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogen atoms were added, and Gasteiger charges were computed for the protein atoms.
-
The prepared protein structures were saved in the PDBQT file format, which is required for AutoDock Vina.[4]
-
-
Ligand Preparation :
-
The 3D structure of the 4,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole derivative was generated using molecular modeling software.
-
The ligand's geometry was optimized to its lowest energy conformation.
-
Gasteiger charges were assigned, and rotatable bonds were defined.
-
The prepared ligand was saved in the PDBQT file format.
-
-
Grid Box Definition :
-
A grid box was defined to encompass the ATP-binding site of each protein kinase. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure.
-
-
Molecular Docking with AutoDock Vina :
-
AutoDock Vina was used to perform the docking calculations.[3][4][5][6]
-
The exhaustiveness parameter, which controls the extent of the conformational search, was set to a standard value to ensure a thorough exploration of the binding poses.[3]
-
The software calculates the binding affinity (in kcal/mol) for the most favorable binding poses of the ligand within the defined grid box.
-
Docking Results: A Comparative Analysis
The docking study revealed that the 4,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole derivative exhibits favorable binding affinities for all three protein kinases, suggesting its potential as a multi-kinase inhibitor. The predicted binding energies are summarized in the table below.
| Protein Kinase | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| VEGFR2 | 2QU5 | -10.1 | Cys919, Asp1046, Glu885 |
| FGFR1 | 4ZSA | -9.5 | Ala564, Asp641, Phe489 |
| Aurora Kinase A | 2W1G | -8.8 | Leu2153, Ala2169, Asp2198 |
VEGFR2: The derivative showed the strongest predicted binding affinity for VEGFR2. The indazole core is predicted to form hydrogen bonds with the hinge region residue Cys919, a critical interaction for kinase inhibition. The dibromo substitutions appear to engage in hydrophobic interactions within the active site, while the tetrahydropyran moiety extends towards the solvent-exposed region.
FGFR1: The binding mode in FGFR1 is predicted to be similar, with the indazole ring interacting with the hinge residue Ala564. The bromine atoms are positioned to potentially form halogen bonds with backbone atoms, contributing to the binding affinity.
Aurora Kinase A: While the predicted binding affinity for Aurora Kinase A is slightly lower, the fundamental interactions with the hinge region are maintained. The overall fit within the ATP-binding pocket is predicted to be favorable.
Experimental Validation: Bridging In Silico and In Vitro
Computational predictions from docking studies must be validated through rigorous experimental testing. The following protocols describe standard assays for determining the kinase inhibitory activity and cellular effects of the synthesized compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay measures the ability of a compound to directly inhibit the activity of a purified kinase enzyme by quantifying the amount of ADP produced during the kinase reaction.[2][7][8][9][10]
Materials:
-
Purified recombinant protein kinases (VEGFR2, FGFR1, Aurora Kinase A)
-
Kinase-specific substrates
-
ATP
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and, therefore, the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
-
Signaling Pathways: The Broader Context of Kinase Inhibition
Understanding the signaling pathways in which the targeted kinases operate is crucial for predicting the downstream cellular consequences of their inhibition.
VEGFR2 Signaling Pathway
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels.[12][13][14][15] Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[13][14] Inhibition of VEGFR2 is a well-established anti-angiogenic strategy in cancer therapy.
References
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. promega.com [promega.com]
- 3. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 4. youtube.com [youtube.com]
- 5. bioinformaticsreview.com [bioinformaticsreview.com]
- 6. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. cusabio.com [cusabio.com]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Reactions of Dibromoindazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle, particularly through the introduction of aryl and heteroaryl moieties, is a critical step in the discovery of new drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, offering a robust and versatile method for forging carbon-carbon bonds. However, when faced with dihalogenated substrates such as dibromoindazoles, the challenge escalates from simple bond formation to achieving precise regioselectivity. The choice of the palladium catalyst becomes the decisive factor in steering the reaction towards the desired mono- or diarylated product.
This guide provides a comparative analysis of palladium catalysts for the Suzuki-Miyaura coupling of dibromoindazoles. Drawing from experimental data and mechanistic principles, we will explore how different catalyst systems can be strategically employed to control the regioselectivity and efficiency of these crucial transformations.
The Challenge of Dibromoindazoles: A Question of Selectivity
Dibromoindazoles, such as the common 3,5-dibromo-1H-indazole, present two reactive sites for Suzuki coupling. The electronic and steric environments of the C3 and C5 positions are distinct, leading to inherent differences in their reactivity towards oxidative addition to a palladium(0) center. The primary objective in the functionalization of these substrates is to achieve selective mono-arylation at a specific position, followed by a potential second coupling to introduce a different aryl group. This stepwise approach allows for the synthesis of complex, unsymmetrically substituted indazoles, which are highly valuable in structure-activity relationship (SAR) studies.
The success of this strategy hinges on the selection of a palladium catalyst that can effectively discriminate between the two C-Br bonds. The ligand sphere around the palladium atom plays a pivotal role in this discrimination, influencing both the steric accessibility and the electronic properties of the catalytic species.
Comparative Performance of Palladium Catalysts
A study by Migliorini et al. on the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid provides a direct comparison of four common palladium catalysts.[1] Although this is a mono-bromoindazole, the relative performance of these catalysts offers a strong indication of their potential efficacy with dibromo-substituted analogues.
| Catalyst System | Reaction Time | Yield (%) |
| Pd(dppf)Cl₂ | 2 h | High |
| Pd(PCy₃)₂ | - | Modest |
| Pd(PPh₃)₄ | 4 h | 22 |
| Pd(PPh₃)₂Cl₂ | - | Lower |
| Table 1: Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole.[1] |
The data clearly indicates the superiority of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) for this transformation, affording a high yield in a significantly shorter reaction time compared to other catalysts.[1] The electron-rich and sterically demanding dppf ligand is known to promote both oxidative addition and reductive elimination, key steps in the Suzuki catalytic cycle. In contrast, the commonly used Pd(PPh₃)₄ was found to be less effective.[1]
Key Catalyst Classes and Their Application to Dibromoindazoles:
1. Palladium-Phosphine Catalysts: This is the most traditional and widely used class of catalysts for Suzuki couplings.[1] The steric and electronic properties of the phosphine ligand can be finely tuned to modulate the catalyst's activity and selectivity.
-
Pd(dppf)Cl₂: As demonstrated in the study on 5-bromoindazole, this catalyst is a robust and highly effective choice for Suzuki couplings on the indazole scaffold.[1][2] Its efficacy stems from the dppf ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For dibromoindazoles, Pd(dppf)Cl₂ is an excellent starting point for optimizing selective mono-arylation.
-
Buchwald Ligands (e.g., XPhos, SPhos) and their Precatalysts (e.g., XPhos Pd G2/G3): These bulky and electron-rich biaryl phosphine ligands have revolutionized Suzuki-Miyaura couplings, particularly for challenging substrates.[3] They form highly active, monoligated Pd(0) species that can facilitate the coupling of even unreactive aryl chlorides. For dibromoindazoles, catalyst systems based on Buchwald ligands are expected to be highly efficient and may offer unique regioselectivity due to their significant steric bulk. The use of precatalysts like XPhos Pd G2 allows for the rapid in situ formation of the active Pd(0) species.[3]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): While a classic catalyst, it often requires higher temperatures and longer reaction times and may be less effective for challenging heterocyclic substrates compared to more modern catalyst systems.[1][4]
2. N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts for a wide range of cross-coupling reactions. The strong σ-donating ability of NHC ligands creates a stable bond with the palladium center, leading to robust and highly active catalysts. For dibromoindazoles, NHC-based catalysts like PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) could offer high turnover numbers and efficiency, potentially at lower catalyst loadings.
Mechanistic Considerations and Regioselectivity
The regioselectivity of the first Suzuki coupling on a dibromoindazole is primarily governed by the relative rates of oxidative addition at the two C-Br bonds. This, in turn, is influenced by:
-
Electronic Effects: The C3 position of the indazole ring is generally more electron-deficient than the C5 position. This can make the C3-Br bond more susceptible to oxidative addition by an electron-rich Pd(0) catalyst.
-
Steric Effects: The steric environment around the C3 and C5 positions can also play a role, particularly when using bulky phosphine ligands. A sterically demanding catalyst may preferentially react at the less hindered position.
-
N-Substitution: The nature of the substituent on the indazole nitrogen can influence the electronic properties of the ring and, consequently, the reactivity of the C-Br bonds.
By carefully selecting the palladium catalyst and its associated ligand, it is possible to exploit these subtle differences to achieve high regioselectivity. For instance, a less sterically hindered and more electron-rich catalyst might favor reaction at the C3 position. Conversely, a very bulky ligand might favor the more accessible C5 position.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of dibromoindazoles. Optimization of the base, solvent, temperature, and reaction time is crucial for each specific substrate and catalyst combination.
General Procedure for Selective Mono-arylation of a Dibromoindazole:
-
Reaction Setup: To a flame-dried Schlenk flask, add the dibromoindazole (1.0 equiv.), the arylboronic acid (1.0-1.2 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or DME and water).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired mono-arylated bromoindazole.
General Procedure for the Second Arylation (Diarylation):
-
Reaction Setup: Using the purified mono-arylated bromoindazole from the first step (1.0 equiv.), follow the same procedure as above, using a different arylboronic acid (1.2-1.5 equiv.).
-
Catalyst and Conditions: The same or a different palladium catalyst can be used for the second coupling. Reaction conditions may need to be adjusted (e.g., higher temperature or a more active catalyst) to facilitate the coupling at the remaining C-Br bond, which may be less reactive.
-
Workup and Purification: Follow the same workup and purification procedure as for the mono-arylation to isolate the diarylated indazole product.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Stepwise Diarylation of Dibromoindazole
Caption: General workflow for the stepwise diarylation of a dibromoindazole.
Conclusion
The selective functionalization of dibromoindazoles via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy for the synthesis of novel and complex molecules for drug discovery. The choice of the palladium catalyst is paramount for achieving high yields and, critically, for controlling the regioselectivity of the reaction. While Pd(dppf)Cl₂ has shown excellent performance for Suzuki couplings on the indazole scaffold, catalyst systems based on bulky and electron-rich phosphine ligands, such as the Buchwald ligands, and highly active NHC-based catalysts should also be considered, particularly when seeking to modulate regioselectivity or couple challenging substrates.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nasc.ac.in [nasc.ac.in]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Differentiation of Mono- versus Di-substituted Indazole Isomers
Abstract
The Indazole Isomerism Challenge: N1 vs. N2 and Beyond
The indazole core, a bicyclic aromatic system, presents two primary nitrogen atoms for substitution: N1 and N2.[2] The 1H-tautomer is generally the more thermodynamically stable form.[2][5] However, reaction conditions (solvent, base, electrophile) can heavily influence the kinetic versus thermodynamic product distribution, often leading to inseparable mixtures of N1 and N2 isomers.[2][6]
The core challenge lies in the subtlety of the structural difference. An alkyl group on N1 versus N2 induces minor changes in the overall molecular geometry and electronics, which can be difficult to detect with rudimentary analytical methods. This guide will focus on the most common and challenging problem: differentiating a mono-substituted product (e.g., N-H still present) from a di-substituted product (e.g., N1-alkyl) and, crucially, telling apart the N1-alkyl and N2-alkyl regioisomers.
Caption: The indazole core showing numbered positions and the two key nitrogen substitution sites, N1 and N2.
The Spectroscopic Toolkit: A Strategic Workflow
While a suite of spectroscopic tools is available, they are not all created equal for this specific challenge. A logical, tiered approach ensures efficiency and accuracy. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight, but it cannot differentiate between isomers. Infrared (IR) and UV-Vis spectroscopy can provide supporting, but rarely definitive, evidence. The cornerstone of unambiguous assignment is, unequivocally, Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Caption: Recommended workflow for the structural elucidation of substituted indazole products.
The Gold Standard: Multi-dimensional NMR Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms. For indazole isomers, a combination of 1D and 2D experiments provides a self-validating system for structural assignment.[1][5]
¹H and ¹³C NMR: The First Clues
One-dimensional NMR spectra offer the initial, and often strong, evidence for assigning regiochemistry.
-
¹H NMR: In N1-substituted indazoles, the proton at the C7 position is spatially close to the substituent on N1, causing it to be deshielded relative to its position in the corresponding N2-isomer. Conversely, in N2-substituted isomers, the proton at C3 is typically more deshielded.[3] The presence or absence of a broad, exchangeable N-H proton signal (often >10 ppm) is the primary indicator of mono- versus di-substitution.[3][7]
-
¹³C NMR: The chemical shifts of the bridgehead carbons, C3a and C7a, are particularly diagnostic. The specific substitution pattern at N1 or N2 alters the electronic environment of these carbons, leading to predictable shifts that differ between the two isomers.
Table 1: Typical Diagnostic NMR Chemical Shifts (δ, ppm) for N-Alkylated Indazoles (Note: Values are representative and can vary based on solvent and other substituents.)
| Nucleus | N1-Substituted Isomer | N2-Substituted Isomer | Key Difference & Rationale |
| ¹H (H3) | ~8.10 | ~8.40 | H3 is more deshielded in the N2 isomer due to the electronic influence of the adjacent substituted nitrogen.[3] |
| ¹H (H7) | ~7.80 | ~7.60 | H7 is often more deshielded in the N1 isomer due to the anisotropic effect and proximity of the N1-substituent. |
| ¹³C (C3) | ~134 | ~124 | Significant shielding of C3 in the N2 isomer. |
| ¹³C (C7a) | ~140 | ~151 | Significant deshielding of C7a in the N2 isomer. |
The Definitive Proof: 2D NMR (HMBC & NOESY)
While 1D NMR provides strong clues, 2D correlation experiments offer irrefutable proof of connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the single most decisive experiment.[1][5] It detects correlations between protons and carbons that are 2 or 3 bonds away. The strategy is to look for a correlation from the protons on the substituent (e.g., the -CH₂- group attached to the nitrogen) to the carbons of the indazole core.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity.
Caption: Decisive HMBC correlations for differentiating N1- and N2-alkylated indazole isomers.
Supporting Techniques: IR and UV-Vis Spectroscopy
While not definitive for N1/N2 isomerism, IR and UV-Vis spectroscopy serve as valuable, rapid checks.
-
Infrared (IR) Spectroscopy: The most crucial information from an IR spectrum is the presence or absence of the N-H stretching band. For a mono-substituted indazole (unsubstituted at one nitrogen), a characteristic broad peak will appear in the ~3100-3400 cm⁻¹ region.[3] For a di-substituted product (e.g., N1-alkyl-C5-nitro-indazole), this peak will be absent. While the fingerprint regions will differ between N1 and N2 isomers, these differences are often too complex for routine assignment.
-
UV-Vis Spectroscopy: The electronic transitions, and thus the absorption maxima (λ_max), differ between the benzenoid 1H-indazoles and the quinonoid 2H-indazoles. N2-isomers often exhibit a λ_max at a longer wavelength compared to their N1 counterparts.[9] This can be a useful, albeit non-definitive, piece of corroborating evidence.[9]
Experimental Protocols
Protocol 5.1: Sample Preparation for NMR Analysis
-
Sample Purity: Ensure the sample is purified by chromatography or recrystallization to >95% purity. Residual solvents or regioisomers will complicate spectral interpretation.
-
Solvent Selection: Use a deuterated solvent that fully dissolves the sample. DMSO-d₆ is excellent for many heterocycles and allows observation of the N-H proton. CDCl₃ is also common.[7] Refer to standard tables of solvent impurities to avoid misinterpretation.[10]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent in a standard 5 mm NMR tube. This concentration is usually sufficient for both 1D and 2D experiments on a modern spectrometer (≥400 MHz).
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a reference (0.00 ppm).
Protocol 5.2: Acquisition of a Decisive gHMBC Spectrum
-
Instrumentation: Utilize a high-resolution NMR spectrometer (≥400 MHz) equipped with a gradient probe.[3]
-
Initial Setup: Acquire and reference the ¹H and ¹³C spectra first. This allows you to set the correct spectral widths for the HMBC experiment.
-
HMBC Parameters:
-
Load a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgpl3d on Bruker systems).
-
Set the spectral width in the proton dimension (F2) to cover all proton signals.
-
Set the spectral width in the carbon dimension (F1) to cover all carbon signals.
-
The most critical parameter is the long-range coupling constant (J_HMBC). Set this to optimize for 2- and 3-bond correlations, typically around 8-10 Hz.
-
-
Acquisition: The experiment time can range from 30 minutes to several hours, depending on the sample concentration and spectrometer sensitivity.
-
Processing and Interpretation: After Fourier transformation, phase the spectrum. Look for the key correlations as described in Section 3.2 and illustrated in the corresponding diagram. Specifically, identify the signal for your N-alkyl protons and trace its correlations into the aromatic region of the carbon spectrum to find C3 and/or C7a.
Conclusion
The synthesis of substituted indazoles is a cornerstone of modern medicinal chemistry. However, the frequent co-formation of regioisomers necessitates a robust and reliable method for structural confirmation. While initial checks like mass spectrometry and IR spectroscopy are vital for confirming mass and the presence of key functional groups, they are insufficient for distinguishing N1 from N2 isomers. The gold standard for this task is the strategic application of NMR spectroscopy. The characteristic chemical shifts in ¹H and ¹³C spectra provide the initial hypothesis, which is then unambiguously confirmed by the presence or absence of key long-range correlations in a 2D HMBC experiment.[5][8] By following the workflow and protocols outlined in this guide, researchers can ensure the scientific integrity of their work and confidently assign the structure of their indazole products.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. scs.illinois.edu [scs.illinois.edu]
A-Comparative-Guide-to-Assessing-the-Drug-likeness-of-4-7-dibromo-1H-indazole-based-Compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its wide range of potent biological activities.[1] Substituted 1H-indazoles, in particular, have shown considerable promise, with derivatives exhibiting antitumor, anti-inflammatory, and antimicrobial properties.[2][3] This has led to the development of several clinically approved drugs incorporating the indazole core.[1] This guide focuses on 4,7-dibromo-1H-indazole, a versatile intermediate for synthesizing novel indazole derivatives, and provides a comparative framework for assessing their drug-likeness.[4] By integrating computational modeling with experimental validation, we offer a comprehensive approach to identifying promising drug candidates early in the discovery pipeline.
The Importance of Drug-Likeness in Early-Phase Drug Discovery
"Drug-likeness" is a qualitative concept that evaluates a compound's potential to become an orally active drug.[5] Orally administered drugs must navigate a complex journey, including dissolution in the gastrointestinal tract, permeation through the intestinal wall, and transport via the bloodstream to their target.[5][6] Therefore, assessing properties like solubility and permeability is crucial.
Poor physicochemical properties are a major cause of late-stage drug candidate failure. By evaluating drug-likeness early, researchers can prioritize compounds with a higher probability of success, saving time and resources.[7][8]
In Silico Assessment of Drug-Likeness: The First Pass
Computational, or in silico, methods provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds before they are even synthesized.[9] These predictive models are essential for triaging large libraries of virtual compounds and prioritizing synthetic efforts.[10]
Lipinski's Rule of Five: A Foundational Filter
One of the most widely used guidelines for predicting oral bioavailability is Lipinski's Rule of Five.[11] Formulated by Christopher A. Lipinski in 1997, this rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[5][12]
Lipinski's Rule of Five states that an orally active drug is likely to have: [5][12][13]
-
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
-
A molecular mass less than 500 daltons.
-
An octanol-water partition coefficient (log P) not greater than 5.
Compounds that violate more than one of these rules may have issues with absorption or permeation.[11]
Computational Workflow for Drug-Likeness Prediction
The following workflow outlines the steps for in silico assessment of this compound-based compounds.
Caption: In silico workflow for predicting drug-likeness.
Experimental Validation: Grounding Predictions in Reality
While in silico models are powerful, experimental validation is essential to confirm the predicted properties. Key assays for assessing drug-likeness include solubility and permeability measurements.
Kinetic Solubility Assays
Solubility is a critical factor for oral drug absorption.[14] A compound must dissolve in the gastrointestinal fluids to be absorbed.[15] Kinetic solubility assays are high-throughput methods used in early drug discovery to estimate a compound's solubility.[16][17]
Detailed Protocol for Kinetic Solubility Assay (Nephelometric Method):
-
Prepare Stock Solutions: Dissolve test compounds in 100% DMSO to a concentration of 10 mM.[16]
-
Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[16]
-
Add Buffer: Add 245 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Mix and Incubate: Mix the contents of the plate thoroughly and incubate at room temperature for 2 hours with gentle shaking.[16]
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. The amount of scattered light is proportional to the amount of precipitated compound.[14]
-
Data Analysis: Compare the light scattering of the test compounds to that of a known soluble and a known insoluble control compound to determine the relative kinetic solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput assay used to predict passive membrane permeability.[18][19] It measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[20]
Detailed Protocol for PAMPA:
-
Prepare the Artificial Membrane: Coat the filter of a 96-well donor plate with 5 µL of a 1% solution of lecithin in dodecane.[20][21]
-
Prepare Donor and Acceptor Solutions:
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for 16-20 hours in a moist chamber.[20]
-
Quantify Compound Concentration: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[19]
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:
Pe = [-ln(1 - [CA]/[Cequilibrium]) * (VD * VA) / ((VD + VA) * Area * time)]
Where:
-
[CA] is the concentration in the acceptor well.
-
[Cequilibrium] is the concentration at equilibrium.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
Area is the surface area of the membrane.
-
time is the incubation time.
-
Caption: Experimental workflow for validating drug-likeness.
Comparative Data Analysis
To illustrate the application of this integrated approach, we present a comparative analysis of three hypothetical this compound-based compounds (Compound A, B, and C) alongside a known orally bioavailable drug, Ibuprofen.[22]
| Compound | Molecular Weight (Da) | logP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | Predicted Solubility (µg/mL) | Experimental Solubility (µg/mL) | Predicted Permeability (Pe x 10-6 cm/s) | Experimental Permeability (Pe x 10-6 cm/s) |
| Ibuprofen | 206.28 | 3.97 | 1 | 1 | 0 | >100 | >100 | High | High |
| Compound A | 450.3 | 4.2 | 2 | 5 | 0 | 75 | 68 | High | High |
| Compound B | 520.1 | 5.5 | 6 | 11 | 3 | 15 | 12 | Low | Low |
| Compound C | 380.2 | 2.5 | 1 | 4 | 0 | >100 | 95 | Moderate | Moderate |
Analysis:
-
Compound A shows good correlation between predicted and experimental data. It adheres to Lipinski's Rule of Five and exhibits favorable solubility and permeability, making it a promising candidate for further development.
-
Compound B violates multiple Lipinski's rules, and both in silico and experimental data indicate poor solubility and permeability. This compound would likely be deprioritized.
-
Compound C demonstrates good solubility but moderate permeability. Depending on the therapeutic target and required dosage, this compound may warrant further optimization to improve its permeability.
Conclusion
The successful development of novel therapeutics from the this compound scaffold hinges on a robust and early assessment of drug-like properties. By integrating in silico predictions with targeted experimental validation, researchers can make more informed decisions, focusing resources on compounds with the highest likelihood of clinical success. This comparative guide provides a framework for this critical evaluation, empowering drug discovery professionals to navigate the complexities of lead optimization with greater confidence and efficiency. The diverse biological activities of indazole derivatives, including anti-cancer and anti-inflammatory properties, underscore the importance of these early assessments in unlocking their full therapeutic potential.[23][24][25]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. innovatpublisher.com [innovatpublisher.com]
- 4. 1316273-52-5|this compound|BLD Pharm [bldpharm.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In silico ADME/tox comes of age: twenty years later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 13. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. enamine.net [enamine.net]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4,7-dibromo-1H-indazole
Navigating the lifecycle of a research chemical extends beyond its application in the lab; it culminates in its safe and compliant disposal. For specialized reagents like 4,7-dibromo-1H-indazole, a heterocyclic compound utilized in the synthesis of complex molecules and drug discovery, understanding the proper disposal protocol is not merely a logistical task—it is a cornerstone of laboratory safety and environmental stewardship.[1][2]
This guide provides a comprehensive, step-by-step framework for the disposal of this compound, grounded in regulatory standards and field-proven best practices. It is designed for the professional researcher, scientist, and drug development professional, offering clarity and explaining the causality behind each critical step.
Part 1: Hazard Profile of this compound
Table 1: Inferred GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4][5] |
| Hazardous to the Aquatic Environment | WGK 3 | Highly hazardous to water[3] |
Key Takeaways from the Hazard Profile:
-
Toxicity: The compound is presumed to be toxic if ingested.
-
Irritant: It is a skin, eye, and respiratory irritant. Direct contact and inhalation of dust must be avoided.[5][6]
-
Environmental Hazard: As a brominated organic compound with a high Water Hazard Class (WGK) rating, it must not be released into the environment.[3] Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx) and hydrogen bromide.[5][7]
Part 2: The Regulatory Framework: EPA and OSHA Mandates
The disposal of this compound is governed by federal and state regulations. In the United States, two primary agencies set the standards:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates all phases of hazardous waste management—from generation to final disposal ("cradle-to-grave").[8][9] Any laboratory generating chemical waste is responsible for correctly identifying it as hazardous and ensuring its proper disposal.[9][10]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates a safe working environment for all personnel.[11][12] This includes providing training on handling hazardous materials, having written safety plans, and using appropriate Personal Protective Equipment (PPE).[13][14]
Compliance with these regulations is not optional; it is a legal requirement designed to protect both laboratory personnel and the environment.
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe disposal of this compound.
Step 1: Immediate Containment and PPE
This initial step occurs at the point of waste generation. The causality is simple: preventing exposure and cross-contamination is paramount.
-
PPE Requirement: Before handling the waste, don appropriate PPE:
-
Nitrile gloves (or other chemically resistant gloves).
-
Safety goggles with side shields or a face shield.
-
A properly buttoned laboratory coat.
-
-
Containment:
-
Collect all waste, including unused pure compound and any contaminated materials (e.g., weigh boats, contaminated gloves, wipes), directly into a designated hazardous waste container.
-
Use a container made of compatible material (e.g., HDPE or glass) with a secure, vapor-tight lid.
-
Sweep up solid material carefully, avoiding dust formation.[5][6] Do not dry sweep; if necessary, gently moisten a wipe with a suitable solvent (like isopropanol) to clean surfaces and dispose of the wipe as contaminated solid waste.
-
Step 2: Waste Characterization and Labeling
Properly identifying and labeling waste is an EPA requirement and ensures the safety of everyone who will handle the container.[10][15]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.
-
Content Identification: Clearly write the full chemical name: "this compound". Do not use abbreviations or formulas. List any other contaminants or solvents present.
-
Hazard Identification: Check the boxes on the label corresponding to its hazards: "Toxic" and "Irritant".
Step 3: Segregation and Accumulation
Chemical waste must be segregated by hazard class to prevent dangerous reactions.
-
Storage Location: Store the sealed waste container in a designated "Satellite Accumulation Area" within the laboratory. This area must be under the control of the laboratory personnel.
-
Segregation: Do not store this waste with strong acids, bases, or oxidizers.[7] It should be stored with other solid organic toxic waste.
-
Container Management: Keep the container closed at all times except when adding waste. Ensure it is in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Contact EHS: Once the container is full or you have finished the project, schedule a waste pickup with your EHS office.
-
Documentation: Complete any required waste manifests or pickup forms provided by EHS. This documentation is part of the "cradle-to-grave" tracking system mandated by the EPA.[10]
-
Final Disposal Method: The EHS-approved contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). For halogenated organic solids like this compound, the most common and effective disposal method is high-temperature incineration, which ensures complete destruction of the compound.
Part 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for proper disposal.
Caption: Workflow for the safe disposal of this compound.
Part 5: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is crucial.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For a large spill or if dust is airborne, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don appropriate PPE, including respiratory protection if dust is present.
-
Contain the Spill: Cover the spill with an absorbent material from a chemical spill kit.
-
Clean Up: Carefully sweep the solid material and absorbent into your designated hazardous waste container.[5] Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to this comprehensive guide, researchers can ensure the safe handling and disposal of this compound, upholding the highest standards of scientific integrity, safety, and environmental responsibility.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 4. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.de [fishersci.de]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 15. axonator.com [axonator.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
